Dihydrexidine hydrochloride
Description
Properties
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYUPBNUPIRQEP-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137417-08-4 | |
| Record name | Dihydrexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Dihydrexidine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX), a potent phenanthridine (B189435) derivative, was the first high-potency, full agonist developed for the dopamine (B1211576) D1 receptor.[1][2] Its discovery in the late 1980s was a significant advancement in dopamine receptor pharmacology, providing a critical tool to elucidate the physiological and pathological roles of the D1 receptor.[1][3] Unlike the prototypical D1 partial agonist SKF38393, dihydrexidine exhibits full intrinsic activity, comparable to or greater than that of endogenous dopamine, in stimulating downstream signaling pathways.[1][4] This property has made it a subject of intense research, particularly for its potential therapeutic applications in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and the cognitive deficits of schizophrenia.[3][5]
This technical guide provides an in-depth overview of the mechanism of action of dihydrexidine hydrochloride, focusing on its receptor binding profile, functional activity, and downstream signaling cascades. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support further research and drug development efforts.
Receptor Binding and Functional Activity Profile
Dihydrexidine is a moderately selective full agonist at D1-like dopamine receptors (D1 and D5), displaying an approximately 10-fold selectivity for these receptors over the D2 receptor.[4][5] Its binding to the D1 receptor is characterized by high affinity.[6]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of dihydrexidine in comparison to other key dopamine receptor ligands. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.
| Compound | D1 (Kᵢ, nM) | D2 (Kᵢ, nM) | D3 (Kᵢ, nM) | D4 (Kᵢ, nM) | D5 (Kᵢ, nM) | Selectivity Profile |
| Dihydrexidine | 22 | 320 | - | - | - | D1-preferring agonist |
| Dopamine | 41 | 25 | - | - | - | Endogenous agonist |
| SKF38393 | 52 | 11000 | - | - | - | D1-selective partial agonist |
| Quinpirole | - | High | High | - | - | Prototypical D2-like agonist |
Table 1: Comparative Binding Affinities (Kᵢ) of Dihydrexidine and Other Dopamine Receptor Agonists.[7]
| Compound | Receptor | Assay | EC₅₀ (nM) | Intrinsic Activity (% of Dopamine) |
| Dihydrexidine | Human D1 | cAMP Accumulation | 7.2 | 103 |
| Dopamine | Human D1 | cAMP Accumulation | 37 | 100 |
| SKF38393 | Human D1 | cAMP Accumulation | 56 | 93 |
Table 2: Functional Potency and Intrinsic Activity of Dihydrexidine at the Human D1 Receptor.[7]
Downstream Signaling Pathways
As a full agonist at D1-like receptors, dihydrexidine's primary mechanism of action involves the activation of adenylyl cyclase through the Gαs/olf subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This initiates a cascade of downstream signaling events.
Canonical Gs-cAMP-PKA Pathway
The canonical signaling pathway activated by dihydrexidine at the D1 receptor is depicted below.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, dihydrexidine also promotes the recruitment of β-arrestin to the D1 receptor.[8] This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. Dihydrexidine has been shown to be a full agonist for β-arrestin recruitment at the D1 receptor.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Hydrochloride: A Technical Examination of D1 vs. D5 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrexidine (B1670578) (DHX), a potent phenanthridine (B189435) derivative, was the first compound identified as a full agonist for the D1-like dopamine (B1211576) receptor family.[1][2] Its discovery was a significant advancement in the study of dopaminergic systems, providing a valuable pharmacological tool to probe the functions of this receptor class. This technical guide provides an in-depth analysis of the binding affinity and functional potency of dihydrexidine hydrochloride, with a specific focus on its selectivity for the D1 versus the D5 dopamine receptor subtypes. While quantitative data for the D5 receptor remains elusive in publicly accessible literature, this paper compiles available data for D1 and other dopamine receptors, outlines detailed experimental protocols for key assays, and visualizes relevant biological and experimental pathways to support further research and development.
Introduction to Dihydrexidine and the D1-like Receptor Family
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward.[3] They are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The D1-like receptors are typically coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Dihydrexidine emerged as a critical tool for differentiating the physiological roles of D1-like receptors from D2-like receptors.[1][2] It is recognized as a full agonist at D1 receptors, meaning it elicits a maximal biological response similar to the endogenous ligand, dopamine.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for dihydrexidine's binding affinity and functional potency at dopamine receptors. A notable gap in the current literature is the lack of specific binding affinity (Ki) and functional potency (EC50) values for the D5 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| D1 | [³H]SCH23390 | Rat Striatum | ~10 | - | [5] |
| D2 | - | - | ~130 | - | [5] |
| D5 | - | - | Not Reported | Not Reported |
Note: The Ki value is the inhibition constant, a measure of binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Potency of this compound
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | % Maximal Response (vs. Dopamine) | Reference |
| D1 | cAMP Accumulation | Rat Striatum | Not Reported | 100% (Full Agonist) | [5] |
| D5 | - | - | Not Reported | Not Reported |
Note: EC50 is the concentration of a drug that gives a half-maximal response.
Signaling and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to study dihydrexidine, the following diagrams illustrate the canonical D1/D5 signaling pathway and a typical experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for D1-like Receptors
This protocol is a generalized procedure for a competitive binding assay to determine the affinity of dihydrexidine for D1-like receptors using [³H]SCH23390.
Materials:
-
Receptor Source: Membranes from cells stably expressing human D1 or D5 receptors, or from brain tissue rich in these receptors (e.g., striatum).
-
Radioligand: [³H]SCH23390.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Non-specific Binding Control: A high concentration of a D1 antagonist (e.g., 1 µM SCH23390 or cis(Z)-flupenthixol).[7]
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation fluid and vials.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the washed membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane suspension (typically 50-120 µg of protein for tissue).[6]
-
A fixed concentration of [³H]SCH23390 (typically near its Kd value, e.g., 0.3-0.5 nM).[7]
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the dihydrexidine concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional cAMP Accumulation Assay
This protocol outlines a method to assess the functional activity of dihydrexidine as an agonist at D1-like receptors by measuring its ability to stimulate cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Typically a serum-free medium or a buffer like HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: this compound.
-
cAMP Detection Kit: A kit based on methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a luciferase-based reporter gene.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a saturating concentration of dopamine) and a vehicle control (basal level).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the logarithm of the dihydrexidine concentration. Use non-linear regression to determine the EC50 and the maximum response (Emax). The potency and efficacy of dihydrexidine can then be compared to that of dopamine.
Discussion and Future Directions
This compound has been instrumental in elucidating the roles of D1-like dopamine receptors. The available data robustly characterize it as a potent, full agonist at the D1 receptor, with approximately 10-fold selectivity over the D2 receptor.[2][5] This pharmacological profile has made it a cornerstone in preclinical models of Parkinson's disease and cognitive disorders.[4]
However, a significant knowledge gap persists regarding its specific interactions with the D5 receptor. The D1 and D5 receptors share a high degree of homology, making the development of subtype-selective ligands challenging.[6] While dihydrexidine is often referred to as a D1/D5 agonist, the lack of quantitative binding and functional data for the D5 subtype makes it difficult to ascertain its true selectivity within the D1-like family. It has been noted that dopamine itself exhibits a nearly ten-fold higher affinity for D5 over D1 receptors, which suggests that the pharmacology of these two subtypes is not identical.
For drug development professionals, this lack of D5-specific data for dihydrexidine represents both a challenge and an opportunity. A thorough characterization of dihydrexidine's activity at the D5 receptor is crucial for a complete understanding of its pharmacological effects. Future research should prioritize conducting radioligand binding and functional assays using cell lines specifically expressing the human D5 receptor. Such studies would not only clarify the D1 versus D5 selectivity of dihydrexidine but also pave the way for the rational design of more selective D1 or D5 agonists, which could offer improved therapeutic profiles for a range of neurological and psychiatric disorders.
Conclusion
This compound remains a vital research tool due to its well-established properties as a potent, full D1 receptor agonist. This guide has provided a comprehensive overview of its pharmacological profile based on the available literature, detailed experimental protocols for its characterization, and visual aids to understand its mechanism of action. The primary limitation in the current understanding of dihydrexidine is the absence of specific quantitative data for its interaction with the D5 receptor. Addressing this gap through targeted research will be a critical step forward in the field of dopamine receptor pharmacology and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 and D5 Receptors | Dopamine Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Dihydrexidine hydrochloride signal transduction pathway
An In-depth Technical Guide to the Signal Transduction Pathway of Dihydrexidine (B1670578) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (DHX), a potent synthetic compound, is recognized as the first full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2] Unlike many other D1 agonists which exhibit partial agonism, dihydrexidine demonstrates efficacy comparable to or greater than endogenous dopamine in stimulating downstream signaling pathways.[3][4] This characteristic has made it a valuable tool in neuroscience research and a subject of interest for its therapeutic potential in conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1][5]
This technical guide provides a comprehensive overview of the signal transduction pathways activated by dihydrexidine hydrochloride. It delves into the molecular mechanisms, presents quantitative data on its receptor binding and functional activity, and offers detailed protocols for key experimental assays used in its characterization.
Core Signaling Pathways
Dihydrexidine primarily exerts its effects through the activation of D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs). Its signaling cascade is multifaceted, involving both canonical G-protein dependent pathways and G-protein independent pathways mediated by β-arrestin.
Gαs/olf-cAMP Pathway
The canonical signaling pathway for D1-like receptors involves their coupling to the stimulatory G-proteins, Gαs and Gαolf.[6] Upon binding of dihydrexidine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB, and other signaling proteins, thereby modulating gene expression and cellular function.[6]
β-Arrestin Pathway and ERK Phosphorylation
In addition to G-protein mediated signaling, dihydrexidine has been shown to induce the recruitment of β-arrestin to the D1 receptor.[7] β-arrestin recruitment can lead to receptor desensitization and internalization, but it also initiates a distinct wave of signaling.[8] One of the key downstream effects of β-arrestin-mediated signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9] ERK phosphorylation can also be influenced by PKA activity, indicating a potential crosstalk between the G-protein and β-arrestin pathways.[8]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of dihydrexidine at dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities of Dihydrexidine
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| (+)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 5.6 | [10] |
| (±)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 11.6 | [10] |
| (-)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 149 | [10] |
| (+)-Dihydrexidine | D2 | Rat | [3H]spiperone | 87.7 | [10] |
| (±)-Dihydrexidine | D2 | Rat | [3H]spiperone | ~130 | [11] |
| (-)-Dihydrexidine | D2 | Rat | [3H]spiperone | ~1000 | [10] |
Note: Data for D5 receptor affinity is limited but is expected to be similar to D1 affinity.
Table 2: Functional Activity of Dihydrexidine
| Assay | Parameter | Cell Line/Tissue | Value | Reference |
| cAMP Production | EC50 | Rat Striatum | 51 nM ((+)-enantiomer) | [10] |
| β-Arrestin Recruitment | EC50 | HEK293 | ~100-300 nM (Estimated) | [7][12] |
| β-Arrestin Recruitment | Emax | HEK293 | Full agonist (similar to dopamine) | [7][12] |
| ERK Phosphorylation | EC50 | - | Not available | - |
| ERK Phosphorylation | Emax | - | Not available | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the signal transduction of dihydrexidine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of dihydrexidine for dopamine receptors.
-
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from transfected cell lines or brain tissue).[1]
-
Radioligand specific for the receptor (e.g., [3H]SCH23390 for D1 receptors).[1]
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like butaclamol).[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[3]
-
Glass fiber filters (pre-soaked in polyethyleneimine).[1]
-
Scintillation fluid and counter.[1]
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of dihydrexidine or vehicle.[3]
-
For determination of non-specific binding, incubate membranes and radioligand with the non-specific binding control.[3]
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[1]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of dihydrexidine concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.[2]
-
cAMP Accumulation Assay (HTRF)
This assay measures the ability of dihydrexidine to stimulate the production of cAMP.
-
Materials:
-
Protocol:
-
Culture cells in a 384-well plate.[13]
-
Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor.[14]
-
Add the dihydrexidine dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[15]
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[13]
-
Incubate for 60 minutes at room temperature in the dark.[13]
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[16]
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration as a function of dihydrexidine concentration to determine the EC50 and Emax.[17]
-
β-Arrestin Recruitment Assay (PathHunter)
This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation.[18]
-
Materials:
-
Protocol:
-
Plate the PathHunter cells in a 384-well plate and incubate overnight.[18]
-
Prepare serial dilutions of this compound.
-
Add the dihydrexidine dilutions to the cells and incubate for 90 minutes at 37°C.[4]
-
Add the PathHunter detection reagents according to the manufacturer's protocol.[4]
-
Incubate for 60 minutes at room temperature.[8]
-
Read the luminescence on a plate reader.[6]
-
Plot the luminescence signal as a function of dihydrexidine concentration to determine the EC50 and Emax.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 in response to dihydrexidine treatment.
-
Materials:
-
Cells expressing the dopamine receptor of interest.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[19]
-
HRP-conjugated secondary antibody.[9]
-
Lysis buffer containing protease and phosphatase inhibitors.[20]
-
SDS-PAGE gels and blotting equipment.[19]
-
Chemiluminescent substrate.[21]
-
Imaging system.[21]
-
-
Protocol:
-
Culture cells and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[22]
-
Treat the cells with various concentrations of dihydrexidine for a short period (e.g., 5-10 minutes).[22]
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[20]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Strip the membrane and re-probe with the antibody against total ERK for normalization.[21]
-
Quantify the band intensities using densitometry software and plot the ratio of p-ERK to total ERK as a function of dihydrexidine concentration to determine the EC50 and Emax.[22]
-
Conclusion
This compound is a potent full agonist of D1-like dopamine receptors, activating both G-protein dependent and β-arrestin-mediated signaling pathways. Its ability to robustly stimulate cAMP production and engage β-arrestin signaling underscores its complex pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of dihydrexidine and other dopaminergic compounds. A thorough understanding of these signal transduction pathways is essential for advancing our knowledge of dopamine receptor function and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. youtube.com [youtube.com]
- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 17. xenotech.com [xenotech.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Dihydrexidine Hydrochloride: A Comprehensive Technical Guide
Abstract
Dihydrexidine hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1] First synthesized in the late 1980s, it represented a significant advancement in the study of the dopaminergic system, being the first bioavailable, full-efficacy D1 agonist.[2] This guide provides an in-depth overview of the history, development, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in drug development.
Introduction: The Quest for a Full D1 Agonist
Prior to the development of Dihydrexidine, research into the therapeutic potential of dopamine D1 receptor activation was hampered by the lack of selective, full-efficacy agonists.[3] The prototypical D1 partial agonist, SKF38393, while useful in preclinical studies, failed to produce robust therapeutic effects in clinical trials, highlighting the need for a full agonist.[3] The introduction of Dihydrexidine, a phenanthridine (B189435) derivative, in the late 1980s provided a crucial tool to explore the physiological and therapeutic roles of the D1 receptor.[3]
Chemical Synthesis
The synthesis of this compound, chemically known as (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride, has been achieved through various routes.[4][5][6] One efficient method involves a facilitated intramolecular Henry cyclization of a (nitropropyl)benzophenone and subsequent diastereomerically selective reduction of the resulting tricyclic nitroalkene, a process that notably avoids the need for chromatographic separations.[4] Another approach utilizes a scalable asymmetric synthesis starting from D-serine, employing a stereoselective Grignard reaction, Wittig reaction, and a TFA-mediated Friedel–Crafts cyclization as key steps.[5]
Mechanism of Action: A Potent D1/D5 Agonist
Dihydrexidine is a high-potency, full agonist at both D1 and D5 dopamine receptors, with approximately 10-fold selectivity over the D2 receptor.[1] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][7] This signaling cascade is a hallmark of D1-like receptor activation.[7] While it possesses some affinity for the D2 receptor, it exhibits functionally selective signaling at this site, which may explain its lack of typical D2 agonist-like behavioral effects.[1]
Signaling Pathway
Preclinical Development
In Vitro Characterization
Dihydrexidine's pharmacological profile has been extensively characterized through in vitro assays.
Table 1: In Vitro Pharmacological Profile of Dihydrexidine
| Parameter | Receptor/Assay | Value | Species | Reference |
| IC50 | D1 Receptor ([3H]SCH23390 binding) | ~10 nM | Rat | [2] |
| IC50 | D1 Receptor ([3H]SCH23390 binding) | 12 nM | Rat | [8] |
| IC50 | D2 Receptor ([3H]spiperone binding) | 120 nM | Rat | [8] |
| IC50 | D2 Dopamine Receptors | 130 nM | Rat | [2] |
| IC50 | Alpha 2 Adrenoreceptors | ~230 nM | Rat | [2] |
| KD (high-affinity) | D1 Receptor | 3 nM | Rat | [2] |
| KD (low-affinity) | D1 Receptor | 75 nM | Rat | [2] |
| EC50 | Adenylyl Cyclase Activation | ~70 nM | Rat | [8] |
| pEC50 | LgBiT-miniGs Recruitment | 7.870 ± 0.045 | Human | [9] |
| pEC50 | cAMP Accumulation | 9.613 ± 0.135 | Human | [9] |
In Vivo Studies
Preclinical in vivo studies demonstrated Dihydrexidine's potential as a therapeutic agent. Notably, it showed impressive anti-parkinsonian effects in the MPTP-primate model of Parkinson's disease.[1] In rats, intraperitoneal administration of Dihydrexidine (3 mg/kg) produced significant dopamine D1 receptor agonist effects.[10]
Clinical Development
Early Trials in Parkinson's Disease
Initial clinical trials of intravenously administered Dihydrexidine in Parkinson's disease patients were halted due to profound hypotension.[1] One study found that single intravenous doses had a marginal therapeutic window, with dose-limiting adverse effects including flushing, hypotension, and tachycardia.[11] The plasma half-life was determined to be less than 5 minutes.[11]
Repurposing for Schizophrenia
The development of Dihydrexidine was later resurrected with a focus on treating the cognitive and negative symptoms of schizophrenia, utilizing smaller, subcutaneous doses which were found to be safer.[1] A pilot study in patients with schizophrenia demonstrated that a single 20 mg subcutaneous dose was well-tolerated, with only mild and transient side effects such as dizziness and nausea.[12]
Experimental Protocols
Radioligand Binding Assay ([3H]SCH23390)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D1 receptor.
Experimental Workflow
Methodology
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the striatal membranes with a fixed concentration of [3H]SCH23390 and varying concentrations of the unlabeled test compound (e.g., Dihydrexidine).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]SCH23390 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assay
This protocol describes a method to assess the functional activity of Dihydrexidine as a D1 receptor agonist by measuring its effect on cAMP production.
Methodology
-
Cell Culture: Use cells stably expressing the human dopamine D1 receptor (e.g., HEK293 cells).
-
Agonist Stimulation: Treat the cells with varying concentrations of Dihydrexidine or a reference agonist (e.g., dopamine) for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
Conclusion
This compound remains a cornerstone in the study of dopamine D1 receptor pharmacology. Its development as the first full D1 agonist provided invaluable insights into the therapeutic potential of targeting this receptor system. Despite its clinical development challenges, particularly its cardiovascular side effects with intravenous administration, its use in preclinical and proof-of-concept clinical studies has significantly advanced our understanding of the role of D1 receptors in motor control and cognition. The story of Dihydrexidine underscores the complexities of drug development and the importance of administration route and formulation in achieving a therapeutic window.
References
- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine: a highly potent selective dopamine D1 full agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
Dihydrexidine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) hydrochloride (DHX) is a potent and selective full agonist of the D1-like dopamine (B1211576) receptors (D1 and D5). As the first high-potency, bioavailable full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the roles of the D1 receptor system in motor control, cognition, and reward pathways. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental methodologies related to dihydrexidine hydrochloride, intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine. The molecule possesses a rigid structure with two stereocenters, leading to different isomeric forms.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride |
| CAS Number | 137417-08-4 (hydrochloride salt) |
| 123039-93-0 (free base) | |
| Molecular Formula | C₁₇H₁₇NO₂·HCl |
| SMILES | OC1=C(O)C=C(CC[C@]3([H])--INVALID-LINK--2C4=C(C=CC=C4)CN3)C2=C1.Cl |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 303.79 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 295°C (with decomposition)[1] |
| Solubility | Water: 10 mM (3.04 mg/mL)[1] |
| DMSO: 50 mM (15.19 mg/mL)[1] | |
| Storage | Desiccate at +4°C |
| Purity | ≥98% (HPLC) |
Pharmacological Profile
Dihydrexidine is a high-affinity full agonist at D1 dopamine receptors. It exhibits approximately 10-fold selectivity for D1/D5 receptors over D2 receptors. While it has some affinity for the D2 receptor, it displays functional selectivity, meaning it activates different signaling pathways at the D2 receptor compared to other agonists, which may account for its lack of typical D2 agonist-like behavioral effects.
Signaling Pathways
Activation of the D1 receptor by dihydrexidine initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 and the transcription factor CREB. Dihydrexidine has also been shown to induce phosphorylation of Yes-associated protein (YAP) through the Hippo signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative example for determining the binding affinity of dihydrexidine for the D1 dopamine receptor.
Workflow
Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of dihydrexidine.
-
Plot the specific binding as a function of the dihydrexidine concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol is a representative example for determining the functional potency and efficacy of dihydrexidine at the D1 receptor.
Methodology
-
Cell Culture and Plating:
-
Culture cells expressing the D1 receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescence-based assay (e.g., GloSensor™).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced at each concentration of dihydrexidine.
-
Plot the cAMP concentration as a function of the dihydrexidine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Conclusion
This compound remains a cornerstone for the study of D1 dopamine receptor pharmacology. Its well-characterized chemical properties, potent full agonism, and defined signaling pathways make it an invaluable tool for researchers. The detailed methodologies provided in this guide offer a framework for the consistent and reliable investigation of dihydrexidine and other D1-like receptor modulators, facilitating further advancements in our understanding of dopamine signaling in health and disease.
References
Dihydrexidine hydrochloride enantiomers biological activity
An In-depth Technical Guide on the Biological Activity of Dihydrexidine (B1670578) Hydrochloride Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydrexidine (DHX), a benzo[a]phenanthridine derivative, is recognized as the first potent, full-efficacy agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2][3] As a chiral molecule, its biological activity is highly dependent on its stereochemistry. Extensive pharmacological evaluation has demonstrated that the dopaminergic activity of dihydrexidine resides almost exclusively in its (+)-enantiomer, (6aR,12bS)-(+)-dihydrexidine. This guide provides a detailed examination of the receptor binding affinities, functional activities, and underlying experimental methodologies related to the enantiomers of dihydrexidine, offering a comprehensive resource for professionals in neuroscience and drug development.
Enantioselectivity at Dopamine Receptors
The profound anti-Parkinsonian effects of racemic dihydrexidine prompted the investigation into the specific activities of its individual enantiomers.[4][5] Resolution of the racemate and subsequent pharmacological testing revealed a significant difference in activity between the (+) and (-) forms, a critical finding for understanding its structure-activity relationship.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rat striatal membranes). The test compound (dihydrexidine enantiomers) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 or, through further calculations, the equilibrium dissociation constant (K₀.₅ or Ki). Lower values indicate higher binding affinity.
The data clearly show that the (+)-enantiomer possesses significantly higher affinity for both D1 and D2 dopamine receptors compared to the (-)-enantiomer. The affinity of the (+)-enantiomer for the D1 receptor is approximately 25-fold greater than that of the (-)-enantiomer.[4]
Table 1: Dopamine Receptor Binding Affinities of Dihydrexidine Enantiomers
| Compound | D1 Receptor ([³H]SCH23390) K₀.₅ (nM) | D2 Receptor ([³H]Spiperone) K₀.₅ (nM) |
|---|---|---|
| (+)-Dihydrexidine | 5.6[4] | 87.7[4] |
| (-)-Dihydrexidine | 149[4] | ~1000[4] |
| (±)-Dihydrexidine (Racemate) | 11.6[4] | Not explicitly stated for racemate in this study, but other studies report IC₅₀ of 130 nM.[6] |
Functional Activity
Functional assays measure the biological response initiated by a ligand binding to its receptor. For D1 receptors, which are Gs/Gαolf-coupled, activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The potency of an agonist is typically expressed as its EC50 value—the concentration required to elicit 50% of the maximal response.
The (+)-enantiomer is a potent, full agonist, effectively stimulating cAMP synthesis, while the (-)-enantiomer is substantially weaker, requiring a much higher concentration to produce a similar effect.[4]
Table 2: Functional Potency of Dihydrexidine Enantiomers on Adenylate Cyclase Activity
| Compound | EC₅₀ (nM) | Efficacy |
|---|---|---|
| (+)-Dihydrexidine | 51[4] | Full Agonist[4] |
| (-)-Dihydrexidine | 2150[4] | Full Agonist[4] |
Signaling Pathways and Experimental Workflows
D1 Dopamine Receptor Signaling Pathway
Dihydrexidine exerts its primary effects through the canonical D1 receptor signaling cascade. Upon binding of an agonist like (+)-dihydrexidine, the D1 receptor undergoes a conformational change, activating the associated G-protein (Gαs/olf). This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream cellular responses.[7]
Caption: Canonical D1 dopamine receptor signaling pathway activated by (+)-dihydrexidine.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinity (K₀.₅) is a foundational experiment in pharmacology. The workflow for a competitive radioligand binding assay involves several key steps, from tissue preparation to data analysis.
Caption: A typical workflow for a competitive radioligand binding assay.
Logical Relationship: Enantioselectivity of Dihydrexidine
The biological activity of dihydrexidine is a direct consequence of its stereochemistry. The (6aR,12bS)-(+) enantiomer fits optimally into the D1 receptor binding pocket, leading to potent agonism. The (6aS,12bR)-(-) enantiomer has a much poorer fit, resulting in significantly lower affinity and functional potency.
Caption: Enantioselectivity of dihydrexidine at the D1 dopamine receptor.
Experimental Protocols
Protocol: D1 and D2 Receptor Radioligand Binding Assays
This protocol is a generalized summary based on methodologies described in the cited literature.[4][6]
-
Tissue Preparation:
-
Male Sprague-Dawley rat brains are dissected on ice to isolate the striata.
-
Striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to facilitate the dissociation of endogenous dopamine.
-
The centrifugation and resuspension step is repeated. The final pellet is resuspended in assay buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
For D1 Receptors: Incubations are performed in a final volume of 1 mL containing assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂), [³H]SCH23390 (final concentration ~0.2-0.4 nM), and various concentrations of the dihydrexidine enantiomers.
-
For D2 Receptors: The protocol is similar, but uses [³H]spiperone (final concentration ~0.1-0.3 nM) as the radioligand. Ketanserin (50 nM) is included to block binding to 5-HT₂ receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM (+)butaclamol for D1 or 10 µM sulpiride (B1682569) for D2).
-
Tubes are incubated at 25°C or 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.
-
-
Data Analysis:
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
IC50 values are determined using non-linear regression analysis.
-
K₀.₅ or Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Protocol: Adenylate Cyclase Functional Assay
This protocol measures the ability of dihydrexidine enantiomers to stimulate cAMP production, a hallmark of D1 receptor activation.[4][8]
-
Preparation:
-
Rat striatal membranes are prepared as described in the binding assay protocol.
-
The assay is performed in a final volume containing Tris-HCl buffer, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), GTP, and the test compound (dihydrexidine enantiomers) at various concentrations.
-
-
Incubation:
-
The reaction is initiated by adding the membrane preparation.
-
The mixture is incubated at 30°C or 37°C for 10-15 minutes.
-
The reaction is terminated by placing the tubes in a boiling water bath.
-
-
Quantification of cAMP:
-
Samples are centrifuged to pellet the protein.
-
The amount of cAMP in the supernatant is quantified using a competitive protein binding assay or a specific radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Dose-response curves are constructed by plotting the amount of cAMP produced as a function of the log concentration of the agonist.
-
EC50 and Emax (maximal effect) values are determined using non-linear regression analysis. The efficacy is often expressed relative to the maximal stimulation produced by dopamine.
-
Conclusion
The pharmacological profile of dihydrexidine is characterized by strong enantioselectivity. The (6aR,12bS)-(+)-enantiomer is a potent, high-affinity, full agonist at the D1 dopamine receptor and is responsible for virtually all the dopaminergic activity of the racemate.[4] In contrast, the (6aS,12bR)-(-) enantiomer exhibits significantly weaker affinity and functional potency. This detailed understanding of the stereochemical requirements for D1 receptor activation is invaluable for the rational design of novel, selective, and potent dopaminergic agents for treating neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrexidine Hydrochloride: An In-Depth Technical Guide on Metabolism and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrexidine (B1670578) (DHX), a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a subject of interest for its potential therapeutic applications, particularly in neuro-psychiatric disorders. Despite its well-characterized pharmacological profile, publicly available data on the metabolism and degradation of dihydrexidine hydrochloride remain scarce. This technical guide synthesizes the available information on dihydrexidine's pharmacokinetics and provides a framework for approaching the study of its metabolism and degradation based on established principles of drug development. While specific metabolites and degradation products of dihydrexidine have not been detailed in the reviewed literature, this guide outlines the probable metabolic pathways and the standard methodologies for their identification and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the complete profile of this compound.
Introduction
Dihydrexidine is a moderately selective full agonist at the dopamine D1 and D5 receptors, with approximately 10-fold selectivity over the D2 receptor.[1] It has been investigated for its potential in treating conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] A comprehensive understanding of a drug candidate's metabolic fate and stability is critical for its development. This includes identifying metabolic pathways, characterizing metabolites, and assessing degradation products that may form under various stress conditions. Such data are crucial for evaluating the drug's safety, efficacy, and for the development of stable pharmaceutical formulations.
This guide provides an overview of the known pharmacokinetic properties of dihydrexidine and presents general experimental protocols for the investigation of its metabolism and degradation, in the absence of specific published data on these aspects.
Pharmacokinetic Profile of Dihydrexidine
Clinical and preclinical studies have established key pharmacokinetic parameters for dihydrexidine.
Table 1: Summary of Dihydrexidine Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life | 1 to 2 hours | In vivo | [2] |
| Oral Bioavailability | Poor | In vivo | [2] |
Hypothetical Metabolic Pathways
Given the chemical structure of dihydrexidine, which features a catechol moiety, its metabolism is likely to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver.
Phase I Metabolism
Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. For dihydrexidine, cytochrome P450 (CYP) enzymes are the likely catalysts for oxidative metabolism.
-
Hypothetical Phase I Reactions:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic portions of the molecule.
-
N-dealkylation: Although dihydrexidine does not have an N-alkyl group, this is a common pathway for related compounds.
-
Oxidation: Of the catechol ring.
-
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Hypothetical Phase II Reactions:
-
Glucuronidation: The addition of glucuronic acid to the hydroxyl groups of the catechol moiety is a highly probable metabolic pathway. This is a common route for compounds containing phenolic hydroxyls.
-
Sulfation: Conjugation with a sulfonate group, also at the hydroxyl groups.
-
Below is a generalized diagram illustrating these potential metabolic pathways for a catechol-containing compound like dihydrexidine.
Degradation Profile and Stability
Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. No specific degradation products for this compound have been reported in the literature reviewed.
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Experimental Protocols
Detailed experimental protocols for the metabolism and degradation of dihydrexidine are not available in the public domain. However, standard methodologies can be applied.
In Vitro Metabolism Studies
-
Objective: To identify potential metabolites of dihydrexidine.
-
Methodology:
-
Incubation: Incubate this compound with human liver microsomes or hepatocytes in the presence of appropriate cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation).
-
Sample Preparation: Terminate the reaction and precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the parent drug and any metabolites. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to help determine elemental compositions.
-
Forced Degradation Studies
-
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
-
Methodology:
-
Stress Application: Subject solutions of this compound to the stress conditions outlined in Table 2.
-
Sample Analysis: At various time points, withdraw samples and analyze them using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Peak Purity and Mass Balance: Assess the purity of the dihydrexidine peak and perform a mass balance analysis to account for the parent drug and all degradation products.
-
Structure Elucidation: Isolate significant degradation products using preparative HPLC and elucidate their structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS.
-
Conclusion
While dihydrexidine has been the subject of numerous pharmacological and clinical investigations, a significant knowledge gap exists regarding its metabolism and degradation profile. The information presented in this guide, based on the known pharmacokinetic properties and the general principles of drug metabolism and stability testing, provides a solid foundation for researchers and drug development professionals. Further studies employing the outlined experimental approaches are necessary to fully characterize the biotransformation and chemical stability of this compound. This will be crucial for its potential future development and for ensuring the safety and efficacy of any resulting therapeutic products.
References
Dihydrexidine Hydrochloride: A Technical Guide to its Therapeutic Potential in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Dihydrexidine (B1670578) (DHX), a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a pivotal pharmacological tool for elucidating the role of D1 receptor signaling in the central nervous system (CNS).[1][2][3] Despite a challenging pharmacokinetic profile that has limited its clinical progression, research into Dihydrexidine has provided significant insights into its therapeutic potential for a range of CNS disorders, including Parkinson's disease, schizophrenia, and cognitive deficits.[2][3] This technical guide provides an in-depth overview of Dihydrexidine's mechanism of action, summarizes key preclinical and clinical findings, details experimental methodologies, and outlines its potential and limitations.
Core Mechanism of Action: Full D1/D5 Receptor Agonism
Dihydrexidine acts as a high-potency, full-efficacy agonist at D1-like dopamine receptors (D1 and D5), with approximately 10-fold selectivity over D2 receptors.[1] Its chemical name is (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride.[4] Unlike partial agonists such as SKF38393, Dihydrexidine stimulates cyclic AMP (cAMP) synthesis to a degree comparable to or greater than endogenous dopamine.[2][3][5] This action is mediated through the Gαs/olf family of G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial for modulating neuronal excitability, synaptic plasticity, and higher-order cognitive functions.[6]
Pharmacological and Pharmacokinetic Profile
Dihydrexidine was the first full D1 agonist that could cross the blood-brain barrier and demonstrate significant central activity.[7] However, its clinical utility is hampered by unfavorable pharmacokinetics, including poor oral bioavailability and a very short plasma half-life of less than 5 minutes to 1-2 hours.[4][8][9][10]
| Parameter | Value | Reference |
| Receptor Target | D1/D5 Dopamine Receptor | [1] |
| Action | Full Agonist | [5] |
| IC50 (D1 Receptor) | ~10 nM | [5][10][11] |
| IC50 (D2 Receptor) | 130 nM | [5][11] |
| IC50 (α2 Adrenoceptor) | ~230 nM | [5][11] |
| Plasma Half-life | < 5 minutes (IV) to 1-2 hours | [4][8][9][10] |
| Bioavailability | Poor (oral) | [9][10] |
Therapeutic Potential in CNS Disorders
Parkinson's Disease
The rationale for using Dihydrexidine in Parkinson's disease stems from the need to stimulate D1 receptors, complementing the effects of levodopa (B1675098) and D2 agonists.
Preclinical Evidence: Dihydrexidine demonstrated potent antiparkinsonian effects in MPTP-treated primate models, a gold standard for assessing therapeutic potential in Parkinson's disease.[1][2][3][12] These effects were blockable by a D1 antagonist, confirming the mechanism of action.[7]
Clinical Evidence: Early clinical trials in patients with Parkinson's disease showed that Dihydrexidine could produce a brief but definite motor improvement, similar to the response seen with levodopa.[4][8] However, the therapeutic window was marginal, with dose-limiting adverse effects.[4][8]
| Study Population | Dosage & Administration | Key Findings | Adverse Effects | Reference |
| 4 Patients with Parkinson's Disease | Single IV doses (2 mg up to 70 mg) over 15 or 120 min | Brief, definite motor improvement and dyskinesias at plasma concentrations >100 ng/ml. | Flushing, hypotension, tachycardia (dose-limiting). | [4][8] |
Schizophrenia & Cognitive Deficits
Dysfunction of dopaminergic signaling in the prefrontal cortex is hypothesized to contribute to the cognitive and negative symptoms of schizophrenia. D1 receptor stimulation is a key therapeutic strategy to address these deficits.
Preclinical and Clinical Evidence: Dihydrexidine has been shown to improve working memory in preclinical models.[13] In clinical settings, it has been investigated for its pro-cognitive effects. A study in patients with schizophrenia found that a single 20 mg subcutaneous dose was safe and well-tolerated.[14] This dose led to a significant increase in prefrontal cortex perfusion, as measured by MRI, suggesting target engagement.[15] A subsequent trial in patients with schizotypal personality disorder (SPD), who exhibit similar cognitive deficits, demonstrated that Dihydrexidine significantly improved performance on verbal working memory tasks.[16]
| Study Population | Dosage & Administration | Key Findings | Adverse Effects | Reference |
| 20 Patients with Schizophrenia | Single 20 mg subcutaneous dose | Well-tolerated; no serious adverse events. Significantly increased prefrontal perfusion. | Mild dizziness, nausea. | [14][15] |
| 16 Patients with Schizotypal Personality Disorder | 15 mg IV over 30 min (3 days) | Significantly improved performance on PASAT and N-back working memory tests (Effect size d=1.14 for PASAT). | Sedation, lightheadedness, tachycardia, hypotension (mild, transient). | [16] |
Cognitive Enhancement and Dementia
Dihydrexidine's potential extends to other cognitive disorders through its modulation of the cholinergic system.
Neurochemical and Behavioral Evidence: Studies in rats have shown that Dihydrexidine administration increases the release of acetylcholine (B1216132) (ACh), a neurotransmitter critical for learning and memory. This effect was more pronounced in the frontal cortex than in the striatum. The increased ACh release is believed to underlie its cognition-enhancing properties. In behavioral models, Dihydrexidine significantly reversed scopolamine-induced amnesia, further supporting its potential in treating dementia-related cognitive decline.[17][18]
| Animal Model | Dosage & Administration | Key Neurochemical Findings | Key Behavioral Findings | Reference |
| Sprague-Dawley Rats | 3 and 10 mg/kg IP | ~50-60% increase in striatal ACh release. | - | [17][18] |
| Sprague-Dawley Rats | 10 mg/kg IP | ~200-300% increase in frontal cortex ACh release. | - | [17][18] |
| Scopolamine-Treated Rats | 0.3 mg/kg IP | - | Significantly improved performance in a passive avoidance task. | [17][18] |
Detailed Experimental Protocols
Clinical Trial in Parkinson's Disease
-
Design: Double-blind, placebo-controlled, dose-escalation trial.
-
Participants: Patients with idiopathic Parkinson's disease.
-
Procedure:
-
Patients received single intravenous infusions of either Dihydrexidine hydrochloride or a placebo.
-
Doses were titrated according to a fixed schedule, starting from 2 mg and increasing to the highest tolerated dose (maximum of 70 mg).
-
Infusions were administered over either 15 minutes (rapid) or 120 minutes (slow).
-
Motor function was assessed using standardized rating scales (e.g., Unified Parkinson's Disease Rating Scale).
-
Blood samples were collected to determine plasma drug concentrations via pharmacokinetic analysis.
-
Adverse events were monitored throughout the study.
-
In Vivo Microdialysis for Acetylcholine Release
-
Design: Neurochemical analysis in freely moving animals.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Rats were anesthetized, and a guide cannula for the microdialysis probe was stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).
-
Recovery: Animals were allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: After a stabilization period, dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection at various doses.
-
Post-Injection Collection: Dialysate collection continued to measure changes in acetylcholine levels following drug administration.
-
Analysis: Acetylcholine concentrations in the dialysate samples were quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Conclusion and Future Directions
This compound has been instrumental in validating the dopamine D1 receptor as a viable therapeutic target for a range of CNS disorders. Clinical and preclinical studies have consistently shown its potential to ameliorate motor symptoms in Parkinson's disease and, perhaps more significantly, to enhance cognitive functions relevant to schizophrenia and dementia.[2][16][17]
The primary obstacle to its clinical use remains its challenging pharmacokinetic profile.[2][3] Despite this, the promising efficacy signals from Dihydrexidine studies have catalyzed the development of a new generation of D1 agonists with improved bioavailability and duration of action. The foundational research conducted with Dihydrexidine continues to guide the design of novel therapeutics aimed at optimizing D1 receptor stimulation for the treatment of complex CNS disorders.
References
- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A single 20 mg dose of the full D1 dopamine agonist dihydrexidine (DAR-0100) increases prefrontal perfusion in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 18. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dihydrexidine Hydrochloride in Parkinson's Disease Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor function. While levodopa (B1675098) remains the gold standard for treatment, its long-term use is associated with debilitating side effects like dyskinesia.[1][2] This has spurred research into alternative therapeutic strategies, including the direct stimulation of postsynaptic dopamine (B1211576) receptors. Dihydrexidine (B1670578) (DHX), the first potent and fully efficacious D1 dopamine receptor agonist to be developed, has been a pivotal tool in understanding the role of the D1 receptor in motor control and its potential as a therapeutic target for PD.[3][4] This document provides a comprehensive technical overview of Dihydrexidine hydrochloride, summarizing its pharmacological profile, preclinical and clinical findings, and detailed experimental protocols relevant to its study in the context of Parkinson's disease.
Pharmacology of this compound
Dihydrexidine is a moderately selective full agonist at the D1 and D5 dopamine receptors.[5] Its rigid chemical structure allows for high-potency interaction with these receptors, making it a valuable tool for probing D1-mediated signaling and function.
Mechanism of Action
Dihydrexidine acts as a full agonist at D1-like (D1 and D5) dopamine receptors.[5] Unlike partial agonists (e.g., SKF38393) which elicit a submaximal response, DHX is capable of stimulating D1 receptors to a level comparable to or greater than endogenous dopamine.[4][6] This full agonism is critical for its potent antiparkinsonian effects observed in animal models.[3][4] Although it possesses some affinity for the D2 receptor, its functional effects are predominantly mediated through D1 receptor activation.[5][7]
Receptor Binding and Functional Efficacy
Dihydrexidine's interaction with dopamine receptors has been extensively characterized through radioligand binding and functional assays. It demonstrates a clear preference for D1-like receptors over D2-like receptors.
Table 1: Dihydrexidine Receptor Binding Affinities
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source(s) |
|---|---|---|---|---|
| Dopamine D1 | Dihydrexidine | IC50 | ~10 | [6][8][9] |
| Dopamine D1 | SKF38393 | IC50 | ~30 | [6][9] |
| Dopamine D2 | Dihydrexidine | IC50 | 130 | [6][9] |
| α2-Adrenoceptor | Dihydrexidine | IC50 | ~230 | [6][9] |
IC50: Half maximal inhibitory concentration, a measure of binding affinity.
Functionally, DHX has been shown to be a full efficacy agonist, doubling the rate of cyclic AMP (cAMP) synthesis in rat striatal homogenates, an effect comparable to that of dopamine itself. In contrast, the partial agonist SKF38393 only achieves a maximal increase of about 50%.[6]
Table 2: Dihydrexidine Functional Efficacy at the D1 Receptor
| Compound | Agonist Type | Efficacy (cAMP Synthesis vs. Dopamine) | Source(s) |
|---|---|---|---|
| Dihydrexidine | Full Agonist | ~100% | [4][6] |
| SKF38393 | Partial Agonist | ~40-50% | [6][10] |
| Dopamine | Endogenous Full Agonist | 100% |[6] |
Pharmacokinetics
The clinical development of Dihydrexidine has been hampered by its challenging pharmacokinetic profile.
Table 3: Pharmacokinetic Properties of Dihydrexidine
| Parameter | Description | Source(s) |
|---|---|---|
| Oral Bioavailability | Poor | [8][11] |
| Plasma Half-life | < 5 minutes (human, IV) | [12][13] |
| General Half-life | 1 to 2 hours | [8][11] |
| Administration Routes | Intravenous, Subcutaneous, Intraperitoneal (preclinical) |[5][8][12] |
Dihydrexidine in Parkinson's Disease Models
Dihydrexidine has demonstrated significant therapeutic potential in both rodent and primate models of Parkinson's disease, as well as in early-phase human trials.
Preclinical Efficacy
Impressive antiparkinsonian effects have been consistently reported in the gold-standard MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned primate model.[3][5][14] In severely parkinsonian non-human primates, DHX markedly attenuated motor deficits, and these effects were blocked by a D1 antagonist (SCH23390) but not a D2 antagonist (remoxipride), confirming the D1-mediated mechanism of action.[7][15] In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, intraperitoneal administration of DHX (2.5 and 5.0 mg/kg) induced robust contralateral rotations, a standard measure of dopaminergic agonist activity.[16]
Clinical Research Findings
An early double-blind, placebo-controlled trial in four patients with Parkinson's disease investigated single intravenous doses of DHX.[12][13]
-
Efficacy: One patient who achieved a plasma concentration greater than 100 ng/mL experienced a brief but clear improvement in motor function.[12]
-
Adverse Effects: This motor improvement was accompanied by choreic dyskinesias, similar to those seen with levodopa.[12] Dose-limiting side effects included flushing, hypotension, and tachycardia, particularly with rapid infusions.[12][13] Initial development was halted due to profound hypotension observed with intravenous administration.[5]
Key Signaling Pathways
Dihydrexidine's effects are mediated through the activation of canonical and non-canonical D1 receptor signaling pathways.
Canonical Gs/cAMP Pathway
The primary signaling cascade for the D1 receptor involves coupling to the Gs alpha subunit of a heterotrimeric G protein. This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.
Non-Canonical Pathways
Recent research has highlighted that D1 receptor agonists can also signal through pathways independent of cAMP, a concept known as functional selectivity.
-
β-Arrestin Recruitment: Dihydrexidine has been described as a "super-agonist" for D1-mediated β-arrestin recruitment, a pathway often associated with receptor desensitization and internalization.[17][18]
-
YAP Phosphorylation: Dihydrexidine has been shown to stimulate the phosphorylation of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway involved in cell growth and proliferation.[8][11]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Dihydrexidine's activity. Researchers should optimize these based on their specific laboratory conditions and reagents.
Protocol: Radioligand Binding Assay for D1 Receptor Affinity
This assay determines the affinity of DHX for the D1 receptor by measuring its ability to compete with a radiolabeled antagonist.
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from unbound. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DHX concentration. Use non-linear regression to calculate the IC₅₀ value.
Protocol: Adenylyl Cyclase (AC) Functional Assay
This assay measures the ability of DHX to stimulate the production of cAMP, confirming its agonist activity.
-
Tissue Preparation: Prepare fresh rat striatal homogenates as described in the binding assay protocol.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay: Add the striatal homogenate to tubes containing the reaction mixture and varying concentrations of Dihydrexidine. Include control tubes with buffer only (basal), dopamine (positive control), and a D1 antagonist.
-
Incubation: Incubate the reaction tubes in a shaking water bath at 37°C for 10-15 minutes.
-
Termination: Stop the reaction by heating the tubes (e.g., boiling water bath for 3-5 minutes).
-
cAMP Measurement: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a commercially available kit (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the DHX concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Protocol: 6-OHDA Rat Model of Parkinson's Disease
This is the most common rodent model for assessing the efficacy of anti-parkinsonian drugs.
-
Surgery: Anesthetize adult male rats. Using a stereotaxic frame, inject 6-hydroxydopamine into the medial forebrain bundle of one hemisphere to create a unilateral lesion of dopaminergic neurons.
-
Recovery: Allow the animals to recover for at least 2-3 weeks to ensure complete lesioning. Lesion success can be validated by a challenge with a dopamine agonist like apomorphine.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection at 2.5 or 5.0 mg/kg).[16]
-
Behavioral Assessment: Immediately after injection, place the rat in a circular arena and record its rotational behavior for 90-120 minutes. Dopamine agonists cause the unilaterally lesioned animals to rotate contralaterally (away from the lesioned side).
-
Data Analysis: Quantify the net contralateral rotations per minute. Compare the total number of rotations induced by DHX to a vehicle control group.
Conclusion and Future Directions
This compound has been instrumental in validating the dopamine D1 receptor as a viable target for Parkinson's disease therapy. Its characterization as a potent, full D1 agonist provided a critical pharmacological tool that demonstrated profound antiparkinsonian effects in preclinical models where partial agonists had failed.[3][4] However, its clinical utility has been severely limited by a poor pharmacokinetic profile, including a very short half-life and lack of oral bioavailability, as well as dose-limiting hypotensive effects.[3][4][12]
Despite these limitations, the research conducted with Dihydrexidine laid the essential groundwork for the development of a new generation of D1 agonists with improved drug-like properties. The clear, D1-mediated efficacy of DHX in animal models continues to drive the pursuit of D1-targeted therapies for motor symptoms in PD. Future research will likely focus on developing D1 agonists with optimized pharmacokinetics and exploring "biased agonists" that preferentially activate therapeutic signaling pathways (e.g., Gs/cAMP) while avoiding those that may lead to tolerance or side effects (e.g., β-arrestin).
References
- 1. Levodopa-induced dyskinesia - Wikipedia [en.wikipedia.org]
- 2. Levodopa-induced Dyskinesia: Clinical Features, Pathophysiology, and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Dihydrexidine Hydrochloride: A Deep Dive into its Potential for Treating Cognitive Deficits in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a core and debilitating feature of schizophrenia, for which existing treatments offer limited efficacy. The dopamine (B1211576) D1 receptor has emerged as a promising therapeutic target to address these cognitive deficits. This technical guide provides a comprehensive overview of dihydrexidine (B1670578) hydrochloride, a potent, full agonist of the D1 dopamine receptor. We delve into its mechanism of action, preclinical evidence in animal models of cognitive dysfunction, and findings from clinical investigations. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows to serve as a critical resource for researchers and drug development professionals in the field of schizophrenia therapeutics.
Introduction: The Rationale for D1 Receptor Agonism in Schizophrenia
The "hypodopaminergic" state in the prefrontal cortex (PFC) is a leading hypothesis for the cognitive symptoms of schizophrenia. D1 receptors, highly expressed in the PFC, are crucial for modulating working memory and executive functions. Stimulation of these Gαs/olf-coupled receptors activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is believed to enhance synaptic plasticity and neuronal excitability, processes fundamental to cognitive function. Dihydrexidine, as a full D1 receptor agonist, directly addresses this proposed deficit by augmenting downstream signaling.
Mechanism of Action: D1 Receptor-Mediated Signaling
Dihydrexidine exerts its pro-cognitive effects by activating the D1 dopamine receptor, initiating a well-characterized intracellular signaling cascade.
Preclinical Evidence in Animal Models
Dihydrexidine has demonstrated pro-cognitive effects in various animal models, including those designed to mimic the cognitive deficits observed in schizophrenia.
Scopolamine-Induced Amnesia Model in Rats
A common model to screen for cognitive enhancers involves inducing a cholinergic deficit with the muscarinic receptor antagonist scopolamine (B1681570), which results in learning and memory impairments.
The passive avoidance task assesses fear-motivated long-term memory.[1][2]
| Animal Model | Treatment Groups | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Rat (Scopolamine-induced amnesia) | Scopolamine + Vehicle | 1.0 (Scopolamine) | Latency to enter dark compartment | Significantly decreased |
| Scopolamine + Dihydrexidine | 0.3 | Latency to enter dark compartment | Significantly improved performance compared to scopolamine + vehicle group[3][4] | |
| Vehicle Control | - | Latency to enter dark compartment | Baseline performance |
In addition to behavioral improvements, dihydrexidine has been shown to modulate neurotransmitter systems implicated in cognition.
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Brain Region | Neurochemical Change |
| Rat | Dihydrexidine | 3 and 10 | Striatum | ~40-60% increase in extracellular acetylcholine[5] |
| Dihydrexidine | 10 | Prefrontal Cortex | Up to 300% increase in extracellular acetylcholine[5] |
Working Memory Models in Non-Human Primates
Aged non-human primates exhibit cognitive decline that shares features with deficits seen in schizophrenia. The delayed response task is a classic paradigm to assess working memory in these models.
This task evaluates the ability to hold information in mind over a brief delay period.
| Animal Model | Treatment | Dose | Outcome Measure | Result |
| Aged Rhesus Monkeys | Dihydrexidine | Low doses | Delayed response task performance | Improved working memory performance[6][7] |
| Dihydrexidine | High doses | Delayed response task performance | Impaired working memory performance (inverted-U dose-response)[6][7] |
Clinical Studies in Schizophrenia and Schizotypal Personality Disorder
The promising preclinical findings led to the investigation of dihydrexidine (often referred to by its active enantiomer, DAR-0100A) in human subjects.
Quantitative Data Summary from Clinical Trials
| Population | Study Design | Treatment Groups | Dose and Administration | Key Cognitive Outcome Measures | Results |
| Schizophrenia | Within-subject, crossover | Dihydrexidine vs. Placebo | 20 mg, subcutaneous | N-Back working memory task, clinical ratings | Well-tolerated, but no significant improvement in delayed neuropsychological performance.[8] Increased prefrontal perfusion observed via fMRI. |
| Schizotypal Personality Disorder | Randomized, double-blind, placebo-controlled | DAR-0100A vs. Placebo | 15 mg, intravenous | Paced Auditory Serial Addition Test (PASAT), N-back test | Significantly improved PASAT performance with a large effect size (Cohen's d = 1.14).[9] |
Discussion and Future Directions
The preclinical data strongly support the pro-cognitive potential of dihydrexidine, demonstrating its ability to reverse pharmacologically induced cognitive deficits and enhance working memory in primates. The underlying mechanism, involving the stimulation of D1 receptors and subsequent enhancement of cholinergic neurotransmission and intracellular signaling in the prefrontal cortex, is well-supported.
Clinical studies have yielded more nuanced results. While dihydrexidine has shown target engagement by increasing prefrontal perfusion and has demonstrated efficacy in improving working memory in individuals with schizotypal personality disorder, its effects in patients with schizophrenia have been less pronounced in some studies. This discrepancy may be attributable to factors such as the short half-life and parenteral administration of the current formulation, as well as the heterogeneity of cognitive deficits in schizophrenia.
Future research should focus on the development of orally bioavailable D1 receptor agonists with optimized pharmacokinetic profiles. Furthermore, a deeper understanding of the patient populations most likely to respond to D1-targeted therapies is crucial. The use of neuroimaging and other biomarkers to stratify patients and assess target engagement will be invaluable in the design of future clinical trials.
Conclusion
Dihydrexidine hydrochloride remains a pivotal pharmacological tool for understanding the role of the D1 dopamine receptor in cognition. The preclinical evidence is compelling, and while clinical translation has faced challenges, the foundational science strongly supports the continued exploration of D1 receptor agonism as a therapeutic strategy for the cognitive deficits in schizophrenia. This technical guide provides a comprehensive foundation for researchers and clinicians working to advance this promising area of neuropsychopharmacology.
References
- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 3. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 4. The D1 agonist dihydrexidine releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine’s Actions in Primate Prefrontal Cortex: Challenges for Treating Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the D1 Dopamine Receptor Agonist Dihydrexidine (DAR-0100A) on Working Memory in Schizotypal Personality Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Hydrochloride: A Technical Guide to Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors.[1] First developed in the late 1980s, it represented a significant advancement over previous partial agonists, providing a powerful pharmacological tool to investigate the role of D1-like receptor signaling in the central nervous system.[2][3] Preclinical research has extensively demonstrated its potential therapeutic utility in conditions marked by dopaminergic dysfunction, most notably Parkinson's disease and cognitive deficits associated with disorders like schizophrenia.[4][5] This document provides a comprehensive overview of the key preclinical findings, pharmacodynamics, and methodologies used to evaluate Dihydrexidine hydrochloride.
Mechanism of Action
Dihydrexidine acts as a full agonist at D1-like dopamine receptors (D1 and D5), which are coupled to the Gαs/olf family of G-proteins.[6] Upon binding, Dihydrexidine stimulates the G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, modulating neuronal excitability, gene expression, and synaptic plasticity.[6] This signaling cascade is central to the effects of Dihydrexidine on motor function and cognition.[2][6]
Pharmacodynamic Profile
Dihydrexidine is characterized by its high potency and full efficacy at the D1 receptor, distinguishing it from earlier partial agonists like SKF38393.[7] Its binding affinity and functional activity have been quantified in various preclinical assays.
Receptor Binding and Functional Activity
The following tables summarize key quantitative data for Dihydrexidine from in vitro studies.
Table 1: Receptor Binding Affinities
| Parameter | Value | Species/Tissue | Notes | Reference |
|---|---|---|---|---|
| IC₅₀ (D1 Receptor) | ~10 nM | Rat Striatal Membranes | Displacement of [³H]SCH23390. | [7] |
| Kᵢ (High-Affinity D1) | 3 nM | Rat Striatal Membranes | Two-site binding model. | [7] |
| Kᵢ (Low-Affinity D1) | 75 nM | Rat Striatal Membranes | Two-site binding model. | [7] |
| IC₅₀ (D2 Receptor) | 130 nM | N/A | Demonstrates ~10-fold selectivity for D1 over D2. | [1][7] |
| IC₅₀ (α2 Adrenoreceptor) | ~230 nM | N/A | Shows some off-target activity at higher concentrations. |[7] |
Table 2: In Vitro Functional Potency
| Assay | Result | System | Notes | Reference |
|---|---|---|---|---|
| cAMP Synthesis | Full efficacy (doubles basal rate) | Rat Striatal Homogenates | Comparable to endogenous dopamine; blocked by D1 antagonist SCH23390. | [7] |
| pEC₅₀ (GIRK Assay) | 7.87 | Recombinant cells | Functional assay measuring G-protein activation. | [8] |
| pEC₅₀ (β-arrestin2 Assay) | 9.61 | Recombinant cells | Functional assay measuring β-arrestin recruitment. |[8] |
Preclinical Efficacy in Animal Models
Dihydrexidine has demonstrated significant therapeutic potential in rodent and primate models of neurological and psychiatric disorders.
Parkinson's Disease Models
The most compelling preclinical evidence for Dihydrexidine comes from models of Parkinson's disease.
-
MPTP-Treated Primates: Dihydrexidine effectively reversed motor deficits in non-human primates treated with the neurotoxin MPTP, a gold-standard model for Parkinson's disease.[4][9] This was a landmark finding, establishing that D1 receptor full agonism could provide potent antiparkinsonian effects.[2][3]
-
6-OHDA-Lesioned Rats: In the widely used 6-hydroxydopamine (6-OHDA) rat model, intraperitoneal (IP) administration of Dihydrexidine induced robust contralateral rotations, a standard measure of dopamine agonist efficacy.[10] Doses of 2.5 and 5.0 mg/kg were shown to be effective.[10]
Cognitive Enhancement Models
Dihydrexidine has also been shown to improve cognitive function in various animal models.
-
Scopolamine-Induced Amnesia: In rats with acetylcholine-related memory deficits induced by scopolamine, a low dose of Dihydrexidine (0.3 mg/kg, IP) significantly improved performance in a passive avoidance task.[4][11]
-
Acetylcholine (B1216132) Release: Mechanistic studies revealed that Dihydrexidine increases the extracellular release of acetylcholine in the prefrontal cortex (up to 300% of basal levels) and striatum (40-60% increase).[4] This effect is mediated by D1 receptors and is believed to contribute to its pro-cognitive properties.[4][11]
Pharmacokinetic Profile
The primary limitation of Dihydrexidine identified in preclinical and early clinical studies is its unfavorable pharmacokinetic profile.
Table 3: Summary of Pharmacokinetic Properties
| Parameter | Finding | Species | Notes | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Poor | N/A | A significant hurdle for clinical development. | [2][12] |
| Half-life | Short (approx. 1-2 hours) | N/A | Requires frequent administration to maintain therapeutic levels. | [12] |
| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV) | Rats, Primates | Most preclinical studies use parenteral routes due to poor oral absorption.[10][12] |
Note: A study comparing Dihydrexidine to its bioisostere, doxanthrine (B1255972), found that DHX showed no significant activity after oral administration in 6-OHDA-lesioned rats, whereas doxanthrine was effective, highlighting the bioavailability challenge.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols based on published studies.
Protocol: Radioligand Binding Assay for D1 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a test compound like Dihydrexidine at the D1 receptor.
-
Tissue Preparation: Homogenize striatal tissue from rats in an appropriate ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to prepare a crude membrane fraction.
-
Assay Setup: In a 96-well plate, combine the prepared cell membrane preparation, a radioligand specific for the D1 receptor (e.g., [³H]SCH23390), and serial dilutions of the test compound (Dihydrexidine).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competing drug (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[13]
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]
-
Termination and Measurement: Terminate the reaction by rapid filtration through glass fiber filters, washing away unbound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[13]
Protocol: Assessment of Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
This workflow describes a typical in vivo experiment to test the antiparkinsonian effects of Dihydrexidine.
Conclusion
Preclinical studies have firmly established this compound as a high-potency, full-efficacy D1/D5 receptor agonist. It demonstrates robust antiparkinsonian effects in primate and rodent models and shows promise for cognitive enhancement, largely through the modulation of striatal and cortical neurotransmitter systems.[4][10] While its therapeutic potential is clear from a pharmacodynamic standpoint, its poor pharmacokinetic profile, particularly its low oral bioavailability and short half-life, has historically limited its clinical development.[2][12] Nonetheless, Dihydrexidine remains an invaluable research tool and a benchmark compound for the development of new-generation D1 agonists with improved drug-like properties.
References
- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1R Receptor Stimulation as a Mechanistic Pro-cognitive Target for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Dihydrexidine Hydrochloride: A Comprehensive Safety and Toxicology Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dihydrexidine (B1670578) hydrochloride is a potent and selective full agonist of the dopamine (B1211576) D1 and D5 receptors. It has been investigated for its therapeutic potential in conditions such as Parkinson's disease and the cognitive deficits of schizophrenia. Despite showing some efficacy, its development has been hampered by a challenging safety and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available safety and toxicology data for dihydrexidine hydrochloride, with a focus on findings from clinical trials. Notably, publicly available quantitative preclinical toxicology data, such as LD50 and NOAEL values, as well as specific genotoxicity data, are limited. The primary dose-limiting toxicities observed in humans are cardiovascular, specifically hypotension and tachycardia, particularly with rapid intravenous administration. This document consolidates the known adverse effects, details the experimental protocols from key clinical studies, and illustrates the primary signaling pathway of dihydrexidine to inform future research and development efforts.
Introduction to this compound
Dihydrexidine is a phenanthridine (B189435) derivative that acts as a full agonist at D1-like dopamine receptors, with approximately 10-fold selectivity for D1/D5 receptors over the D2 receptor.[1] Initially developed with the aim of treating Parkinson's disease, it demonstrated impressive anti-parkinsonian effects in primate models.[2] However, early clinical trials involving intravenous administration were halted due to profound hypotension.[1][3] The drug was later reinvestigated for treating cognitive and working memory deficits in schizophrenia, administered via subcutaneous injection, which was found to be safer.[1][4]
Despite its potential, dihydrexidine's unfavorable pharmacokinetic profile, characterized by poor oral bioavailability and a short half-life of less than five minutes to two hours, has limited its clinical utility.[2][5] This guide will synthesize the available safety and toxicological information to provide a detailed resource for researchers and drug development professionals.
Mechanism of Action: Dopamine D1 Receptor Signaling
Dihydrexidine exerts its effects by binding to and activating dopamine D1 and D5 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαs/olf subunit. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6]
Preclinical Safety and Toxicology
A comprehensive search of publicly available literature and regulatory documents did not yield specific quantitative preclinical toxicology data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) values from acute or repeated-dose studies in animals. Similarly, specific results from standard genotoxicity assays, such as the Ames test or in vivo micronucleus assays, were not found. The discontinuation of its initial development for Parkinson's disease may have limited the public availability of a complete preclinical toxicology package.
Qualitative preclinical findings indicate that dihydrexidine has shown impressive anti-parkinsonian effects in MPTP-primate models.[3] Behavioral studies in rats have shown that dihydrexidine can increase grooming, sniffing, and locomotion, effects that were antagonized by a D1 antagonist.[7]
Clinical Safety and Toxicology Profile
The safety profile of this compound in humans has been primarily characterized through clinical trials in patients with Parkinson's disease, schizophrenia, and schizotypal personality disorder. The most significant and consistently reported adverse effects are cardiovascular in nature.
Cardiovascular Effects
The dose-limiting toxicities of dihydrexidine are hypotension and tachycardia, particularly when administered via rapid intravenous infusion.[2][7] In an early trial in Parkinson's disease patients, intravenous administration led to profound hypotension, which resulted in the halt of its development for this indication.[1][3] These effects are attributed to the activation of peripheral D1-like receptors located on vascular smooth muscle, which leads to vasodilation. Slower subcutaneous administration has been found to be better tolerated.[1]
Other Adverse Events
Other commonly reported adverse events in clinical trials have been generally described as mild to moderate and transient. These include:
In a study of patients with schizophrenia receiving a single 20 mg subcutaneous dose, dihydrexidine was well-tolerated with no serious adverse events. Mild dizziness was reported in three subjects and nausea in five out of twenty participants.[4] Similarly, in a study with schizotypal personality disorder patients receiving 15 mg intravenously, the drug was generally well-tolerated, with common side effects being mild to moderate and transient, consisting mainly of sedation, lightheadedness, tachycardia, and hypotension.[8]
Quantitative Summary of Clinical Adverse Events
The following table summarizes the reported adverse events from key clinical trials. Due to the nature of the available data, the table provides a qualitative and, where possible, quantitative overview.
| Adverse Event | Study Population | Route of Administration | Dose | Incidence/Severity | Citation(s) |
| Hypotension | Parkinson's Disease | Intravenous | 2 mg up to 70 mg | Dose-limiting, profound with rapid infusion | [1][2][3][7] |
| Schizotypal Personality Disorder | Intravenous | 15 mg | Mild to moderate, transient | [8] | |
| Tachycardia | Parkinson's Disease | Intravenous | 2 mg up to 70 mg | Dose-limiting | [2][7] |
| Schizotypal Personality Disorder | Intravenous | 15 mg | Mild to moderate, transient | [8] | |
| Flushing | Parkinson's Disease | Intravenous | 2 mg up to 70 mg | Dose-limiting | [2] |
| Dizziness/Lightheadedness | Schizophrenia | Subcutaneous | 20 mg | 3 out of 20 subjects, mild | [4] |
| Schizotypal Personality Disorder | Intravenous | 15 mg | Mild to moderate, transient | [8] | |
| Nausea | Schizophrenia | Subcutaneous | 20 mg | 5 out of 20 subjects, mild | [4] |
| Sedation | Schizotypal Personality Disorder | Intravenous | 15 mg | Mild to moderate, transient | [8] |
Experimental Protocols
Detailed methodologies for key clinical trials provide context for the observed safety and toxicology data.
Study in Patients with Parkinson's Disease
-
Objective: To assess the clinical efficacy, pharmacokinetics, and tolerability of dihydrexidine.[7]
-
Study Design: Double-blind, placebo-controlled trial.[7]
-
Participants: Four patients with Parkinson's disease.[7]
-
Intervention: Single intravenous doses of this compound were administered, with doses carefully titrated according to a fixed schedule ranging from 2 mg to the highest tolerated dose (or a maximum of 70 mg). The infusion was given over either 15 or 120 minutes.[7]
-
Safety Monitoring: Continuous monitoring of cardiovascular parameters (blood pressure, heart rate) and observation for adverse events.
Study in Patients with Schizophrenia
-
Objective: To assess the single low-dose safety and tolerability of dihydrexidine.[4]
-
Study Design: Within-subject, cross-over, double-blind, placebo-controlled pilot study.[4]
-
Participants: 20 adults with a diagnosis of schizophrenia, on stable doses of non-D1-blocking antipsychotic drugs.[4]
-
Intervention: Subjects received a single 20 mg subcutaneous injection of dihydrexidine or placebo over 15 minutes. The procedure was repeated with the alternate treatment two days later.[4]
-
Safety Monitoring: Evaluation for clinical and cognitive changes, and monitoring for adverse events. Blood samples were drawn for serum drug levels.[4]
Conclusion
The safety and toxicology profile of this compound is primarily defined by its clinical adverse effects, with cardiovascular events, particularly hypotension and tachycardia, being the most significant and dose-limiting. These effects are a direct consequence of its mechanism of action as a potent D1-like receptor agonist. While subcutaneous administration appears to mitigate some of these risks compared to intravenous infusion, the compound's unfavorable pharmacokinetic properties remain a challenge for its clinical development. The lack of publicly available, detailed preclinical toxicology data, including genotoxicity and carcinogenicity studies, represents a notable gap in its overall safety assessment. Future research on dihydrexidine or its analogs should prioritize strategies to improve its pharmacokinetic profile and minimize cardiovascular side effects to unlock the therapeutic potential of D1 receptor agonism.
References
- 1. worlddayforlaboratoryanimals.org [worlddayforlaboratoryanimals.org]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 4. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Dihydrexidine Hydrochloride Stock Solutions
Introduction
Dihydrexidine (B1670578) hydrochloride is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2][3] It has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease and cognitive deficits.[3][4] Unlike partial agonists, dihydrexidine acts as a full efficacy agonist, capable of stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself.[5][6] Its utility in research hinges on the accurate and consistent preparation of stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of Dihydrexidine hydrochloride solutions for both in vitro and in vivo experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride | [7] |
| Molecular Formula | C₁₇H₁₇NO₂·HCl | [7] |
| Molecular Weight | 303.79 g/mol | [7] |
| CAS Number | 137417-08-4 | [7] |
| Purity | ≥98% (HPLC) | [7] |
| Mechanism of Action | Full agonist of Dopamine D1/D5 receptors | [1][5] |
| IC₅₀ | ~10 nM for D1 receptor binding | [1][5] |
Safety and Handling Precautions
This compound requires careful handling. Users should consult the Safety Data Sheet (SDS) before use.[8][9]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | Description | Recommended PPE |
| H315 | Causes skin irritation.[9] | Protective gloves, impervious clothing.[8][9] |
| H319 | Causes serious eye irritation.[9] | Safety goggles with side-shields.[8][9] |
| H335 | May cause respiratory irritation.[9] | Suitable respirator, use in a well-ventilated area.[8][9] |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[10] | Full personal protective equipment.[8] |
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[9][10] | [9][10] |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of soap and water.[9][10] | [9][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9][11] | [9][11] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician immediately.[8] | [8] |
Solubility Data
The solubility of this compound is critical for preparing accurate stock concentrations. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[2]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 50 mM | 15.19 mg/mL | [7] |
| Water | 10 mM | 3.04 mg/mL | [7] |
Note: Some sources report insolubility in water[12]; solubility can be batch-dependent. It is recommended to test solubility with a small amount first.
Experimental Protocols
Protocol 4.1: Preparation of a 50 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock for subsequent dilution in aqueous buffers or culture media.
-
Calculate Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass: Mass (mg) = 50 mmol/L × 1 mL × (1 L / 1000 mL) × 303.79 g/mol × (1000 mg / 1 g) = 15.19 mg
-
Weigh Compound: Accurately weigh 15.19 mg of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][13] Store as recommended in Section 5.
Protocol 4.2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of a DMSO stock solution for use in cell-based assays.
-
Determine Final Concentration: Decide on the final working concentration required for your experiment.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution (from Protocol 4.1) into your cell culture medium or assay buffer.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.[13] A vehicle control (media with the same final DMSO concentration) should always be included in experiments.[13]
Protocol 4.3: Preparation of a Formulation for In Vivo Studies
For animal studies, specific vehicle formulations are often required to ensure solubility and bioavailability.[1] The following is a common example.
-
Prepare Solvents: Assemble the required solvents: DMSO, PEG300, Tween-80, and Saline (0.9% NaCl).
-
Initial Dissolution: Prepare a concentrated stock in DMSO (e.g., 20.8 mg/mL).[1]
-
Mixing Procedure (to yield a final solution of ≥2.08 mg/mL): [1]
-
To prepare 1 mL of the final formulation, start with 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Usage: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[1]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Temperature | Duration | Recommendations |
| Solid Powder | +4°C | - | Store desiccated.[7] |
| Solid Powder | -20°C | 3 years | For long-term storage.[14] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture.[1][8] |
| In Solvent | -80°C | 6 months - 1 year | Sealed, away from moisture.[1][8][14] |
Always aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][13]
Visualized Workflows and Pathways
Diagram 1: Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for Dihydrexidine HCl stock solution preparation.
Diagram 2: Simplified Dihydrexidine Signaling Pathway
This diagram shows the mechanism of action of Dihydrexidine as a D1 receptor agonist, leading to the production of the second messenger cAMP.[5][6]
Caption: Dihydrexidine activates the D1 receptor/cAMP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 4. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. (+)-Dihydrexidine hydrochloride | TargetMol [targetmol.com]
Dihydrexidine Hydrochloride: In Vivo Administration Routes in Rats - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of dihydrexidine (B1670578) hydrochloride in rat models. Dihydrexidine is a potent and selective full agonist of the dopamine (B1211576) D1-like receptors (D1 and D5) and has been investigated for its therapeutic potential in conditions such as Parkinson's disease and schizophrenia.[1][2] These protocols and data are intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview of Administration Routes
Dihydrexidine hydrochloride has been administered in rats via several routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage. While intravenous (i.v.) administration has been used in clinical trials, detailed preclinical protocols in rats are less commonly published.[3] The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound. Notably, dihydrexidine has poor oral bioavailability.[4]
Quantitative Data Summary
The following tables summarize quantitative data on dosages and observed effects of this compound administered to rats via different routes. It is important to note that direct comparison of all pharmacokinetic parameters across different studies should be done with caution due to variations in experimental design.
Table 1: Intraperitoneal (i.p.) Administration of Dihydrexidine in Rats
| Dosage Range (mg/kg) | Observed Effects | Reference |
| 0.3 | Improved performance in a passive avoidance model of learning and memory.[2] | [2] |
| 3 | Elicited prominent dopamine D1 receptor agonist effects.[1] | [1] |
| 3 - 10 | Increased extracellular acetylcholine (B1216132) levels in the striatum (by 40-60%) and prefrontal cortex (up to 300%).[5] | [5] |
| 0.3 - 30 | Increased grooming, sniffing, and locomotion.[6] | [6] |
| 2.5 - 5.0 | Produced robust contralateral rotation in a 6-OHDA rat model of Parkinson's disease.[4] | [4] |
Table 2: Subcutaneous (s.c.) Administration of Dihydrexidine in Rats
| Dosage Range (mg/kg) | Observed Effects | Reference |
| 2.0 - 8.0 | Caused a dose-dependent decrease in core body temperature (hypothermia).[3] | [3] |
Table 3: Oral (p.o.) Administration of Dihydrexidine in Rats
| Dosage Range (mg/kg) | Observed Effects | Reference |
| Up to 5.0 | No significant activity in producing contralateral rotations in a 6-OHDA rat model of Parkinson's disease, indicating poor oral efficacy.[4] | [4] |
Table 4: Pharmacokinetic Parameters of Dihydrexidine
| Parameter | Value | Species/Route | Reference |
| Half-life | 1 - 2 hours | Not specified | [4] |
| Bioavailability | Poor | Oral | [4] |
| Plasma Half-life | < 5 minutes | Human/Intravenous | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rats.
Drug Preparation
-
Compound: this compound.
-
Vehicle: The choice of vehicle depends on the administration route.
-
For Intraperitoneal and Subcutaneous Injection: this compound can be dissolved in sterile 0.9% saline.
-
For Oral Gavage: The compound can be suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose in water.
-
-
Preparation Steps:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, add the desired volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution or a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
Intraperitoneal (i.p.) Injection Protocol
This route is commonly used for systemic administration and results in rapid absorption.
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound solution.
-
Sterile syringes (1 mL or 3 mL).
-
Sterile needles (25-27 gauge).
-
-
Procedure:
-
Restrain the rat firmly but gently. The rat should be held with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the dihydrexidine solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Subcutaneous (s.c.) Injection Protocol
This route provides a slower absorption rate compared to intraperitoneal injection.
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound solution.
-
Sterile syringes (1 mL).
-
Sterile needles (25-27 gauge).
-
-
Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the back of the neck or between the shoulder blades to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage and monitor.
-
Oral (p.o.) Gavage Protocol
This is the standard method for oral administration of a precise dose.
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound suspension.
-
Sterile syringe.
-
A flexible or rigid, ball-tipped gavage needle (16-18 gauge for rats).
-
-
Procedure:
-
Measure the distance from the rat's incisors to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently but firmly restrain the rat to prevent movement.
-
Introduce the gavage needle into the mouth, just behind the incisors, and gently guide it over the tongue towards the esophagus.
-
Allow the rat to swallow the needle; do not force it. The needle should pass down the esophagus with minimal resistance.
-
Once the needle is at the predetermined depth, administer the suspension slowly.
-
Carefully withdraw the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Intravenous (i.v.) Injection Protocol (Adapted)
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound solution (ensure it is sterile and free of particulates).
-
Sterile syringes (1 mL).
-
Sterile needles (27-30 gauge).
-
A restraining device for rats.
-
A heat lamp or warm water to dilate the tail veins.
-
-
Procedure:
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into one of the lateral tail veins at a shallow angle, with the bevel facing up.
-
Successful entry into the vein is often indicated by a small amount of blood entering the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein, and should be withdrawn and reinserted.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor closely.
-
Signaling Pathways and Experimental Workflows
Dihydrexidine-Induced Dopamine D1 Receptor Signaling Pathway
Dihydrexidine acts as a full agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[8][9]
Experimental Workflow for In Vivo Administration and Behavioral Assessment
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of dihydrexidine in rats.
Note on Hippo-YAP Pathway
While some in vitro studies have suggested that dihydrexidine can stimulate the phosphorylation of YAP, a key component of the Hippo signaling pathway, further in vivo research in rats is needed to confirm this mechanism of action.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines. The provided data is a summary of published research and may not be exhaustive. Researchers should consult the primary literature for more detailed information.
References
- 1. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 2. Effects of dopamine D1 receptor agonists in rats trained to discriminate dihydrexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Dihydrexidine Hydrochloride for Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dihydrexidine (B1670578) hydrochloride, a potent and full D1 dopamine (B1211576) receptor agonist, in rodent behavioral studies. This document outlines optimal dosage ranges, detailed experimental protocols for key behavioral assays, and the underlying signaling pathways.
Introduction to Dihydrexidine Hydrochloride
Dihydrexidine is a high-potency, full-efficacy D1 dopamine receptor agonist with some affinity for D2 receptors.[1] Its ability to potently stimulate D1 receptors makes it a valuable tool for investigating the role of this receptor system in various behaviors, including locomotion, cognition, and grooming.[1] Understanding the optimal dosage and experimental design is crucial for obtaining reliable and reproducible results in preclinical behavioral research.
Quantitative Data: Dose-Response Relationships
The behavioral effects of this compound are dose-dependent. The following tables summarize the effective dosage ranges for intraperitoneal (I.P.) administration in rats for commonly studied behaviors.
Table 1: Locomotor and Exploratory Behaviors
| Behavioral Parameter | Effective Dose Range (mg/kg, I.P.) | Observation |
| Increased Locomotion | 3 - 30 | Significant increases in movement. |
| Increased Sniffing | ≥ 1.0 | Dose-dependent increase in exploratory sniffing. |
Data compiled from studies in rats.[1]
Table 2: Grooming Behavior
| Behavioral Parameter | Effective Dose Range (mg/kg, I.P.) | Observation |
| Increased Grooming | 0.3 - 30 | The dose-response curve for grooming is an inverted U-shape. |
Data compiled from studies in rats.[1]
Table 3: Cognitive Enhancement
| Behavioral Assay | Effective Dose (mg/kg, I.P.) | Observation |
| Passive Avoidance | 0.3 | Significantly improves scopolamine-induced deficits in learning and memory.[2] |
Data compiled from studies in rats.[2]
Signaling Pathway of Dihydrexidine
Dihydrexidine primarily exerts its effects through the activation of Dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA).
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is essential to habituate animals to the testing room for at least 30-60 minutes before each experiment to minimize stress-induced behavioral alterations.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 100 x 100 cm for rats)
-
Video camera and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the rat to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., I.P.).
-
Testing: At the appropriate time post-injection, gently place the rat in the center of the open field arena.
-
Recording: Record the animal's activity for a predetermined duration (typically 5-30 minutes).
-
Data Analysis: The tracking software will analyze parameters such as:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency
-
Velocity
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.
Passive Avoidance Test for Learning and Memory
Objective: To assess fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber)
-
Shocker unit
Procedure:
-
Training (Acquisition Trial):
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the connecting door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat and return it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle.
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the connecting door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
No foot shock is delivered during the retention trial.
-
Grooming Behavior Assessment
Objective: To quantify the frequency and duration of grooming behavior.
Materials:
-
Observation cage (e.g., standard rat cage with a clear front)
-
Video recording equipment
Procedure:
-
Habituation: Acclimate the rat to the observation cage for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Observation: At the appropriate time post-injection, begin recording the rat's behavior for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer should manually score the video for:
-
Frequency of grooming bouts: The number of times the animal initiates a grooming sequence.
-
Duration of grooming bouts: The total time spent grooming.
-
Grooming microstructure (optional): The sequence of grooming actions (e.g., face washing, body licking).
-
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound.
References
Application Notes and Protocols for Dihydrexidine Hydrochloride in Primate Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) hydrochloride is a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors. In primate models of Parkinson's disease, particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Dihydrexidine has demonstrated significant anti-parkinsonian effects.[1][2] These models are crucial for preclinical evaluation of novel therapeutics as they replicate the cardinal motor symptoms of Parkinson's disease, including bradykinesia, rigidity, and postural instability.[3][4][5] This document provides detailed application notes and protocols for the use of Dihydrexidine hydrochloride in these models.
Data Presentation
Efficacy of Dihydrexidine in MPTP-Treated Primates
The primary endpoint in studies evaluating anti-parkinsonian drugs in primate models is the improvement in motor function, often assessed using a validated parkinsonian rating scale.
| Agent | Dose (mg/kg) | Route of Administration | Primate Species | Key Efficacy Findings | Reference |
| Dihydrexidine | 0.6 | Not Specified | Non-human primates | Remarkable improvement in parkinsonian signs, with subjects who could not sit, stand, or feed themselves becoming significantly mobile and able to take food. | [6] |
| Dihydrexidine | Not Specified | Not Specified | MPTP-treated monkeys | Alleviation of parkinsonism. | [7] |
| Dihydrexidine | Not Specified | Not Specified | MPTP-treated non-human primates | Dramatic improvement in parkinsonian signs, with a reported decrease of approximately 75%. | [8] |
In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Affinity (IC50) | Functional Activity (cAMP Synthesis) | Primate Species | Reference |
| Dihydrexidine | Dopamine D1 | 20 nM | Full agonist (comparable to dopamine) | Rhesus monkey | [9] |
| SKF38393 (partial agonist) | Dopamine D1 | ~80 nM | Partial agonist (~40% of Dihydrexidine) | Rhesus monkey | [9] |
Experimental Protocols
I. Induction of Parkinsonism in Primates using MPTP
Objective: To establish a stable parkinsonian phenotype in non-human primates that mimics the motor symptoms of Parkinson's disease.
Materials:
-
Non-human primates (e.g., Rhesus macaque, Cynomolgus macaque, African Green Monkey)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Appropriate personal protective equipment (PPE)
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Animal Selection and Acclimation: Select healthy, adult non-human primates. Allow for an adequate acclimation period in the housing facility.
-
Baseline Behavioral Assessment: Prior to MPTP administration, conduct baseline behavioral assessments using a standardized parkinsonian rating scale for primates. This will serve as a control for each animal.
-
MPTP Administration:
-
Route of Administration: MPTP can be administered systemically via intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections.[4] Chronic, low-dose administration regimens are often employed to produce a more progressive and stable model.[3]
-
Dosage: The dose of MPTP required to induce parkinsonism can vary between species and individual animals. A common starting point for chronic administration in macaques is in the range of 0.2-0.5 mg/kg, administered weekly.[3]
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs. The administration schedule should be adjusted based on the individual animal's response.[10]
-
-
Confirmation of Parkinsonian State: A stable parkinsonian state is typically achieved when there is a significant and consistent increase in the motor disability score compared to baseline. This can take several weeks to months depending on the administration regimen.[10]
II. Preparation and Administration of this compound
Objective: To prepare and administer this compound to MPTP-treated primates for the evaluation of its anti-parkinsonian effects.
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline
-
Sterile vials and syringes
-
0.22 µm syringe filter
Protocol:
-
Reconstitution of this compound:
-
This compound is soluble in water.
-
To prepare a stock solution, dissolve the powder in sterile water or saline to a desired concentration. For example, a 10 mM stock solution can be prepared.
-
Ensure the powder is completely dissolved. The solution should be clear and colorless.
-
For administration, the stock solution should be further diluted to the final desired concentration with sterile saline.
-
Crucially, the final solution for injection must be sterilized by passing it through a 0.22 µm syringe filter.
-
-
Dosage and Administration:
-
Route of Administration: While both intravenous and subcutaneous routes have been used in clinical and preclinical studies, subcutaneous administration is often preferred for ease of use in a research setting.[11][12]
-
Dosage: Based on available data, a dose of 0.6 mg/kg has been shown to produce a significant anti-parkinsonian effect in primates.[6] It is recommended to conduct a dose-response study to determine the optimal dose for a specific cohort of animals.
-
Administration Schedule: For acute efficacy studies, a single injection is administered. The animal's behavior is then monitored over a period of several hours to assess the onset, peak, and duration of the therapeutic effect.
-
III. Behavioral Assessment Post-Dihydrexidine Administration
Objective: To quantitatively assess the impact of this compound on parkinsonian motor signs.
Materials:
-
Video recording equipment
-
Standardized primate parkinsonism rating scale
-
Trained observers blinded to the treatment condition
Protocol:
-
Pre-treatment Assessment: On the day of the experiment, perform a baseline motor assessment before administering Dihydrexidine.
-
Post-treatment Monitoring: After administration, continuously monitor the animal and record its behavior.
-
Quantitative Scoring: At predefined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes post-injection), score the animal's motor function using the parkinsonian rating scale. Key domains to assess include:
-
Bradykinesia (slowness of movement)
-
Tremor
-
Posture
-
Gait
-
Freezing of movement
-
-
Data Analysis: Compare the post-treatment motor scores to the pre-treatment baseline to determine the magnitude and time course of the drug's effect.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for Dihydrexidine Evaluation
References
- 1. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The D1 receptor antagonist, SCH 23390, induces signs of parkinsonism in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrexidine Hydrochloride: Application Notes and Protocols for Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) hydrochloride is a potent and full-efficacy agonist for D1-like dopamine (B1211576) receptors (D1 and D5 receptors), with a lower affinity for D2 receptors.[1] As a valuable pharmacological tool, dihydrexidine allows for the investigation of dopamine D1 receptor function in modulating neuronal excitability, synaptic transmission, and plasticity. These application notes provide a comprehensive overview of the use of dihydrexidine hydrochloride in brain slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
Dihydrexidine primarily exerts its effects through the activation of D1 dopamine receptors, which are Gs-protein coupled receptors.[2] Activation of these receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors, thereby modulating neuronal function.[2][4]
In the context of electrophysiology, D1 receptor activation by dihydrexidine has been shown to modulate glutamatergic and GABAergic synaptic transmission. For instance, D1 receptor agonists can enhance the N-methyl-D-aspartate (NMDA) receptor component of excitatory postsynaptic currents (EPSCs) in prefrontal cortex neurons.[3] Conversely, in the same brain region, dopamine, acting through D1 receptors, has been observed to decrease both excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs). The net effect of dihydrexidine on neuronal activity can be complex and depends on the specific neuronal population and brain region under investigation.
Quantitative Data Summary
The following table summarizes the quantitative effects of dihydrexidine and related D1 receptor agonists on various electrophysiological and neurochemical parameters. It is important to note that data for dihydrexidine in brain slice electrophysiology is limited in the public domain; therefore, data from in vivo studies and from other D1 agonists in brain slices are included to provide a broader context for its potential effects.
| Parameter | Agonist | Brain Region/Preparation | Concentration/Dose | Effect | Reference |
| Binding Affinity (IC50) | Dihydrexidine | Rat Striatal Membranes | ~10 nM | Potent binding to D1 receptors | [1] |
| Binding Affinity (IC50) | Dihydrexidine | Rat Striatal Membranes | 130 nM | Moderate binding to D2 receptors | [1] |
| cAMP Synthesis | Dihydrexidine | Rat Striatum Homogenates | - | Full efficacy agonist (doubles cAMP synthesis) | [1] |
| Phrenic Nerve Discharge Intensity | Dihydrexidine | Anesthetized Cat (in vivo) | - | ↑ 11.9% | [5] |
| Respiratory Cycle Frequency | Dihydrexidine | Anesthetized Cat (in vivo) | - | ↓ 12.2% | [5] |
| Acetylcholine Release | Dihydrexidine | Rat Striatum (in vivo) | 3 and 10 mg/kg, i.p. | ↑ 40-60% | [6] |
| Acetylcholine Release | Dihydrexidine | Rat Prefrontal Cortex (in vivo) | - | ↑ up to 300% of basal output | [6] |
| NMDA Receptor-mediated EPSC | SKF 81297 (D1 agonist) | Rat Prefrontal Cortex Slices | 10 µM | ↑ NMDA component | [3] |
| AMPA/Kainate Receptor-mediated EPSC | SKF 81297 (D1 agonist) | Rat Prefrontal Cortex Slices | 10 µM | ↓ AMPA/Kainate component | [3] |
| EPSP Amplitude | Dopamine (via D1 receptors) | Rat Prefrontal Cortex Slices | 50-100 µM | ↓ | |
| IPSP Amplitude | Dopamine (via D1 receptors) | Rat Prefrontal Cortex Slices | 50-100 µM | ↓ |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp electrophysiology experiment in acute brain slices to investigate the effects of this compound.
Brain Slice Preparation
Solutions:
-
Slicing Solution (NMDG-based aCSF, ice-cold and carbogenated):
-
92 mM N-methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl
-
Osmolarity: 300-310 mOsm
-
-
Artificial Cerebrospinal Fluid (aCSF, for incubation and recording, carbogenated):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH 7.4
-
Osmolarity: 300-310 mOsm
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
Solutions:
-
Internal Solution (K-Gluconate based, for current-clamp):
-
135 mM K-Gluconate
-
10 mM HEPES
-
4 mM KCl
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
0.2 mM EGTA
-
pH adjusted to 7.2-7.3 with KOH
-
Osmolarity: 280-290 mOsm
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in deionized water or a suitable solvent. Store aliquots at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron and establish a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked synaptic potentials).
-
Bath-apply this compound at the desired concentration (e.g., 1-20 µM) and record the changes in neuronal activity.
-
To confirm the involvement of D1 receptors, the effects of dihydrexidine can be challenged by co-application with a D1 receptor antagonist (e.g., SCH 23390).
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: D1 receptor signaling cascade initiated by dihydrexidine.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for a brain slice electrophysiology experiment.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine D1/D5 receptor modulation of excitatory synaptic inputs to layer V prefrontal cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine modulation of synaptic transmission in rat prefrontal cortex: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrexidine Hydrochloride in Neurotransmitter Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the D1 receptor system in various physiological and pathological processes within the central nervous system.[2] One of the key applications of dihydrexidine is in the study of neurotransmitter release modulation. In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals, providing real-time insights into neurochemical dynamics.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing dihydrexidine hydrochloride in conjunction with in vivo microdialysis to assess its impact on the release of key neurotransmitters, including acetylcholine, dopamine, glutamate (B1630785), and GABA.
Data Presentation: Quantitative Effects of Dihydrexidine on Neurotransmitter Release
The following tables summarize the quantitative data on the effects of dihydrexidine and other D1 receptor agonists on the extracellular levels of various neurotransmitters as measured by in vivo microdialysis.
Table 1: Effect of Dihydrexidine on Acetylcholine Release in Rats
| Brain Region | Dose (mg/kg, i.p.) | Peak Increase in Acetylcholine Release (% of Basal) | Reference |
| Striatum | 3 | 40-60% | [5] |
| Striatum | 10 | 40-60% | [5] |
| Prefrontal Cortex | Not specified | up to 300% | [5] |
Table 2: Effects of D1 Receptor Agonist (SKF38393) on Glutamate and GABA Release in the Medial Prefrontal Cortex of Rats *
| Neurotransmitter | Dose (µM, intracortical perfusion) | Change in Release (% of Basal) | Reference |
| Glutamate | 10 | Decrease | [6] |
| Glutamate | 100 | Decrease | [6] |
| Glutamate | 500 | Decrease | [6] |
| GABA | 10 | Increase | [6] |
| GABA | 100 | Increase | [6] |
| GABA | 500 | Increase | [6] |
Note: Data for a representative D1 agonist, SKF38393, is provided as a proxy due to the limited availability of direct microdialysis data for dihydrexidine on glutamate and GABA release.
Note on Dopamine Release: Studies have indicated that dihydrexidine, as a D1 receptor agonist, does not directly induce the release of dopamine.[7] Its effects are primarily postsynaptic. However, it can modulate dopamine-related behaviors, and its interaction with other neurotransmitter systems may indirectly influence dopaminergic tone.
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter release in the rat brain.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Microdialysis probe (concentric or linear type)
-
Dental cement
-
Bone screws
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., striatum or prefrontal cortex) based on stereotaxic coordinates from a rat brain atlas.
-
Anchor Screw Placement: Place one or two small bone screws in the skull to anchor the dental cement.
-
Guide Cannula Implantation: Lower the guide cannula to the desired depth, just above the target brain region.
-
Fixation: Secure the guide cannula to the skull using dental cement, incorporating the anchor screws.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system (HPLC with electrochemical or fluorescence detection)
Procedure:
-
Probe Insertion: Gently restrain the rat and replace the dummy cannula with the microdialysis probe, ensuring it extends to the target brain region.
-
Perfusion: Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials in the refrigerated fraction collector.
-
Dihydrexidine Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via retrodialysis).
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration of the experiment to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using an appropriate analytical method (e.g., HPLC-ECD for dopamine and acetylcholine, HPLC with fluorescence detection for glutamate and GABA after derivatization).
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Visualizations
Signaling Pathway of Dihydrexidine Action
Caption: Dihydrexidine activates the D1 receptor, initiating a G-protein-coupled signaling cascade.
Experimental Workflow for Microdialysis
Caption: Workflow of a typical in vivo microdialysis experiment with dihydrexidine.
Logical Relationships in Data Interpretation
Caption: Logical flow from dihydrexidine administration to behavioral outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cognitive Testing with Dihydrexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting cognitive testing experiments using Dihydrexidine (B1670578) hydrochloride (DHX), a selective and full-efficacy dopamine (B1211576) D1 receptor agonist.
Introduction
Dihydrexidine hydrochloride is a potent pharmacological tool for investigating the role of the dopamine D1 receptor in cognitive processes. Its ability to modulate neuronal activity, particularly in the prefrontal cortex, makes it a compound of significant interest for potential therapeutic applications in conditions characterized by cognitive deficits, such as schizophrenia and Parkinson's disease.[1][2] These notes offer standardized protocols for preclinical and clinical research to ensure reproducibility and comparability of results.
Mechanism of Action
Dihydrexidine acts as a full agonist at the dopamine D1 receptor, which is primarily coupled to the Gαs/olf G-protein.[2] Activation of this receptor initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway plays a crucial role in modulating neuronal excitability, synaptic plasticity, and, consequently, higher-order cognitive functions.[2] Furthermore, DHX has been shown to increase acetylcholine (B1216132) release in key brain regions like the prefrontal cortex and striatum, suggesting an interaction between the dopaminergic and cholinergic systems that contributes to its cognitive-enhancing effects.[3][4][5]
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 Receptor Signaling Cascade
Preclinical Experimental Protocols
Animal Models
Sprague-Dawley rats are a commonly used rodent model for initial cognitive screening of Dihydrexidine.[3] For studies requiring more complex cognitive assessments, particularly those involving working memory, non-human primates are often utilized.[1]
Passive Avoidance Task in Rats
This task is employed to assess the effects of Dihydrexidine on learning and memory, particularly in models of chemically-induced amnesia.
Objective: To evaluate the ability of Dihydrexidine to reverse scopolamine-induced cognitive deficits.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a door, with a grid floor in the dark compartment for delivering a mild foot shock).
-
This compound solution.
-
Scopolamine (B1681570) solution.
-
Vehicle (e.g., saline).
Protocol:
-
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before each session.
-
Training (Day 1):
-
Place a rat in the light compartment of the apparatus.
-
After a brief acclimatization period (e.g., 60 seconds), open the door to the dark compartment.
-
Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the rat from the apparatus and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Testing (Day 2):
-
Approximately 30-60 minutes after Dihydrexidine administration, place the rat back into the light compartment.
-
Open the door to the dark compartment and measure the latency to enter the dark chamber (step-through latency). An increased latency is indicative of improved memory of the aversive event.
-
Preclinical Experimental Workflow
Preclinical Cognitive Testing Workflow
Clinical Experimental Protocols
Participant Population
Clinical studies have often focused on individuals with schizophrenia or schizotypal personality disorder, as these populations exhibit cognitive deficits that may be targeted by D1 receptor agonists.[1][6]
Study Design
A randomized, double-blind, placebo-controlled, crossover design is a robust methodology for assessing the cognitive effects of Dihydrexidine in a clinical setting.[7]
Cognitive Assessment Battery
A battery of validated cognitive tests should be used to assess various domains of cognition.
-
Working Memory:
-
N-Back Test: Participants are presented with a sequence of stimuli and must indicate when the current stimulus matches the one from 'n' steps earlier in the sequence. This task assesses working memory updating and maintenance.[7]
-
Paced Auditory Serial Addition Test (PASAT): Single digits are presented every few seconds, and the participant must add each new digit to the one that immediately preceded it. This test measures auditory information processing speed and working memory.[6]
-
-
Verbal Fluency:
-
Controlled Oral Word Association Test (COWAT): Participants are asked to generate as many words as possible beginning with a specific letter within a given time frame. This assesses executive function and verbal fluency.[1]
-
-
Verbal Learning and Memory:
-
Hopkins Verbal Learning Test (HVLT): A list of words is read to the participant over several trials, with a recall test after each trial and a delayed recall test after a period. This evaluates verbal learning and memory.[1]
-
Protocol Outline:
-
Screening and Baseline: Participants undergo a thorough screening process, including medical history, physical examination, and baseline cognitive assessments.
-
Randomization: Participants are randomly assigned to receive either Dihydrexidine or a placebo in the first treatment period.
-
Drug Administration: Dihydrexidine (e.g., 15 mg) is typically administered intravenously over a set period (e.g., 30 minutes).[6][8]
-
Cognitive Testing: A battery of cognitive tests is administered at baseline and at specific time points following drug administration.
-
Washout Period: A sufficient washout period is implemented to ensure the drug is cleared from the system before the next treatment period.
-
Crossover: Participants who initially received the placebo are then given Dihydrexidine, and vice versa.
-
Follow-up: Participants are monitored for any adverse effects.
Clinical Trial Logical Flow
Clinical Trial Crossover Design Logic
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Preclinical Effects of Dihydrexidine on Acetylcholine Release in Rats
| Brain Region | Dihydrexidine Dose (mg/kg, I.P.) | Change in Acetylcholine Release | Citation |
| Striatum | 3 | ~40-60% increase | [3] |
| Striatum | 10 | ~50% increase | [3][4] |
| Prefrontal Cortex | 10 | ~200-300% increase | [3][4][5] |
Table 2: Overview of Dihydrexidine in Clinical Cognitive Studies
| Study Population | Dihydrexidine Dose & Route | Cognitive Tests | Key Findings | Citation |
| Schizophrenia | 20 mg, Subcutaneous | N-Back, fMRI | Well-tolerated, no significant immediate cognitive improvement. | [7] |
| Schizophrenia | Not specified | COWAT, HVLT | Trend for improvement. | [1] |
| Schizotypal Personality Disorder | 15 mg, IV | PASAT, N-Back | Significant improvement in PASAT performance. | [6] |
Conclusion
This compound is a valuable research tool for elucidating the role of the dopamine D1 receptor in cognition. The protocols outlined in these application notes provide a framework for conducting rigorous preclinical and clinical studies. Adherence to standardized methodologies is crucial for generating reliable and comparable data that can advance our understanding of dopaminergic modulation of cognitive function and inform the development of novel therapeutic strategies.
References
- 1. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 5. The D1 agonist dihydrexidine releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Dihydrexidine Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrexidine (B1670578) hydrochloride in combination with other therapeutic agents. The information is compiled from preclinical and clinical studies to guide further research and drug development.
Introduction to Dihydrexidine
Dihydrexidine is a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors, with approximately 10-fold selectivity over the D2 receptor.[1] While it possesses some affinity for D2 receptors, it exhibits functionally selective signaling, meaning it does not typically produce behavioral effects associated with D2 receptor agonism.[1] Dihydrexidine has been investigated for its therapeutic potential in conditions characterized by dopaminergic dysfunction, including Parkinson's disease and the cognitive deficits of schizophrenia.[2][3][4] Its short half-life and poor oral bioavailability have posed challenges in clinical development.[5]
Dihydrexidine in Combination Therapy for Schizophrenia
The therapeutic rationale for using dihydrexidine as an adjunct to antipsychotic medication in schizophrenia is to address the cognitive and negative symptoms, which are often poorly managed by D2 receptor antagonists alone. The hypothesis is that stimulating D1 receptors in the prefrontal cortex can improve executive function and working memory.
Clinical Studies with Antipsychotics
Clinical trials have assessed the safety and efficacy of dihydrexidine as an adjunctive therapy in patients with schizophrenia who are on stable doses of antipsychotic medications that do not block D1 receptors.
A pilot study involving 20 adults with schizophrenia on stable, non-D1-blocking antipsychotics demonstrated that a single 20 mg subcutaneous dose of dihydrexidine was safe and well-tolerated.[6] No significant medication interactions were observed.[6] While the study did not show significant improvements in clinical ratings or neuropsychological performance, it did reveal a notable increase in prefrontal and non-prefrontal brain perfusion as measured by MRI, with the peak effect occurring about 20 minutes after infusion.[7]
Another study investigated the active enantiomer of dihydrexidine, DAR-0100A, as an add-on treatment for cognitive enhancement in 49 clinically stable individuals with schizophrenia.[2]
Table 1: Summary of Clinical Data for Dihydrexidine as Adjunctive Therapy in Schizophrenia
| Study Population | Dihydrexidine Dose and Administration | Concomitant Medication | Key Findings | Reference |
| 20 adults with schizophrenia | 20 mg, subcutaneous | Stable non-D1-blocking antipsychotics | Safe and well-tolerated; no significant clinical or neuropsychological improvement; significant increase in prefrontal perfusion. | [6][7] |
| 49 adults with schizophrenia | 0.5 mg or 15 mg DAR-0100A | Not specified | Add-on treatment for cognitive enhancement. | [2] |
Preclinical Interactions with Dopamine Antagonists
Preclinical studies in rodents have explored the behavioral interactions between dihydrexidine and selective dopamine receptor antagonists, providing insights into the functional interplay of D1 and D2 receptor systems.
In one study, the effects of dihydrexidine on grooming, sniffing, and locomotion in rats were assessed following pretreatment with either the D1 antagonist SCH23390 or the D2 antagonist remoxipride.
Table 2: Effects of Dopamine Antagonists on Dihydrexidine-Induced Behaviors in Rats
| Dihydrexidine-Induced Behavior | Effect of SCH23390 (D1 Antagonist) Pretreatment | Effect of Remoxipride (D2 Antagonist) Pretreatment | Reference |
| Grooming | Antagonized | No effect | [8] |
| Sniffing | Antagonized | No effect | [8] |
| Locomotion | Antagonized | Blocked | [8] |
These findings suggest that D1 receptor stimulation is crucial for dihydrexidine-induced grooming and sniffing, while both D1 and D2 receptors are involved in its effects on locomotion.[8]
Dihydrexidine in Combination Therapy for Parkinson's Disease
The primary treatment for Parkinson's disease is levodopa (B1675098) (L-DOPA), a precursor to dopamine.[9] However, long-term L-DOPA therapy can lead to motor complications such as "wearing-off" and dyskinesias.[9] The co-administration of a D1 receptor agonist like dihydrexidine is a theoretical strategy to enhance the anti-parkinsonian effects of L-DOPA and potentially mitigate motor fluctuations. While direct clinical data on dihydrexidine in combination with L-DOPA is limited, preclinical studies with other D1 agonists provide a basis for this approach.
Rationale for Combination with L-DOPA
In animal models of Parkinson's disease, particularly in MPTP-lesioned primates, dihydrexidine monotherapy has demonstrated potent anti-parkinsonian effects.[4][10] A clinical study in four Parkinson's disease patients showed that a single intravenous dose of dihydrexidine could produce a brief but clear motor improvement, similar to the response seen with levodopa, although dose-limiting side effects were a concern.[3][11]
Preclinical Models of D1 Agonist and L-DOPA Combination
Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model of Parkinson's disease, have investigated the effects of combining L-DOPA with various dopamine agonists. While not specific to dihydrexidine, these studies offer a framework for evaluating such combination therapies. For example, co-treatment with the D2/D3 agonist ropinirole (B1195838) and L-DOPA has been shown to alter the neuroplasticity and pharmacological responses associated with L-DOPA-induced dyskinesia.[12]
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies of dihydrexidine in combination with other drugs, based on methodologies reported in the literature.
Preclinical Assessment of Dihydrexidine and L-DOPA in a Rodent Model of Parkinson's Disease
This protocol outlines a typical experiment to evaluate the synergistic and potential dyskinesia-modulating effects of dihydrexidine when co-administered with L-DOPA in 6-OHDA lesioned rats.
Objective: To assess the effects of dihydrexidine and L-DOPA combination therapy on motor function and L-DOPA-induced dyskinesia (LID).
Animal Model: Unilaterally 6-OHDA-lesioned adult male rats.
Drug Administration:
-
L-DOPA: Administered intraperitoneally (i.p.) at a dose known to induce reliable motor improvement and dyskinesia (e.g., 6-12 mg/kg), co-administered with a peripheral decarboxylase inhibitor like benserazide (B1668006) (e.g., 12 mg/kg, i.p.).
-
Dihydrexidine: Administered subcutaneously (s.c.) or i.p. at a range of doses (e.g., 0.5-5 mg/kg) 15-30 minutes prior to L-DOPA administration.
Behavioral Assessments:
-
Rotational Behavior: The number of full contralateral rotations is counted for 1-2 minutes every 10-20 minutes for at least 2 hours post-injection to assess the anti-parkinsonian effect.
-
Abnormal Involuntary Movements (AIMs): Dyskinesias are scored at regular intervals using a validated rating scale that assesses the severity of axial, limb, and orolingual movements.
-
Cylinder Test: To assess forelimb use asymmetry, the number of wall touches with the impaired and unimpaired forelimbs is recorded.
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + L-DOPA
-
Dihydrexidine (low dose) + L-DOPA
-
Dihydrexidine (medium dose) + L-DOPA
-
Dihydrexidine (high dose) + L-DOPA
-
Dihydrexidine (medium dose) + Vehicle
Data Analysis: AIMs scores and rotational counts are analyzed using two-way ANOVA with repeated measures, followed by post-hoc tests to compare between groups.
Clinical Protocol for Dihydrexidine as Adjunctive Therapy in Schizophrenia
This protocol is a generalized design for a proof-of-concept, double-blind, placebo-controlled crossover study to evaluate the effects of dihydrexidine on cognitive function in patients with schizophrenia on stable antipsychotic medication.
Objective: To assess the efficacy and safety of adjunctive dihydrexidine in improving cognitive deficits in schizophrenia.
Study Population: Clinically stable adult outpatients with a diagnosis of schizophrenia, maintained on a stable dose of a non-D1-blocking antipsychotic for at least 3 months.
Study Design: A randomized, double-blind, placebo-controlled, crossover design. Each patient will receive both dihydrexidine and placebo in a randomized order, separated by a washout period.
Intervention:
-
Dihydrexidine: A single intravenous (i.v.) or subcutaneous (s.c.) dose (e.g., 15-20 mg) administered over 15-30 minutes.
-
Placebo: A matching vehicle administered under the same conditions.
Assessments:
-
Safety and Tolerability: Vital signs, adverse event monitoring, and clinical laboratory tests.
-
Cognitive Function: A battery of neuropsychological tests administered at baseline and at specific time points post-infusion, focusing on working memory and executive function (e.g., N-Back test, Wisconsin Card Sorting Test).
-
Pharmacokinetics: Blood samples collected at multiple time points to determine the plasma concentration of dihydrexidine.
-
Neuroimaging (optional): Functional MRI (fMRI) or Positron Emission Tomography (PET) to assess changes in brain activity or receptor occupancy.
Experimental Procedure:
-
Day 1: Baseline assessments (cognitive tests, clinical ratings).
-
Day 2: Randomization to receive either dihydrexidine or placebo. Assessments are conducted before, during, and after the infusion.
-
Washout Period: (e.g., 2-7 days)
-
Crossover Day: The patient receives the alternate treatment (dihydrexidine or placebo). Assessments are repeated as on Day 2.
Signaling Pathways
The therapeutic effects of dihydrexidine, both as a monotherapy and potentially in combination, are mediated through the D1 dopamine receptor signaling pathway. D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, a key regulator of neuronal signaling.
In the context of combination therapy with a D2 antagonist (typical antipsychotic), dihydrexidine's D1 agonism could potentially counteract some of the downstream effects of D2 blockade, particularly in the prefrontal cortex where D1 receptor signaling is critical for cognitive function.
Conclusion
The available evidence suggests that dihydrexidine hydrochloride holds promise as an adjunctive therapy, particularly for addressing the cognitive deficits in schizophrenia. However, the lack of robust clinical trial data for specific drug combinations underscores the need for further research. The preclinical and clinical protocols outlined here provide a framework for future investigations into the synergistic potential of dihydrexidine with other neurotherapeutics. A deeper understanding of the interactions between D1 agonism and the mechanisms of other drugs will be crucial for the successful development of novel combination therapies for complex neurological and psychiatric disorders.
References
- 1. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of haloperidol on the behavioral, subjective, cognitive, motor, and neuroendocrine effects of Δ-9-tetrahydrocannabinol in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Integrative Approach to Treat Parkinson's Disease: Ukgansan Complements L-Dopa by Ameliorating Dopaminergic Neuronal Damage and L-Dopa-Induced Dyskinesia in Mice [frontiersin.org]
- 7. Combination Treatment of Icariin and L-DOPA Against 6-OHDA-Lesioned Dopamine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes of AMPA receptors in MPTP monkeys with levodopa-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A proof-of-concept, randomized controlled trial of DAR-0100A, a dopamine-1 receptor agonist, for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine agonist cotreatment alters neuroplasticity and pharmacology of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Hydrochloride: Application Notes and Protocols for Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its ability to cross the blood-brain barrier and effectively stimulate these receptors has made it a valuable tool in neuroscience research, particularly in studies of synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a comprehensive overview of the use of dihydrexidine hydrochloride in studying synaptic plasticity, including detailed protocols for in vitro electrophysiology experiments.
Dopaminergic modulation, particularly through D1-like receptors, plays a crucial role in regulating the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the two primary forms of synaptic plasticity. Dihydrexidine, as a full agonist, offers a powerful means to investigate the specific contributions of D1-like receptor activation to these processes.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Name | (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride | |
| Molecular Formula | C₁₇H₁₇NO₂ · HCl | |
| Molecular Weight | 303.78 g/mol | |
| Receptor Target | Dopamine D1-like receptors (D1 and D5) | [1] |
| Receptor Affinity (IC₅₀) | ~10 nM for D1 receptors | [1] |
| Functional Activity | Full agonist | [1] |
Key Applications in Synaptic Plasticity Research
-
Investigation of D1 Receptor-Mediated Modulation of LTP: Dihydrexidine can be used to elucidate the role of D1 receptor activation in the induction and maintenance of both early-phase LTP (E-LTP) and late-phase LTP (L-LTP), which is dependent on protein synthesis.
-
Elucidation of Signaling Pathways: By observing the effects of dihydrexidine on synaptic plasticity, researchers can dissect the downstream signaling cascades initiated by D1 receptor activation, such as the adenylyl cyclase/cAMP/PKA pathway.
-
Studying the Interplay with other Neurotransmitter Systems: Dihydrexidine can be used in conjunction with antagonists for other receptors (e.g., NMDA receptors) to explore the complex interactions between dopaminergic and glutamatergic systems in regulating synaptic strength.
-
Therapeutic Potential Exploration: Given the involvement of dopamine in cognitive function, dihydrexidine is a valuable tool for preclinical studies investigating potential treatments for cognitive deficits associated with neurodegenerative and psychiatric disorders.
Data Presentation
In Vitro Efficacy of Dihydrexidine
| Parameter | Dihydrexidine | Dopamine | SKF38393 (Partial Agonist) | Reference |
| D1 Receptor Binding (IC₅₀) | ~10 nM | - | ~30 nM | [1] |
| cAMP Synthesis Stimulation | Doubles the rate | Doubles the rate | ~50% maximal increase | [1] |
Effects of Dihydrexidine on Acetylcholine (B1216132) Release in Rats
| Brain Region | Dose (mg/kg, i.p.) | Change in Acetylcholine Release | Reference |
| Striatum | 3 and 10 | 40-60% increase | [2] |
| Prefrontal Cortex | 10 | Up to 300% of basal output | [2] |
Experimental Protocols
Protocol 1: Investigation of Dihydrexidine's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus and how to assess the modulatory effects of dihydrexidine.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Adult male Wistar rats or C57BL/6 mice
-
Dissection tools
-
Vibrating microtome
-
Incubation/recovery chamber
-
Recording chamber for electrophysiology
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibrating microtome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
-
Dihydrexidine Application:
-
Prepare a stock solution of this compound in distilled water or aCSF.
-
For studying its effect on LTP induction, bath-apply dihydrexidine (e.g., 10-50 µM) for a period of 20-30 minutes prior to and during the LTP induction protocol.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is three trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of LTP in the presence and absence of dihydrexidine. A significant increase in the potentiated fEPSP slope in the dihydrexidine group would indicate a facilitatory role for D1 receptor activation in LTP.
-
Protocol 2: Investigation of Dihydrexidine's Effect on Long-Term Depression (LTD) in Hippocampal Slices
This protocol outlines the procedure for inducing LTD and examining the influence of dihydrexidine.
Materials:
-
Same as for the LTP protocol.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 of the LTP protocol to prepare hippocampal slices and establish a stable baseline recording of fEPSPs.
-
-
Dihydrexidine Application:
-
Bath-apply dihydrexidine (e.g., 10-50 µM) for 20-30 minutes before and during the LTD induction protocol.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol. A typical protocol consists of 900 pulses delivered at 1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes following LFS to observe the depression of the synaptic response.
-
-
Data Analysis:
-
Measure and normalize the fEPSP slopes as described in the LTP protocol.
-
Compare the magnitude of LTD between the control and dihydrexidine-treated groups.
-
Signaling Pathways and Workflows
Caption: D1 receptor signaling pathway activated by dihydrexidine.
Caption: Experimental workflow for studying dihydrexidine's effect on LTP.
References
Application Notes and Protocols for Long-Term Administration of Dihydrexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Dihydrexidine (B1670578) hydrochloride, a potent and selective full agonist of the D1-like dopamine (B1211576) receptors (D1/D5).[1][2][3][4] This document is intended to guide researchers in designing and executing preclinical and clinical studies involving chronic Dihydrexidine administration.
Pharmacological Profile of Dihydrexidine Hydrochloride
Dihydrexidine is a high-potency, bioavailable D1 dopamine receptor agonist with an IC50 of approximately 10 nM for the D1 receptor.[1][2] It demonstrates significant selectivity for D1/D5 receptors, with about 10-fold lower affinity for the D2 receptor (IC50 = 130 nM) and some activity at α2-adrenergic receptors (IC50 = 230 nM).[2][5] Functionally, it acts as a full agonist, capable of stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself.[2][6][7] This is in contrast to partial agonists like SKF38393.[2][7] Its potent anti-parkinsonian effects have been demonstrated in primate models of the disease.[6][8] However, its clinical use has been hampered by an unfavorable pharmacokinetic profile, including a short half-life of less than 5 minutes in humans, and adverse effects such as hypotension at higher doses.[6][7][9]
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| D1 Receptor Binding (IC50) | ~10 nM | Rat striatal membranes | [1][2] |
| D2 Receptor Binding (IC50) | 130 nM | Rat striatal membranes | [2][5] |
| α2 Adrenoreceptor Binding (IC50) | ~230 nM | Rat striatal membranes | [2] |
| D1 Receptor Binding (Kd) | High-affinity: 3 nM (63%) Low-affinity: 75 nM (37%) | Rat striatal membranes | [2] |
| Functional Efficacy (cAMP synthesis) | Full agonist (doubles rate) | Rat striatum homogenates | [2][7] |
| Plasma Half-life (Human) | < 5 minutes | Humans (intravenous) | [9] |
Long-Term Administration Protocols
Due to its short half-life, long-term administration of Dihydrexidine requires careful consideration of the administration route and dosing schedule to maintain effective concentrations.
Preclinical Models (Rodents)
a) Repeated Intermittent Injections:
This is the most common method in published preclinical studies. Daily injections can be used to investigate long-term behavioral and neurochemical adaptations.
-
Objective: To assess the effects of chronic D1 receptor stimulation on behavior, neurochemistry, and potential for tolerance or sensitization.
-
Dosage Range: 0.3 - 30 mg/kg, intraperitoneally (i.p.) or subcutaneously (s.c.).[10][11] The specific dose should be determined based on the desired behavioral or physiological endpoint.
-
Frequency: Once daily injections are typical.
-
Duration: Studies have been conducted for up to 14 days. Longer durations may be necessary depending on the research question.
-
Considerations: Repeated injections can cause stress to the animals. Handling and injection procedures should be consistent. A key finding from a 14-day study in rats with daily injections of 18 mg/kg (i.p.) was the development of tolerance to the procholinergic effects of Dihydrexidine.
b) Continuous Infusion (Subcutaneous):
This method is recommended for maintaining stable plasma concentrations of Dihydrexidine, which is particularly important given its short half-life.
-
Objective: To achieve and maintain a steady-state plasma concentration of Dihydrexidine for prolonged periods.
-
Method: Osmotic minipumps are a reliable method for continuous subcutaneous infusion in rodents.
-
Dosage Calculation: The dosage will depend on the desired plasma concentration and the clearance rate of the drug in the specific animal model. Preliminary pharmacokinetic studies are recommended to determine the optimal infusion rate.
-
Pump Selection: The choice of osmotic minipump will depend on the desired duration of administration and the required infusion rate.
-
Surgical Implantation: Aseptic surgical techniques must be used for the subcutaneous implantation of the osmotic minipump.
c) Oral Gavage:
While Dihydrexidine has poor oral bioavailability, this route may be explored for specific research purposes.
-
Objective: To investigate the potential for oral delivery, though efficacy is expected to be low.
-
Dosage: Higher doses will be required compared to parenteral routes. Dose-ranging studies are essential.
-
Frequency: Due to the short half-life, multiple daily administrations would be necessary.
-
Procedure: Standard oral gavage techniques for rodents should be followed.[9][12][13][14][15]
Clinical Administration
Early clinical trials have utilized intravenous and subcutaneous routes.
-
Intravenous (i.v.) Infusion: Single doses ranging from 2 mg up to a maximum of 70 mg have been administered over 15 or 120 minutes in patients with Parkinson's disease.[9] Dose-limiting adverse effects, including hypotension and tachycardia, were noted, especially with rapid infusions.[9]
-
Subcutaneous (s.c.) Administration: A single 20 mg dose administered over 15 minutes was found to be safe and tolerated in patients with schizophrenia.[16] Another study in schizotypal personality disorder used 15 mg administered intravenously over 30 minutes on three consecutive days.[17]
Experimental Protocols
a) In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the general procedure for measuring extracellular neurotransmitter levels (e.g., acetylcholine, dopamine) in the brain of awake, freely moving rodents following Dihydrexidine administration.
-
Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum, prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound at the desired dose and route.
-
Continue collecting dialysate samples for a defined period post-administration.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Express post-drug neurotransmitter levels as a percentage of the baseline levels.
-
b) Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of Dihydrexidine for D1 dopamine receptors.
-
Membrane Preparation:
-
Prepare crude membrane fractions from a tissue rich in D1 receptors (e.g., rat striatum) or from cells expressing recombinant D1 receptors.
-
Homogenize the tissue or cells in a cold buffer and perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH23390), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a D1 antagonist like SCH23390).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Dihydrexidine concentration.
-
Determine the IC50 value (the concentration of Dihydrexidine that inhibits 50% of the specific radioligand binding) by non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dihydrexidine-activated D1 receptor signaling pathways.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Measuring Dihydrexidine Hydrochloride Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (DHX) is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors, which has been investigated for its therapeutic potential in conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Accurate and reliable measurement of Dihydrexidine concentrations in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This document provides detailed protocols for the quantitative analysis of Dihydrexidine in plasma using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification, while the HPLC-UV method provides a robust and more accessible alternative.
Physicochemical Properties of Dihydrexidine Hydrochloride
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods, including the choice of extraction technique, chromatographic conditions, and detection parameters.
| Property | Value | Reference |
| Chemical Name | (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride | [2] |
| Molecular Formula | C₁₇H₁₇NO₂·HCl | [2] |
| Molecular Weight | 303.79 g/mol | [2][3] |
| CAS Number | 137417-08-4 | [2] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in water (up to 3.04 mg/mL) and DMSO (up to 15.19 mg/mL). | [2] |
| Therapeutic Plasma Concentration | > 100 ng/mL associated with motor improvement in a clinical study. | [4] |
| Plasma Half-life | < 5 minutes | [4] |
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is recommended for studies requiring high sensitivity, such as pharmacokinetic studies with low dosage regimens.
Principle
Dihydrexidine is extracted from plasma using solid-phase extraction (SPE). The extracted analyte is then separated from endogenous plasma components using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Dihydrexidine-d3 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
2. Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
SPE manifold
-
Nitrogen evaporator
3. Sample Preparation (Solid-Phase Extraction)
References
Troubleshooting & Optimization
Dihydrexidine hydrochloride solubility issues and solutions
Welcome to the technical support center for dihydrexidine (B1670578) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the solubility and use of dihydrexidine hydrochloride.
Q1: My this compound is not dissolving in water at the desired concentration. What could be the issue?
A1: this compound has limited solubility in aqueous solutions. According to supplier information, its maximum solubility in water is approximately 10 mM.[1][2] If you are attempting to prepare a more concentrated solution, you will likely encounter solubility issues. Additionally, ensure the vial contains the correct amount of compound and that the appropriate volume of solvent is being used, taking into account the batch-specific molecular weight.[1][2]
Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: While this compound is more soluble in DMSO (up to 50 mM or higher), precipitation can still occur.[1][2] Here are a few troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of the compound.[3] Use freshly opened, anhydrous DMSO for the best results.
-
Apply gentle heat and/or sonication: Gently warming the solution or using an ultrasonic bath can help to break down any clumps and facilitate dissolution.[3]
-
Ensure the correct solvent volume: Double-check your calculations to confirm that you are using the correct volume of DMSO for your desired concentration.
Q3: Can I store my this compound stock solutions? If so, under what conditions?
A3: Yes, stock solutions can be stored, but it is crucial to do so correctly to prevent degradation. For stock solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3]
Q4: I need to prepare an aqueous working solution from my DMSO stock. How can I avoid precipitation upon dilution?
A4: When diluting a DMSO stock solution into an aqueous buffer, it is common for the compound to precipitate out of solution. To minimize this, it is recommended to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. For cellular assays, ensure the final concentration of DMSO is low enough to not affect the cells (typically less than 0.5%). If you require a sterile solution for cell culture, you can filter the final working solution through a 0.22 µm filter after dilution.[4]
Q5: For my in vivo experiments, what formulation can I use to improve the solubility and bioavailability of this compound?
A5: Due to its poor oral bioavailability and short half-life, specialized formulations are often necessary for in vivo studies.[3][5] A commonly used vehicle involves a mixture of co-solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is to use 10% DMSO in a solution of 20% SBE-β-CD in saline.[3] It is recommended to prepare these formulations fresh on the day of use.[3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 10 | 3.04 | Ultrasonication may be required.[2] |
| DMSO | 50 - 83.33 | 15.19 - 25.3 | Use of fresh, anhydrous DMSO and ultrasonication is recommended.[1][2][3] |
Molecular Weight of this compound: 303.79 g/mol . Note that batch-specific molecular weights may vary due to hydration.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile, purified water to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mM.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathways & Experimental Workflows
Dihydrexidine is a potent agonist of the Dopamine D1 and D5 receptors and has been shown to stimulate YAP phosphorylation.[3][5] The following diagrams illustrate the canonical signaling pathway for the D1 receptor and a general workflow for preparing this compound solutions.
References
Technical Support Center: Dihydrexidine Hydrochloride Solution Stability
Welcome to the technical support center for Dihydrexidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow/brown color. What does this indicate?
A1: A yellow or brown discoloration is a primary indicator of this compound degradation. This is typically due to the oxidation of the catechol moiety in the molecule's structure. This process is accelerated by exposure to oxygen, light, and neutral to alkaline pH.
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound is most stable in acidic conditions. To minimize degradation, it is recommended to prepare and store solutions in a slightly acidic buffer (pH 4-5). Avoid neutral or alkaline conditions (pH > 7) as this will significantly increase the rate of auto-oxidation.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is best to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, provided the solution is properly stabilized.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in water (up to 10 mM) and DMSO (up to 50 mM).[2] For aqueous solutions, it is crucial to use deoxygenated, acidic buffers to enhance stability.
Q5: Are there any additives that can help prevent the degradation of this compound in solution?
A5: Yes, the addition of antioxidants and chelating agents can significantly improve stability. Ascorbic acid is a commonly used antioxidant that helps to prevent the oxidation of the catechol group. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can be added to sequester trace metal ions, which can catalyze oxidative degradation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to this compound solution instability.
Issue 1: Rapid Discoloration of a Freshly Prepared Aqueous Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| High pH of Solvent | Measure the pH of the water or buffer used for dissolution. | Prepare a new solution using a deoxygenated, slightly acidic buffer (e.g., pH 4.5 acetate (B1210297) buffer). |
| Dissolved Oxygen | Solvent was not deoxygenated prior to use. | Before dissolving the compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes. |
| Trace Metal Contamination | Glassware or solvent may contain trace metal ions. | Use high-purity water and acid-washed glassware. Add a chelating agent such as EDTA (final concentration of 0.1 mM) to the buffer. |
| Light Exposure | The solution was prepared under direct, bright light. | Prepare the solution in a shaded area or in a container wrapped in aluminum foil. Store the solution in an amber vial or other light-protecting container. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation During Experiment | Experiments are conducted over a long duration at room temperature in a non-stabilized solution. | Prepare fresh, stabilized this compound solution immediately before each experiment. If the experiment is lengthy, consider running it at a lower temperature if possible. |
| Inconsistent Solution Preparation | Variation in solution preparation methods between experiments. | Adhere to a standardized and detailed experimental protocol for solution preparation, including consistent use of deoxygenated buffers and stabilizers. |
| Improper Storage of Stock Solution | Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. |
Quantitative Data on Stability
Table 1: Effect of pH on the Stability of Catecholamine Solutions at 4°C
| pH | Approximate % Remaining after 1 Week |
| 2.0 | >95% |
| 4.0 | >90% |
| 6.0 | ~80% |
| 8.0 | <40% |
Data is representative of general catecholamine stability and intended for illustrative purposes.
Table 2: Effect of Antioxidants on Catecholamine Stability in Aqueous Solution (pH 7.0) at Room Temperature
| Condition | Approximate % Remaining after 24 Hours |
| No Additives | < 50% |
| With Ascorbic Acid (0.1% w/v) | > 85% |
| With Ascorbic Acid (0.1% w/v) + EDTA (0.1 mM) | > 95% |
Data is representative of general catecholamine stability and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a 1 mM this compound solution in a stabilized aqueous buffer.
Materials:
-
This compound powder
-
High-purity, deionized water
-
Sodium acetate
-
Glacial acetic acid
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
Nitrogen or Argon gas
-
0.22 µm syringe filter
-
Sterile, amber glass vials
Procedure:
-
Prepare the Buffer:
-
Prepare a 50 mM sodium acetate buffer.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
-
Add Stabilizers:
-
To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add EDTA to a final concentration of 0.1 mM.
-
Stir gently under a stream of inert gas until fully dissolved.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Slowly add the powder to the stabilized buffer while gently stirring. Maintain a blanket of inert gas over the solution.
-
-
Final Steps:
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Store the solution at 2-8°C for short-term use (up to 24 hours) or aliquot and freeze at -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to separate the parent compound from potential degradation products (e.g., starting with 5% B, increasing to 95% B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the absorbance maximum of this compound (approximately 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare this compound solutions under various stress conditions (e.g., different pH, with/without antioxidants, light exposure).
-
At specified time points, inject samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve of a freshly prepared, non-degraded sample.
Visualizations
Caption: Factors leading to the oxidative degradation of Dihydrexidine.
Caption: Troubleshooting workflow for Dihydrexidine solution degradation.
Caption: Experimental workflow for preparing and using stabilized Dihydrexidine.
References
minimizing Dihydrexidine hydrochloride off-target effects at high doses
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Dihydrexidine (B1670578) hydrochloride, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dihydrexidine hydrochloride?
Dihydrexidine is a potent, full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2][3] Its on-target effects are primarily mediated through the activation of these receptors, which are coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5]
Q2: What are the known off-target effects of Dihydrexidine at high doses?
The most significant off-target effect observed with high doses of Dihydrexidine is profound hypotension (a sharp drop in blood pressure).[2][6][7] This was a dose-limiting factor in early clinical trials.[2][7] Other off-target effects can be attributed to its activity at D2 dopamine receptors and alpha-2 adrenergic receptors.[8][9]
Q3: How does Dihydrexidine's "functional selectivity" influence its effects?
Dihydrexidine exhibits functional selectivity, also known as biased agonism.[1][2][10] This means it can activate different downstream signaling pathways depending on the receptor subtype it binds to. For instance, while it is a full agonist at Gαs-coupled D1 receptors, it acts as a partial agonist at Gαolf-coupled D1 receptors.[4] At the D2 receptor, it can inhibit adenylyl cyclase but has minimal effect on presynaptic D2 autoreceptors that regulate dopamine release.[1] This differential signaling can contribute to both its therapeutic profile and its off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Hypotension Observed in an In Vivo Experiment
-
Question: My animal subjects are experiencing a significant drop in blood pressure after administration of a high dose of Dihydrexidine. How can I mitigate this?
-
Answer: The hypotensive effects of Dihydrexidine are likely due to the activation of peripheral D1-like receptors on vascular smooth muscle, leading to vasodilation.[6] Additionally, off-target activation of alpha-2 adrenergic receptors can contribute to this effect. To mitigate this:
-
Dose Reduction: The most straightforward approach is to lower the dose of Dihydrexidine to a range where on-target D1 receptor activation is still achieved, but off-target effects are minimized.
-
Route of Administration: Early clinical trials noted profound hypotension with intravenous administration.[2] Consider subcutaneous or intraperitoneal injections, which may lead to a slower absorption and reduced peak plasma concentrations, potentially lessening the acute hypotensive response.[3][11]
-
Co-administration of a Selective Antagonist: If reducing the dose is not feasible, consider co-administration with a selective antagonist for the off-target receptor. For example, a peripherally restricted alpha-2 adrenergic antagonist could be used. However, this requires careful dose-finding studies to avoid confounding effects.
-
Issue 2: D2 Receptor-Mediated Behavioral Effects are Confounding Results
-
Question: I am observing behaviors in my rodent studies that are typically associated with D2 receptor activation, even though I am using Dihydrexidine as a D1 agonist. How can I confirm and address this?
-
Answer: Dihydrexidine has a notable affinity for D2 receptors, approximately 10-fold lower than for D1 receptors.[2] At high concentrations, it can elicit D2-mediated effects.
-
Confirm with a D2 Antagonist: To verify that the observed behaviors are D2-mediated, pre-treat a cohort of animals with a selective D2 antagonist (e.g., remoxipride) before Dihydrexidine administration.[12] If the specific behaviors are blocked, it confirms D2 receptor involvement.
-
Comparative Compound Studies: Compare the behavioral profile of Dihydrexidine with a more selective D1 agonist that has lower D2 affinity. This can help differentiate between D1- and D2-mediated effects.
-
Dose-Response Curve: Generate a detailed dose-response curve for the behaviors . D2-mediated effects are likely to emerge at higher doses.
-
Issue 3: Inconsistent Cellular Response in Different Neuronal Populations
-
Question: I am seeing variable or even contradictory results when applying Dihydrexidine to different neuronal cell lines or primary cultures. Why is this happening?
-
Answer: This variability is likely due to the differential expression of dopamine receptor subtypes and their associated signaling partners (e.g., Gαs vs. Gαolf) in different cell types.[4]
-
Receptor Expression Profiling: Perform qPCR or Western blotting to quantify the relative expression levels of D1, D5, and D2 receptors in your cell populations. This will help interpret the functional data.
-
Investigate Downstream Signaling: Dihydrexidine's functional selectivity means it can preferentially activate certain pathways.[13] Assess multiple downstream readouts, such as cAMP production (Gαs/olf pathway) and β-arrestin recruitment, to get a complete picture of its activity in your specific cell type.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities of Dihydrexidine
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D1 | Reference |
| Dopamine D1 | ~10 | - | [1] |
| Dopamine D2 | 130 | ~13-fold | [8][9] |
| Dopamine D5 | High Affinity | Similar to D1 | [2] |
| Alpha-2 Adrenergic | ~230 | ~23-fold | [8][9] |
Table 2: Functional Activity of Dihydrexidine
| Assay | Receptor | Effect | Potency (IC50/EC50) | Reference |
| Adenylyl Cyclase Stimulation | D1 | Full Agonist | ~10 nM (IC50) | [3] |
| Prolactin Release Inhibition | D2 | Agonist | - | [9] |
| Acetylcholine (B1216132) Release | D1 | Stimulation | 3-10 mg/kg (in vivo) | [11] |
Experimental Protocols & Visualizations
On-Target D1 Receptor Signaling Pathway
Dihydrexidine binding to the D1 receptor primarily activates the Gαs/olf pathway, leading to cAMP production and subsequent activation of Protein Kinase A (PKA).
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional selectivity of dopamine receptor agonists. II. Actions of dihydrexidine in D2L receptor-transfected MN9D cells and pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
managing hypotension as a side effect of Dihydrexidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension as a side effect of Dihydrexidine (B1670578) hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Dihydrexidine hydrochloride induces hypotension?
A1: this compound is a potent and selective full agonist for dopamine (B1211576) D1 and D5 receptors. The hypotensive effect is primarily caused by the activation of peripheral D1-like receptors located on vascular smooth muscle.[1] This activation leads to vasodilation, particularly in the renal and mesenteric arteries, resulting in a decrease in systemic blood pressure.[1]
Q2: How does the route of administration of this compound affect the risk and severity of hypotension?
A2: The route and rate of administration significantly impact the hypotensive effects of Dihydrexidine. Intravenous (IV) administration, especially rapid infusions, has been associated with profound and dose-limiting hypotension, which led to the halt of early clinical trials.[2][3][4] In contrast, smaller subcutaneous (SC) doses have been found to be safer and are better tolerated.[2][5]
Q3: What are the typical signs and symptoms of Dihydrexidine-induced hypotension to monitor for in experimental subjects?
A3: Key indicators of hypotension include a significant drop in systolic or mean arterial pressure, lightheadedness, dizziness, and tachycardia (a compensatory reflex to the drop in blood pressure).[3][6][7] Continuous hemodynamic monitoring is crucial during and after administration to detect these changes promptly.
Q4: Are there any known supportive measures to mitigate Dihydrexidine-induced hypotension?
A4: Yes, co-administration of normal saline has been used as a supportive measure to minimize the hypotensive effects of Dihydrexidine.[6][7] Ensuring adequate hydration of the subject before drug administration may also be a valuable preventative step.
Troubleshooting Guide for Dihydrexidine-Induced Hypotension
This guide provides a systematic approach to managing hypotension observed during experiments involving this compound.
Initial Assessment and Immediate Steps
If a significant drop in blood pressure is observed after Dihydrexidine administration, follow these immediate steps:
-
Stop or Reduce Infusion: If administering Dihydrexidine via continuous infusion, immediately stop or significantly reduce the infusion rate.
-
Assess Vital Signs: Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), heart rate, and respiratory rate.
-
Positioning: If applicable to the experimental model, place the subject in a position that promotes venous return (e.g., Trendelenburg position).
Fluid Resuscitation
For mild to moderate hypotension, the first line of treatment is typically fluid resuscitation.
-
Action: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% normal saline or Lactated Ringer's solution).
-
Dosage: A typical initial bolus is 10-20 mL/kg administered over 15-30 minutes.[8]
-
Monitoring: Continuously assess blood pressure response during and after the fluid bolus. Repeat the bolus if necessary, while being cautious of fluid overload, especially in smaller animal models.
Pharmacological Intervention (Vasopressors)
If hypotension is severe or does not respond to fluid resuscitation, the use of vasopressors may be necessary. The goal is to counteract the vasodilation induced by Dihydrexidine.
-
First-Line Agent: Norepinephrine (B1679862) is generally the first-choice vasopressor for treating vasodilatory shock.[9][10] It primarily acts on α1-adrenergic receptors to cause vasoconstriction.
-
Second-Line Agent: Vasopressin can be considered as an adjunct to norepinephrine if blood pressure targets are not met. It acts on V1 receptors to cause vasoconstriction through a different mechanism.[11]
Data Presentation
While precise quantitative data on the dose-dependent hypotensive effects of Dihydrexidine is limited in publicly available literature, the following table summarizes the qualitative relationship and contributing factors.
| Factor | Influence on Hypotension | Notes |
| Dose | Dose-dependent increase in severity | Higher doses lead to a more pronounced drop in blood pressure. |
| Route of Administration | IV > SC | Intravenous administration, particularly rapid boluses, is associated with a higher risk of severe hypotension compared to subcutaneous injection.[2][3] |
| Infusion Rate | Rapid > Slow | Rapid intravenous infusions are more likely to cause significant hypotension.[3][4] |
| Hydration Status | Dehydration may exacerbate hypotension | Ensuring adequate hydration prior to administration is recommended. Co-administration of saline can mitigate the effect.[6][7] |
Experimental Protocols
Protocol for Blood Pressure Monitoring in Non-Human Primates
This protocol outlines a method for continuous blood pressure monitoring in non-human primate (NHP) models during Dihydrexidine administration.
-
Subject Preparation: Anesthetize the NHP and surgically implant a telemetry transmitter for continuous monitoring of blood pressure and heart rate. Allow for a full recovery period post-surgery before the experiment.
-
Acclimatization: Acclimate the conscious NHP to a primate chair or other appropriate restraint system to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 30-60 minutes) before Dihydrexidine administration to establish a stable baseline.
-
Drug Administration: Administer this compound via the chosen route (e.g., slow intravenous infusion or subcutaneous injection).
-
Continuous Monitoring: Continuously record blood pressure and heart rate throughout the experiment and for a significant period after administration to monitor for both acute and delayed hypotensive effects.
-
Data Analysis: Analyze the telemetry data to determine the nadir (lowest point) of blood pressure, the duration of the hypotensive episode, and the time to recovery.
Protocol for Management of Severe Dihydrexidine-Induced Hypotension
This protocol provides a stepwise approach for managing severe hypotension that is unresponsive to initial fluid resuscitation.
-
Confirmation of Severe Hypotension: Confirm severe hypotension, defined as a mean arterial pressure (MAP) below 60 mmHg or a systolic blood pressure (SBP) below 90 mmHg, that persists despite an initial fluid bolus.
-
Initiate Norepinephrine Infusion:
-
Prepare a norepinephrine infusion by diluting it in a suitable crystalloid solution (e.g., 5% dextrose).
-
Start the infusion at a low dose (e.g., 0.05-0.1 mcg/kg/min) and titrate upwards every 5-10 minutes to achieve the target MAP (typically >65 mmHg).[10]
-
-
Continuous Hemodynamic Monitoring: Maintain continuous intra-arterial blood pressure monitoring for accurate and real-time assessment of the response to vasopressor therapy.
-
Consider Second-Line Vasopressor: If the required dose of norepinephrine is escalating rapidly or if the target MAP cannot be achieved, consider adding a vasopressin infusion (e.g., starting at 0.01-0.03 units/min).[11]
-
Weaning Vasopressors: Once blood pressure has stabilized and the effects of Dihydrexidine are expected to have diminished (note its short half-life), gradually wean the vasopressor infusion while closely monitoring for any recurrence of hypotension.
Visualizations
Signaling Pathway of Dihydrexidine-Induced Vasodilation
Caption: Dihydrexidine binding to D1 receptors leads to vasodilation.
Experimental Workflow for Managing Hypotension
Caption: Workflow for managing Dihydrexidine-induced hypotension.
Troubleshooting Logic for Hypotension Management
Caption: Logical approach to troubleshooting hypotension.
References
- 1. quora.com [quora.com]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the D1 Dopamine Receptor Agonist Dihydrexidine (DAR-0100A) on Working Memory in Schizotypal Personality Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Vasopressor Choice and Timing in Vasodilatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
troubleshooting inconsistent results in Dihydrexidine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrexidine (B1670578) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Dihydrexidine hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective full agonist for D1-like dopamine (B1211576) receptors (D1 and D5).[1][2] It has a significantly higher affinity for D1 receptors compared to D2 receptors.[2][3] Its primary mechanism of action is to stimulate the D1 dopamine receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[4]
Q2: What are the common research applications of this compound?
This compound is frequently used in neuroscience research, particularly in studies related to:
-
Parkinson's disease, due to its potent antiparkinsonian effects observed in primate models.[2][4]
-
Schizophrenia, to investigate its potential to improve cognitive and working memory deficits.[2][5]
-
Cognitive enhancement, as it has been shown to increase acetylcholine (B1216132) release in the prefrontal cortex and striatum.[6]
-
Dopaminergic signaling pathway studies.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for long-term storage (up to 3 years).[7] For shorter periods, desiccate at +4°C.[8]
-
In solution: For stock solutions in DMSO, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][9] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1]
-
Shipping: It is typically shipped at room temperature for short durations (less than 2 weeks) or with blue ice.[7][9]
Q4: How should I prepare solutions of this compound?
This compound is soluble in water (up to 10 mM) and DMSO (up to 50 mM).[8] When preparing solutions, it is important to:
-
Use the appropriate solvent based on your experimental needs.
-
If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
-
For in vivo studies where DMSO is used, it's advisable to keep the final concentration of DMSO low (typically below 10% for normal mice) and to run a solvent-negative control experiment.[7]
-
Sterilization of solutions prepared in DMSO is generally not necessary due to DMSO's inherent sterilizing properties. If using an aqueous solution, sterile filtration through a 0.22 µm filter is recommended.[7]
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound stability to experimental design. This section provides a guide to troubleshoot common issues.
Issue 1: Lower than expected or no biological effect.
Potential Cause 1: Compound Degradation
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly as a powder and in solution. Improper storage can lead to degradation.
-
Prepare Fresh Solutions: this compound solutions, especially aqueous ones, may not be stable for long periods. Prepare fresh solutions for each experiment.
-
Check Lot Purity: If possible, verify the purity of your this compound lot using analytical methods like HPLC.
Potential Cause 2: Poor Bioavailability
Troubleshooting Steps:
-
Route of Administration: Dihydrexidine has poor oral bioavailability.[1][10] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are more common and effective routes in animal studies.[3][5][10]
-
Dosage: The effective dose can vary significantly depending on the animal model and the specific effect being measured. A dose-response study may be necessary to determine the optimal concentration for your experiment.
Potential Cause 3: Short Half-Life
Troubleshooting Steps:
-
Timing of Measurements: Dihydrexidine has a relatively short half-life of 1 to 2 hours.[1] Ensure that your experimental readouts are timed appropriately to capture the peak effect of the drug.
Issue 2: High variability between experimental replicates.
Potential Cause 1: Inconsistent Solution Preparation
Troubleshooting Steps:
-
Standardize Dissolution: Ensure the compound is fully dissolved before administration. Use sonication or gentle warming consistently if needed.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent dosing.
Potential Cause 2: Biological Variability
Troubleshooting Steps:
-
Animal Model: Factors such as age, weight, and strain of the animals can influence the response to Dihydrexidine. Ensure these are consistent across your experimental groups.
-
Time of Day: The time of day for drug administration and behavioral testing can impact results due to circadian rhythms. Standardize the timing of your experiments.
Data Presentation
Table 1: Receptor Binding Affinity of Dihydrexidine
| Receptor | IC50 (nM) |
| Dopamine D1 | ~10[1][3] |
| Dopamine D2 | 130[3] |
| Alpha-2 Adrenoreceptors | 230[3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 10 mM[8] |
| DMSO | 50 mM[8] |
Experimental Protocols
Protocol 1: In Vivo Administration in Mice
This protocol is a general guideline for intraperitoneal (i.p.) administration of this compound in mice, based on commonly cited dosages.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or appropriate vehicle (e.g., 10% DMSO in saline)
-
Sterile syringes and needles
Procedure:
-
Preparation of Dihydrexidine Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in the chosen vehicle to the desired final concentration (e.g., 3 mg/kg).[1] If using DMSO, first dissolve the powder in a small volume of DMSO and then bring it to the final volume with sterile saline.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the solution to be injected.
-
Administer the Dihydrexidine solution via intraperitoneal injection.
-
-
Post-injection Monitoring:
-
Observe the animals for any adverse effects.
-
Proceed with behavioral or neurochemical assessments at the predetermined time points, considering the short half-life of the compound. For example, tissue collection for RT-PCR analysis has been performed 45 minutes post-injection.[3]
-
Visualizations
Dihydrexidine Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Dihydrexidine hydrochloride | TargetMol [targetmol.com]
- 8. This compound | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of Dihydrexidine hydrochloride's short half-life on experimental design
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Dihydrexidine (B1670578) hydrochloride. The content is specifically designed to address the challenges associated with its short half-life in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with Dihydrexidine hydrochloride?
A1: The most significant challenge is its short pharmacokinetic half-life, which is approximately 1 to 2 hours in rodents and even shorter in humans (less than 5 minutes has been reported in clinical trials).[1][2] This rapid clearance can lead to fluctuating plasma and brain concentrations, making it difficult to maintain effective drug levels and interpret experimental results, particularly in behavioral studies. Additionally, Dihydrexidine has poor oral bioavailability, necessitating parenteral administration routes.[1]
Q2: How does the short half-life of Dihydrexidine affect the interpretation of behavioral studies?
A2: The short half-life can lead to a disconnect between the time of drug administration and the observation of behavioral effects. Peak effects may occur shortly after administration and diminish rapidly.[3] This can result in an underestimation of the compound's efficacy or lead to inconsistent results if behavioral testing is not timed precisely with peak plasma concentrations. For example, a study on prefrontal perfusion in schizophrenia patients found that the greatest increases occurred approximately 20 minutes after infusion, consistent with the short half-life.[3]
Q3: What are the recommended administration routes for Dihydrexidine in preclinical studies?
A3: Due to its poor oral bioavailability, this compound is typically administered via parenteral routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection for single-dose studies.[1] For experiments requiring stable drug exposure over a longer period, continuous intravenous (i.v.) infusion is the preferred method.[4][5]
Q4: When should I consider using continuous infusion for my experiments?
A4: Continuous infusion is recommended for studies where sustained and stable plasma concentrations of Dihydrexidine are critical. This includes:
-
Behavioral studies: To ensure that observed behavioral changes are not due to fluctuating drug levels.
-
Pharmacodynamic (PD) studies: To establish a clear relationship between drug concentration and physiological response.
-
Cognitive testing: To maintain a consistent level of receptor engagement throughout the testing period.[3]
Q5: What is the mechanism of action of Dihydrexidine?
A5: Dihydrexidine is a potent and full agonist of the D1-like dopamine (B1211576) receptors (D1 and D5).[6][7] Its mechanism of action involves binding to these receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal activity.[7] While it is selective for D1-like receptors, it also has some affinity for D2 receptors.[6]
Troubleshooting Guide
| Problem | Potential Cause Related to Short Half-Life | Recommended Solution |
| Inconsistent or no behavioral effect after single injection. | The behavioral observation period may not align with the peak plasma concentration (Tmax) of Dihydrexidine. Drug levels may have already declined below the effective concentration. | Conduct a preliminary pharmacokinetic study to determine the Tmax after a single dose. Adjust the timing of the behavioral paradigm to coincide with the expected peak drug concentration. |
| High variability in behavioral responses between subjects. | Even with consistent dosing times, individual differences in metabolism can lead to significant variations in plasma concentrations of a drug with a short half-life. | Switch to a continuous infusion protocol to minimize inter-individual pharmacokinetic variability and ensure all subjects have comparable drug exposure during the experiment. |
| Initial behavioral effect is observed, but it diminishes before the end of the observation period. | The duration of the behavioral test exceeds the time that Dihydrexidine remains at a therapeutic concentration due to its rapid clearance. | Shorten the duration of the behavioral observation period. Alternatively, for longer observations, implement a continuous infusion or a carefully timed series of injections to maintain drug levels. |
| Difficulty establishing a clear dose-response relationship. | With single injections, the peak concentration (Cmax) and the duration of exposure can vary with the dose, complicating the interpretation of the dose-response curve. | Use a continuous infusion protocol where different infusion rates can be used to achieve and maintain different steady-state plasma concentrations (Css). This allows for a more accurate assessment of the relationship between drug concentration and effect. |
Data Presentation
Table 1: Pharmacokinetic and Receptor Binding Profile of this compound
| Parameter | Value | Species | Reference |
| Half-Life (t½) | 1 - 2 hours | Rat | [1] |
| Half-Life (t½) | < 5 minutes | Human | [2] |
| Oral Bioavailability | Poor | Preclinical models | [1] |
| D1 Receptor IC50 | ~10 nM | Rat | [6][7] |
| D2 Receptor IC50 | ~130 nM | Rat | [6][7] |
| D1 Receptor Kd (high affinity) | 3 nM | Rat | [6][7] |
| D1 Receptor Kd (low affinity) | 75 nM | Rat | [6][7] |
Table 2: Comparative Binding Affinities (Ki, nM) of Dihydrexidine and Other Dopamine Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Selectivity Profile |
| Dihydrexidine | ~10 | ~130 | - | - | - | D1-preferring agonist |
| SKF-82958 | 1.3 | 170 | 380 | 1100 | 1.1 | D1-like selective agonist |
| SKF-38393 | 1.1 | 3400 | 4500 | 7800 | 0.9 | D1-like selective partial agonist |
| Quinpirole | 4500 | 37 | 3.5 | 32 | - | D2-like selective agonist |
| Pramipexole | >10,000 | 130 | 2.2 | 47 | - | D2/D3 selective agonist |
Note: Ki values can vary between studies and experimental conditions. This table provides representative values for comparison.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Dihydrexidine in Rats Following a Single Intravenous Bolus Dose
Objective: To determine the pharmacokinetic profile, including half-life, clearance, and volume of distribution, of Dihydrexidine following a single intravenous dose.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (catheterized jugular vein)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Dosing: Administer a single intravenous bolus dose of Dihydrexidine via the jugular vein catheter. A typical dose for pharmacokinetic studies might be 1 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at the following time points: pre-dose (0), 2, 5, 15, 30, 60, 90, 120, and 240 minutes post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Dihydrexidine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 2: Continuous Intravenous Infusion of Dihydrexidine in Rats for Behavioral Studies
Objective: To maintain a stable plasma concentration of Dihydrexidine during a behavioral experiment.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (with implanted intravenous catheters)
-
Infusion pump
-
Swivel system to allow free movement of the animal
Methodology:
-
Dose Calculation: Based on the desired steady-state plasma concentration (Css) and the clearance (CL) of Dihydrexidine (determined from a pilot pharmacokinetic study), calculate the required infusion rate (Rate = Css x CL).
-
Infusion Solution Preparation: Prepare a solution of Dihydrexidine in the vehicle at a concentration that will deliver the calculated dose in an appropriate volume over the desired infusion period.
-
Animal Acclimation: Acclimate the catheterized rats to the infusion setup and behavioral testing arena.
-
Infusion Initiation: Begin the continuous intravenous infusion of Dihydrexidine. A loading dose may be administered at the beginning of the infusion to more rapidly achieve the target steady-state concentration.
-
Behavioral Testing: Once steady-state is expected to be reached (typically after 4-5 half-lives), initiate the behavioral paradigm.
-
Blood Sampling (Optional): Collect sparse blood samples during and after the behavioral testing to confirm that the target plasma concentrations were achieved and maintained.
-
Data Analysis: Analyze the behavioral data in the context of the stable drug exposure achieved through continuous infusion.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Oral Bioavailability of Dihydrexidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Dihydrexidine (B1670578) hydrochloride in their studies.
Troubleshooting Guides
Issue: Low or Undetectable Plasma Concentrations of Dihydrexidine After Oral Administration
Researchers frequently observe minimal to no systemic exposure of Dihydrexidine following oral gavage in preclinical models. This is a known characteristic of the compound. A comparative study using the 6-hydroxydopamine-lesioned rat model of Parkinson's disease found that while intraperitoneal administration of Dihydrexidine resulted in a robust response, oral administration at several doses showed no significant activity.[1] In contrast, its bioisostere, doxanthrine, did show activity after oral administration, highlighting the inherent challenge with Dihydrexidine's oral absorption.[1]
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: Dihydrexidine hydrochloride's solubility in intestinal fluids may be a limiting factor for its dissolution and subsequent absorption.
-
Troubleshooting:
-
pH Modification: Investigate the pH-solubility profile of this compound to determine if formulating with pH-modifying excipients could enhance its dissolution in the gastrointestinal tract.
-
Formulation with Solubilizing Agents: Explore the use of cyclodextrins, surfactants, or co-solvents in the formulation to improve the solubility of the drug substance.
-
-
-
Low Intestinal Permeability: The physicochemical properties of Dihydrexidine may hinder its transport across the intestinal epithelium.
-
Troubleshooting:
-
In Vitro Permeability Assays: Conduct Caco-2 permeability assays to quantify the intestinal permeability of Dihydrexidine and determine its potential as a substrate for efflux transporters like P-glycoprotein.
-
Inclusion of Permeation Enhancers: Co-administration with well-characterized permeation enhancers can be investigated to transiently increase intestinal membrane fluidity or open tight junctions.
-
-
-
Rapid First-Pass Metabolism: Dihydrexidine is known to have a very short plasma half-life of less than 5 minutes, even after intravenous administration, suggesting rapid metabolism.[2][3] This rapid clearance is likely a major contributor to its poor oral bioavailability.
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of Dihydrexidine and identify the major metabolic pathways.
-
Co-administration with Metabolic Inhibitors: While primarily a research tool, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to confirm the role of first-pass metabolism in the poor oral bioavailability.
-
Prodrug Approach: Consider the synthesis of a prodrug of Dihydrexidine that masks the metabolically labile functional groups and is designed to release the active parent drug after absorption.
-
-
Issue: High Variability in In Vivo Oral Absorption Studies
Even if detectable, researchers may encounter high inter-subject variability in the plasma concentrations of Dihydrexidine after oral administration.
Possible Causes and Troubleshooting Steps:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs.
-
Troubleshooting:
-
Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on Dihydrexidine absorption.
-
Standardized Dosing Conditions: Ensure consistent fasting periods and diet for all animals in the study to minimize variability.
-
-
-
Formulation Instability: The formulation used for oral administration may not be physically or chemically stable, leading to inconsistent drug release.
-
Troubleshooting:
-
Formulation Characterization: Thoroughly characterize the physical and chemical stability of the oral formulation under relevant storage and experimental conditions.
-
Use of Protective Formulations: Consider encapsulation of Dihydrexidine in protective carriers like liposomes or nanoparticles to shield it from the harsh environment of the gastrointestinal tract.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound?
There is no definitive percentage for the oral bioavailability of this compound reported in the literature, primarily because it is so low that it is often considered negligible for practical purposes. Studies have shown no significant behavioral or physiological effects after oral administration in animal models, which is indicative of very poor oral bioavailability.[1]
Q2: What are the primary reasons for Dihydrexidine's poor oral bioavailability?
While not exhaustively studied and published, the primary reasons are believed to be a combination of:
-
Poor membrane permeation: The molecular properties of Dihydrexidine may not be optimal for passive diffusion across the intestinal epithelium.
-
Extensive first-pass metabolism: Dihydrexidine has an extremely short plasma half-life, suggesting rapid and extensive metabolism by the liver and potentially the gut wall even before it reaches systemic circulation.[2][3]
Q3: Are there any published formulation strategies that have successfully improved the oral bioavailability of Dihydrexidine?
To date, there is a lack of published studies detailing specific and successful formulation strategies for improving the oral bioavailability of this compound. This represents a significant research gap. However, general strategies for drugs with similar challenges, such as nanoparticle encapsulation, solid dispersions, and prodrug approaches, are theoretically applicable.
Q4: What experimental models are recommended for screening oral formulations of Dihydrexidine?
A tiered approach is recommended:
-
In Vitro Dissolution and Solubility Studies: To assess the ability of the formulation to release Dihydrexidine in a soluble form under simulated gastrointestinal conditions.
-
In Vitro Permeability Models (e.g., Caco-2 cells): To evaluate the potential of the formulation to enhance the transport of Dihydrexidine across the intestinal epithelium.
-
In Vivo Pharmacokinetic Studies in Rodents: To determine the plasma concentration-time profile of Dihydrexidine after oral administration of the formulation and calculate key pharmacokinetic parameters.
Q5: How does the short half-life of Dihydrexidine impact the interpretation of oral bioavailability studies?
The very short half-life of Dihydrexidine presents a significant challenge.[2][3] Even if some of the drug is absorbed, it may be cleared from the systemic circulation so rapidly that it is difficult to detect in plasma samples. This can lead to an underestimation of the true extent of absorption. Frequent blood sampling, especially at very early time points after oral administration, is crucial.
Data Presentation
Table 1: Pharmacokinetic Parameters of Dihydrexidine Following Intravenous Administration in Humans
| Parameter | Value | Reference |
| Plasma Half-life (t½) | < 5 minutes | [2][3] |
| Maximum Tolerated Dose (Infusion) | Up to 70 mg | [2] |
| Plasma Concentration for Motor Improvement | > 100 ng/mL | [2] |
Table 2: Comparative Oral Activity of Dihydrexidine (DHX) and Doxanthrine (DOX) in a Rat Model
| Compound | Oral Dose (mg/kg) | Outcome (Contralateral Rotations) | Reference |
| Dihydrexidine (DHX) | 0.625, 1.25, 2.5, 5.0 | No significant activity | [1] |
| Doxanthrine (DOX) | 2.5, 5.0 | Significant contralateral rotations | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common strategy for enhancing the oral bioavailability of poorly soluble drugs.
Materials:
-
This compound
-
PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate on an ice bath for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a dry powder.
Protocol 2: In Vitro Dissolution Testing of Dihydrexidine Formulations
This protocol outlines a standard dissolution test to compare the release profile of a novel formulation against the unformulated drug.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Procedure:
-
Media Preparation: Prepare SGF and SIF according to standard protocols.
-
Apparatus Setup: Set the paddle speed to 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Introduce a quantity of the Dihydrexidine formulation equivalent to a 5 mg dose into each dissolution vessel containing 900 mL of the respective medium.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of Dihydrexidine using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Workflow for oral Dihydrexidine formulation development.
Caption: Logic for troubleshooting poor Dihydrexidine oral bioavailability.
Caption: Dihydrexidine's mechanism via the D1 receptor signaling pathway.
References
- 1. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting inverted U-shaped dose-response curves with Dihydrexidine
Welcome to the technical support center for researchers utilizing Dihydrexidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting and addressing challenges during your experiments, with a particular focus on understanding inverted U-shaped dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Dihydrexidine and what is its primary mechanism of action?
A1: Dihydrexidine is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors.[1][2][3] It exhibits approximately 10-fold selectivity for D1/D5 receptors over the D2 receptor.[2] While it has a lower affinity for the D2 receptor, it can act as a partial agonist at this site.[4] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][5][6]
Q2: We are observing an inverted U-shaped dose-response curve in our experiments with Dihydrexidine. Is this a known phenomenon?
A2: Yes, an inverted U-shaped (or biphasic) dose-response relationship has been reported for Dihydrexidine, particularly in behavioral studies. For instance, a study on drug-induced grooming in rats demonstrated that the frequency of grooming increased with the dose of Dihydrexidine up to a certain point, after which higher doses led to a decrease in grooming behavior.[7] This non-linear dose-response is a recognized characteristic of some dopamine agonists.
Q3: What are the potential mechanisms that could explain an inverted U-shaped dose-response curve with Dihydrexidine?
A3: The biphasic response to Dihydrexidine is likely due to its complex pharmacology, specifically its engagement of different dopamine receptor subtypes with varying affinities and functional outcomes. The prevailing hypothesis involves the differential activation of D1 and D2 receptors at varying concentrations.
-
At lower concentrations: Dihydrexidine preferentially activates high-affinity D1 receptors, leading to the primary drug effect (e.g., increased grooming, improved cognition).
-
At higher concentrations: As the concentration of Dihydrexidine increases, it begins to engage lower-affinity D2 receptors more significantly. The activation of D2 receptors can trigger opposing signaling pathways (e.g., inhibition of adenylyl cyclase) that counteract the effects of D1 receptor stimulation, leading to a diminished overall response.[4][7]
Other contributing factors could include receptor desensitization or internalization at high concentrations, leading to a reduced number of available receptors on the cell surface.
Troubleshooting Guides
Issue: Unexpected Inverted U-Shaped Dose-Response Curve Observed
If you are unexpectedly observing a biphasic dose-response curve in your experiments, consider the following troubleshooting steps:
1. Confirm Dose Range and Receptor Occupancy:
-
Hypothesis: The descending part of the curve may be due to the engagement of lower-affinity D2 receptors at higher concentrations.
-
Troubleshooting Steps:
-
Review the binding affinities of Dihydrexidine for D1 and D2 receptors (see Table 1).
-
Consider whether the higher concentrations in your dose range are sufficient to occupy a significant number of D2 receptors.
-
To test this, you can co-administer a selective D2 antagonist with a high dose of Dihydrexidine. If the response is restored to the peak level, it suggests that D2 receptor activation is responsible for the descending limb of the curve.[7]
-
2. Investigate Receptor Desensitization/Internalization:
-
Hypothesis: Prolonged or high-concentration exposure to a full agonist like Dihydrexidine can lead to receptor desensitization and internalization, reducing the signaling output.
-
Troubleshooting Steps:
-
Measure receptor expression on the cell surface before and after treatment with high concentrations of Dihydrexidine using techniques like cell surface ELISA or flow cytometry.
-
Perform time-course experiments to see if the response diminishes over time at a fixed high concentration of Dihydrexidine.
-
3. Assess Off-Target Effects:
-
Hypothesis: At very high concentrations, Dihydrexidine may have off-target effects that interfere with the measured response.
-
Troubleshooting Steps:
-
Consult literature for known off-target activities of Dihydrexidine at high concentrations.
-
If possible, use a structurally different D1 agonist to see if a similar biphasic curve is produced.
-
4. Rule Out Experimental Artifacts:
-
Hypothesis: Issues with compound solubility, cell health, or assay conditions can lead to non-linear dose-responses.
-
Troubleshooting Steps:
-
Visually inspect your Dihydrexidine dilutions at high concentrations for any signs of precipitation.
-
Ensure cell viability is not compromised at the higher doses of Dihydrexidine using a cell viability assay.
-
Verify that the assay reagents and conditions are optimal and consistent across the entire dose range.
-
Data Presentation
Table 1: Dihydrexidine Receptor Binding and Functional Data
| Parameter | Receptor | Value | Species | Reference |
| IC₅₀ | D1 Dopamine | ~10 nM | Rat | [3] |
| D2 Dopamine | ~130 nM | Rat | [3] | |
| Functional Activity | D1 (cAMP stimulation) | Full Agonist | Rat | [3][6] |
| D2 (Adenylyl Cyclase Inhibition) | Partial Agonist | - | [1] |
Table 2: In Vivo Behavioral Effects of Dihydrexidine in Rats (Qualitative Summary)
| Dose (mg/kg, i.p.) | Grooming Frequency | Locomotor Activity | Sniffing Frequency |
| 0.3 | Increased | No significant change | Increased |
| 1.0 | Peak Increase | No significant change | Increased |
| 3.0 | Decreased from peak | Increased | Increased |
| 10.0 | Further decreased | Increased | Increased |
| 30.0 | Near baseline | Increased | Increased |
| Data summarized from Darney et al., 1991.[7] |
Experimental Protocols
Protocol 1: Assessment of Dihydrexidine-Induced Grooming Behavior in Rats
This protocol is adapted from methodologies used in behavioral pharmacology studies.[7][8][9][10]
Objective: To quantify the dose-dependent effects of Dihydrexidine on grooming behavior in rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Dihydrexidine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Observation chambers (e.g., transparent Plexiglas cages)
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water. Handle the rats daily to acclimate them to the experimenter.
-
Habituation: On the day of the experiment, place each rat in an observation chamber for a 30-minute habituation period.
-
Drug Preparation: Prepare fresh solutions of Dihydrexidine in sterile saline on the day of the experiment. A range of doses (e.g., 0, 0.3, 1.0, 3.0, 10.0, 30.0 mg/kg) should be prepared.
-
Drug Administration: Following the habituation period, administer the prepared Dihydrexidine solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately after injection, return the rat to the observation chamber. Record the cumulative time spent grooming over a 60-minute period. Grooming can be defined as any of the following behaviors: head washing, body licking, paw licking, and scratching. A time-sampling method (e.g., scoring grooming behavior every 15 seconds) can also be used.
-
Data Analysis: Calculate the mean grooming duration for each dose group. Plot the mean grooming duration against the log of the Dihydrexidine dose to visualize the dose-response curve.
Protocol 2: In Vitro Measurement of Dihydrexidine-Induced cAMP Accumulation
This protocol provides a general framework for assessing the D1 agonist activity of Dihydrexidine in a cell-based assay.[1][3]
Objective: To determine the potency and efficacy of Dihydrexidine in stimulating cAMP production in cells expressing D1 dopamine receptors.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (optional, for D2 inhibition assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture the D1-expressing HEK293 cells according to standard protocols.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Dihydrexidine Treatment: Prepare serial dilutions of Dihydrexidine in assay buffer. Add the Dihydrexidine dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log of the Dihydrexidine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Mandatory Visualization
Caption: Proposed mechanism for the inverted U-shaped dose-response to Dihydrexidine.
Caption: General experimental workflows for in vivo and in vitro Dihydrexidine studies.
Caption: A logical workflow for troubleshooting an inverted U-shaped dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR functional selectivity has therapeutic impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Induction of Grooming Behavior in Male Rats by M-Chlorphenylpiperazine" by Ryszard Brus, Przemyslaw Nowak et al. [dc.etsu.edu]
- 9. CRF-induced excessive grooming behavior in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some characteristics of TRH-induced grooming behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for Dihydrexidine hydrochloride's effects on locomotion in cognitive tasks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydrexidine (B1670578) hydrochloride (DHX) in cognitive tasks. The focus is on controlling for the compound's effects on locomotion to ensure accurate interpretation of cognitive data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant hyperactivity in our rodents at doses intended for cognitive enhancement. How can we dissociate the pro-cognitive effects from locomotor stimulation?
A1: This is a common challenge due to Dihydrexidine's dose-dependent effects on motor activity. Here is a troubleshooting guide:
-
Dose-Response Optimization: The primary strategy is to identify a dose that enhances cognition with minimal impact on locomotion. Based on preclinical data, lower doses are often effective for cognitive enhancement without inducing significant hyperlocomotion.[1]
-
Recommendation: Conduct a preliminary dose-response study in your specific animal model and strain. Assess both locomotion and the cognitive outcome of interest across a range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, i.p. or s.c. in rats).[1][2][3] This will help you identify an optimal therapeutic window.
-
-
Control Groups: It is crucial to include a vehicle-only control group to establish baseline locomotion and cognitive performance. Additionally, a Dihydrexidine-only group that does not undergo the cognitive task can help isolate the drug's effect on general activity in the testing environment.
-
Behavioral Monitoring: During the cognitive task, use automated video tracking to quantify locomotor activity (e.g., total distance traveled, velocity). This allows you to statistically control for locomotor effects in your analysis of cognitive performance.
-
Task Design: Consider cognitive tasks that are less dependent on high levels of locomotion. For instance, in a Morris water maze, while swimming is required, the key cognitive metrics are path efficiency and time in the target quadrant during the probe trial, which can be analyzed independently of swimming speed.
Q2: Our results show a suppression of locomotor activity, which is confounding our interpretation of cognitive performance in an active avoidance task. What could be the cause and how do we address it?
A2: Suppression of locomotion with Dihydrexidine has also been reported and can be dose- and context-dependent.[4]
-
Dose and Habituation: Higher doses of Dihydrexidine, as well as administration to animals already habituated to the testing environment, can sometimes lead to decreased locomotor activity.[4]
-
Troubleshooting:
-
Re-evaluate your dose: You may be operating at the higher end of the dose-response curve for locomotor effects. Consider testing lower doses.
-
Habituation Procedures: Standardize your habituation protocol. If animals are overly habituated, the novelty-induced locomotor-stimulating effects of Dihydrexidine may be blunted, revealing an underlying inhibitory effect.
-
-
-
Task Demands: In tasks requiring active movement to avoid an aversive stimulus, drug-induced hypoactivity can be misinterpreted as a cognitive deficit.
-
Solution: Incorporate control measures to assess the animal's ability to perform the required motor response. For example, include trials with a very obvious cue that does not require significant cognitive load to see if the animal is physically capable of responding.
-
-
Pharmacological Antagonism: To confirm that the observed effects are D1 receptor-mediated, you can co-administer a selective D1 antagonist like SCH23390.[2][3] This can help to demonstrate that the behavioral changes are specifically due to the intended pharmacological action of Dihydrexidine.
Q3: We are not observing any cognitive enhancement with Dihydrexidine in our primate model. What are the potential reasons?
A3: Several factors can contribute to a lack of efficacy in non-human primate studies.
-
Dose and the "Inverted-U" Response: The cognitive-enhancing effects of D1 receptor agonists often follow an "inverted-U" dose-response curve.[5] This means that doses that are too low or too high can be ineffective or even impair performance. You may need to test a wider range of doses, including very low ones.[5]
-
Pharmacokinetics: Dihydrexidine has a relatively short half-life.[6] The timing of drug administration relative to cognitive testing is critical. Ensure that the testing window aligns with the peak plasma and brain concentrations of the drug.
-
Task Sensitivity: The cognitive task itself may not be sensitive to D1 receptor modulation in your specific primate model. Tasks that heavily rely on prefrontal cortex function, such as delayed response tasks, are generally more sensitive to the effects of D1 agonists.[7]
-
Baseline Performance: If the animals' baseline cognitive performance is already at or near its peak, it can be difficult to detect further enhancement (a "ceiling effect"). Consider using tasks with adjustable difficulty or testing subjects with a known cognitive impairment.
Quantitative Data Summary
Table 1: Dose-Response Effects of Dihydrexidine on Locomotion in Rats
| Dose (mg/kg) | Route | % Change in Locomotion | Species/Strain | Reference |
| 0.3 - 1.0 | s.c. | No significant change | Rat | [2][3] |
| 3.0 | s.c. | Increased | Rat | [2][3] |
| 30.0 | s.c. | Increased | Rat | [2][3] |
| 0 - 8.0 | s.c. | Dose-dependent suppression | Rat | [4] |
Table 2: Dose-Response Effects of Dihydrexidine on Cognitive Performance
| Dose (mg/kg) | Route | Cognitive Task | Effect | Species/Strain | Reference |
| 0.3 | i.p. | Passive Avoidance | Improved scopolamine-induced deficits | Rat | [1] |
| 3.0 | i.p. | Passive Avoidance | No significant improvement | Rat | [1] |
| 10.0 | i.p. | Passive Avoidance | No significant improvement | Rat | [1] |
| Low Doses | N/A | Working Memory | Improved performance | Monkey | [5] |
Experimental Protocols
Protocol: Assessing Cognitive Enhancement of Dihydrexidine using the Morris Water Maze in Rats
This protocol is designed to evaluate the effects of Dihydrexidine on spatial learning and memory while controlling for potential locomotor confounds.
1. Materials:
-
Dihydrexidine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Morris water maze (circular pool, ~2m diameter)
-
Escape platform (submersible)
-
Non-toxic white tempera paint or powdered non-fat milk
-
Video tracking system and software
-
Animal subjects (e.g., male Sprague-Dawley rats)
2. Procedure:
-
Acclimation (2-3 days): Handle the rats daily to acclimate them to the experimenter.
-
Habituation (1 day): Place each rat in the pool with clear water and a visible platform for 60 seconds to habituate them to the maze.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on each testing day.
-
Administer the assigned dose (e.g., 0.3 mg/kg, i.p.) or vehicle 30 minutes prior to the start of the first trial.
-
-
Acquisition Phase (4-5 days):
-
Make the water opaque with tempera paint. Submerge the escape platform 1-2 cm below the water surface in a fixed location (target quadrant).
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start positions.
-
Allow the rat to swim for a maximum of 60 seconds to find the platform. If it fails, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using the video tracking software.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Learning: Analyze the escape latency across the acquisition days. A significant decrease in latency indicates learning.
-
Memory: In the probe trial, a significant preference for the target quadrant (more time spent) compared to other quadrants indicates spatial memory.
-
Locomotor Control: Analyze the swim speed during both the acquisition and probe trials. There should be no significant difference in swim speed between the Dihydrexidine and vehicle groups to rule out locomotor confounds.
-
Visualizations
Caption: Dihydrexidine (DHX) signaling pathway via the D1 receptor.
Caption: Experimental workflow for cognitive testing with DHX.
Caption: Troubleshooting logic for unexpected locomotor effects.
References
- 1. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates | Journal of Nuclear Medicine [jnm.snmjournals.org]
stability of Dihydrexidine hydrochloride in different solvents and temperatures
For researchers, scientists, and drug development professionals utilizing Dihydrexidine hydrochloride, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound in various solvents and at different temperatures, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its stock solutions?
A1: For long-term storage, this compound as a solid powder should be desiccated at +4°C. Stock solutions, particularly in DMSO, have specific storage recommendations to minimize degradation. It is advised to store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). Specifically, it is soluble up to 10 mM in water and up to 50 mM in DMSO. For in vivo experiments, complex solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve a clear solution.[1]
Q3: Is this compound stable in aqueous solutions?
A3: While soluble in water, the long-term stability of this compound in aqueous solutions at various pH values and temperatures has not been extensively reported in publicly available literature. As a general precaution for compounds with hydrochloride salts, the pH of the aqueous solution can influence stability. It is recommended to prepare fresh aqueous solutions for experiments and avoid prolonged storage unless stability data for the specific conditions is available.
Q4: How stable are this compound solutions in DMSO?
A4: DMSO is a common solvent for preparing stock solutions of this compound. Manufacturer guidelines suggest that stock solutions in DMSO are stable for up to one month at -20°C and for six months at -80°C.[1] The presence of water in DMSO can sometimes affect the stability of dissolved compounds.[2][3] Therefore, using anhydrous DMSO and storing solutions properly sealed to prevent moisture absorption is recommended.
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the stability of this compound during their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - Exceeding solubility limit.- Temperature fluctuations.- Absorption of atmospheric moisture by DMSO. | - Ensure the concentration does not exceed the known solubility limits (50 mM in DMSO, 10 mM in water).- Store aliquots at a constant and recommended temperature (-20°C or -80°C).- Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture contamination. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the working solution.- Interaction with other components in the assay medium. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- For in vivo studies, it is recommended to prepare the formulation on the day of use.[1]- If possible, analyze the purity of the working solution using a suitable analytical method like HPLC before use. |
| Difficulty dissolving the compound | - Incorrect solvent or concentration. | - Confirm the solubility of this compound in the chosen solvent. Sonication may aid in dissolution.[1]- For aqueous solutions, gentle warming might help, but the impact on stability should be considered. |
Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in different solvents and at various temperatures. The following table summarizes the available qualitative and semi-quantitative stability information.
| Solvent | Storage Temperature | Recommended Storage Duration | Source |
| Solid (Powder) | +4°C (Desiccated) | Not specified, but generally stable long-term under these conditions. | |
| DMSO | -20°C | 1 month | [1] |
| DMSO | -80°C | 6 months | [1] |
| Water | Not specified | Recommended to prepare fresh. | General laboratory best practice. |
Experimental Protocols
Protocol: General Approach for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
-
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the desired solvents (e.g., water, DMSO, buffers at different pH values).
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Exposure to light (e.g., UV and visible light) at ambient temperature.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products. A diode array detector (DAD) can be used to assess peak purity.
-
Workflow for Stability Testing
Caption: A general workflow for conducting forced degradation studies of this compound.
Signaling Pathways and Logical Relationships
The stability of a compound is a critical factor that influences its biological activity. The following diagram illustrates the logical relationship between compound stability and the reliability of experimental outcomes.
Caption: The impact of this compound stability on experimental outcomes.
References
Technical Support Center: Dihydrexidine Hydrochloride Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydrexidine (B1670578) hydrochloride in animal models. The information is designed to help avoid and manage potential Dihydrexidine hydrochloride-induced convulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Dihydrexidine (DHX) is a potent and selective full agonist for dopamine (B1211576) D1 and D5 receptors.[1][2] Its primary mechanism of action involves binding to these receptors, which are coupled to the Gαs/olf G-protein. This binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3] This signaling cascade modulates neuronal excitability and gene expression.[3]
Q2: Is this compound known to cause convulsions in animal models?
A2: Studies in healthy rodent models have not shown evidence of convulsions induced by Dihydrexidine. Specifically, one study in rats reported "no indication of convulsion in any dihydrexidine-treated rat" at doses ranging from 0.3 to 30 mg/kg.[4] However, it is important to note that other D1 receptor agonists have been shown to have pro-convulsant effects, particularly in animals with pre-existing dopamine depletion.[5] Therefore, the risk of convulsions may be dependent on the specific animal model and its neurological state.
Q3: What are the potential risk factors for Dihydrexidine-induced convulsions?
A3: Based on the literature for D1 receptor agonists, the primary risk factor for convulsions is a pre-existing state of dopamine depletion.[5] Animal models of Parkinson's disease, such as those created by 6-hydroxydopamine (6-OHDA) lesions, may have a lower seizure threshold when administered D1 agonists.[6] The pro-convulsant effect of some D1 agonists is thought to be mediated by the activation of the extracellular signal-regulated kinase (ERK) signaling pathway in the hippocampus.[7][8]
Q4: What are the recommended dose ranges for this compound in rodents to minimize the risk of adverse effects?
A4: In healthy rats, doses up to 30 mg/kg administered intraperitoneally (i.p.) have been used without inducing convulsions.[4] For cognitive enhancement studies in rats, a much lower dose of 0.3 mg/kg (i.p.) has been shown to be effective.[9] In a 6-OHDA-lesioned rat model of Parkinson's disease, doses of 2.5 and 5.0 mg/kg (i.p.) were effective in producing contralateral rotations.[6] It is crucial to start with a low dose and carefully observe the animals for any adverse reactions before escalating the dose.
Troubleshooting Guide: this compound-Induced Convulsions
Problem: An animal is observed having a seizure after this compound administration.
Solution:
-
Immediate Intervention: If an animal experiences a seizure, the immediate priority is to ensure its safety and manage the convulsion.
-
Administer an anticonvulsant medication. Diazepam is a common choice for managing acute seizures in laboratory animals. An effective dose of 5 mg/kg (i.p.) has been used to prevent tonic seizures and mortality in a mouse model of chemically induced seizures.[10] In a rat model of status epilepticus, diazepam at a dose of 10 mg/kg (i.p.) was effective in terminating seizures.[11]
-
Monitor the animal's vital signs, including breathing and temperature.
-
Provide supportive care as needed, such as maintaining a clear airway and preventing injury from the seizure activity.
-
-
Experiment Review and Adjustment: After stabilizing the animal, a thorough review of the experimental protocol is necessary to prevent future occurrences.
-
Dose Reduction: The administered dose of this compound may be too high for the specific animal model. Consider reducing the dose in subsequent experiments.
-
Animal Model Considerations: As noted, animals with dopamine depletion may be more susceptible to D1 agonist-induced seizures. If using such a model, exercise extreme caution with dosing.
-
Drug Co-administration: Review all other substances administered to the animal. While specific drug-drug interactions with Dihydrexidine and anticonvulsants are not well-documented, general principles of anticonvulsant drug interactions should be considered. For example, some anticonvulsants like carbamazepine (B1668303) can induce the metabolism of other drugs, potentially altering their effects.[12] It is advisable to avoid co-administering other drugs that are known to lower the seizure threshold.
-
Data Summary
| Parameter | This compound Information | Reference |
| Mechanism of Action | Full agonist at D1/D5 dopamine receptors | [1][2] |
| Signaling Pathway | Gαs/olf coupling → ↑cAMP → PKA activation | [3] |
| Reported Convulsive Activity in Healthy Rats | None observed at doses up to 30 mg/kg i.p. | [4] |
| Potential Risk Factor for Convulsions | Dopamine depletion in animal models | [5] |
| Effective Dose (Cognitive Enhancement, Rats) | 0.3 mg/kg i.p. | [9] |
| Effective Dose (Parkinson's Model, 6-OHDA Rats) | 2.5 - 5.0 mg/kg i.p. | [6] |
| Emergency Seizure Management | Diazepam (5-10 mg/kg i.p.) | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in rodents.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile vehicle (e.g., water, DMSO, PEG300, Tween-80, depending on solubility and experimental requirements)[5]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose and injection volume.
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Dissolve the powder in a small amount of the chosen sterile vehicle. One supplier suggests creating a stock solution in DMSO.[5]
-
For a final solution, a suggested protocol involves adding the DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[5]
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically at -20°C for short-term storage or -80°C for long-term storage.[2]
-
Protocol 2: Intraperitoneal (i.p.) Injection in a Rodent
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse or rat.
-
Materials:
-
Prepared this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Appropriate personal protective equipment (gloves, lab coat)
-
-
Procedure:
-
Gently restrain the animal. For a one-person technique, hold the scruff of the neck and secure the tail. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the D1/D5 dopamine receptor.
Caption: Experimental workflow for Dihydrexidine administration and seizure monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are D1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazepam Monotherapy or Diazepam-Ketamine Dual Therapy at Different Time Points Terminates Seizures and Reduces Mortality in a Status Epilepticus Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug interaction between carbamazepine and other antiepileptic drugs in Tunisian epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
mitigating Dihydrexidine hydrochloride's D2 receptor affinity in experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for mitigating the D2 receptor affinity of Dihydrexidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor binding profile of Dihydrexidine (DHX)?
A1: Dihydrexidine is a high-affinity, full agonist for the D1 dopamine (B1211576) receptor.[1] However, its selectivity is not absolute, as it also demonstrates significant affinity for D2-like receptors, which can be comparable to the prototypical D2 agonist quinpirole.[1] This dual activity necessitates careful experimental design to isolate its D1-mediated effects.[1]
Table 1: Comparative Binding Affinities (Kᵢ in nM) of Dihydrexidine Lower Kᵢ values indicate higher binding affinity.
| Compound | D1 Affinity (Kᵢ) | D2 Affinity (Kᵢ) | Selectivity Profile | Reference |
| Dihydrexidine (DHX) | ~10 nM | ~100 nM | ~10-fold selective for D1 vs. D2 | [1] |
| Dopamine | 183 nM (high-Kᵢ) | 12 nM (high-Kᵢ) | Prefers D2-like receptors | [2] |
Q2: Why is it critical to mitigate Dihydrexidine's D2 receptor activity?
A2: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors often trigger opposing intracellular signaling cascades. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels.[3][4][5] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.[3][4][5][6] Unmitigated D2 receptor activation by Dihydrexidine can therefore produce confounding results, making it difficult to attribute observed effects solely to D1 receptor agonism.
Q3: What are the primary strategies for isolating Dihydrexidine's D1-mediated effects?
A3: There are two main strategies that can be used independently or in combination:
-
Pharmacological Blockade: Use a highly selective D2 receptor antagonist to block Dihydrexidine's effects at D2 receptors. This is the most direct method.
-
Concentration Optimization: Use Dihydrexidine at a concentration that is sufficient to activate D1 receptors but remains below the threshold for significant D2 receptor activation. This leverages the ~10-fold selectivity of Dihydrexidine for D1 receptors.[1][7]
Troubleshooting Guide
Scenario: My experimental results with Dihydrexidine are ambiguous or inconsistent with pure D1 agonism. How can I rule out D2 receptor interference?
This guide provides two solutions to ensure the observed effects are D1-specific.
Solution 1: Pharmacological Blockade with a D2 Antagonist
This approach involves pre-treating the experimental system with a selective D2 antagonist before applying Dihydrexidine. This ensures that D2 receptors are occupied and cannot be activated by Dihydrexidine.
Table 2: Selection of D2-like Receptor Antagonists
| Antagonist | D2 Affinity (Kᵢ) | D1 Affinity (Kᵢ) | Selectivity (D1 Kᵢ / D2 Kᵢ) | Notes |
| Raclopride | 1.8 - 3.5 nM | >1000 nM | >285-fold | Commonly used D2/D3 antagonist.[8] |
| Spiperone (B1681076) | 0.03 - 0.16 nM | 20 - 50 nM | >125-fold | High affinity, but also binds to serotonin (B10506) receptors.[9][10] |
| Haloperidol | 1.1 - 2.0 nM | 30 - 100 nM | >27-fold | Classical antagonist, also has affinity for other receptors.[11] |
| ML321 | ~5 nM | >10,000 nM | >2000-fold | A highly selective D2 antagonist with minimal D3 affinity.[12] |
Experimental Workflow: The following workflow illustrates the process of using a D2 antagonist to isolate D1 receptor effects.
Interpretation:
-
If the effect of Dihydrexidine is still present in Group 4 (D2 Antagonist + Dihydrexidine), it is mediated by D1 receptors.
-
If the effect of Dihydrexidine is abolished or significantly reduced in Group 4 compared to Group 3 (Dihydrexidine Only), it indicates a D2 receptor contribution.
Solution 2: Dihydrexidine Concentration Optimization
This strategy relies on the differential affinity of Dihydrexidine for D1 versus D2 receptors.[7] By performing a dose-response curve, you can identify a concentration range where D1 receptors are activated with minimal D2 receptor engagement.
-
Conduct a Dose-Response Experiment: Test a wide range of Dihydrexidine concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in your assay.
-
Determine Potency (EC₅₀): Plot the response against the log of the Dihydrexidine concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Select Optimal Concentration: Choose a concentration for your experiments that is at or slightly above the EC₅₀ for the D1-mediated effect but below the concentration known to cause D2-mediated effects. In many systems, lower concentrations of dopamine agonists preferentially activate D1 receptors.[7]
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Confirm D2 Affinity
This protocol determines the binding affinity (Kᵢ) of Dihydrexidine for D2 receptors by measuring its ability to displace a known D2-specific radioligand.[13][14]
Objective: To quantify the Kᵢ value of Dihydrexidine at the D2 receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2R).
-
Radioligand: A D2-selective radioligand such as [³H]Spiperone or [³H]Raclopride.
-
Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and the non-specific agent (e.g., Haloperidol).
-
Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of Dihydrexidine.
-
-
Incubation: Add the membrane preparation to the wells. Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Dihydrexidine.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of Dihydrexidine that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the D2 receptor.
-
-
Protocol 2: Functional cAMP Assay to Measure D1 Agonism
This protocol measures the functional consequence of D1 receptor activation (cAMP production) and can be adapted to confirm that a D2 antagonist blocks any potential D2-mediated inhibition of cAMP.
Objective: To measure Dihydrexidine's potency and efficacy in stimulating cAMP production via the D1 receptor.
Materials:
-
Cell Line: A cell line expressing the human D1 receptor (e.g., HEK293-D1R or CHO-D1R).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 500 µM IBMX, to prevent cAMP degradation.[15]
-
Dihydrexidine: Serial dilutions to generate a dose-response curve.
-
cAMP Detection Kit: A kit based on HTRF, ELISA, or a similar technology.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and replace it with assay buffer containing the PDE inhibitor (IBMX). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the serial dilutions of Dihydrexidine to the wells.
-
Optional Control: In a parallel set of wells, pre-incubate with a D2 antagonist (e.g., Raclopride) before adding Dihydrexidine to confirm the response is not affected by D2 blockade.
-
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.[15]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of Dihydrexidine.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ (maximum effect) values. This will quantify the potency and efficacy of Dihydrexidine as a D1 agonist in your system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydrexidine Hydrochloride vs. SKF-38393: An In Vivo Efficacy Comparison for Dopamine D1 Receptor Agonists
A comprehensive guide for researchers and drug development professionals on the in vivo performance of the full D1 agonist, dihydrexidine (B1670578), versus the partial agonist, SKF-38393.
In the landscape of dopamine (B1211576) receptor pharmacology, the distinction between full and partial agonists at the D1 receptor is critical for understanding their therapeutic potential and predicting their in vivo effects. Dihydrexidine (DHX), a phenanthridine (B189435) derivative, is recognized as the first potent, full-efficacy D1 receptor agonist, while SKF-38393, a benzazepine, is the prototypical partial agonist.[1][2] This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Summary of Key Differences
Dihydrexidine consistently demonstrates higher intrinsic efficacy compared to SKF-38393.[1][2] While both compounds bind with high affinity to the D1 receptor, dihydrexidine is capable of stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself.[1][3] In contrast, SKF-38393 produces a submaximal response.[3] This fundamental difference in efficacy translates to distinct in vivo profiles, with dihydrexidine often eliciting more robust behavioral and neurochemical effects.[1][2] For instance, dihydrexidine has shown potent antiparkinsonian activity in primate models of Parkinson's disease, a level of efficacy not observed with partial agonists like SKF-38393.[1][2]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for dihydrexidine hydrochloride and SKF-38393 based on available in vivo and in vitro data.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | SKF-38393 | Species | Reference |
| D1 Receptor Binding Affinity (IC50) | ~10 nM | ~30 nM | Rat Striatum | [3][4] |
| D1 Receptor Binding Affinity (IC50) | 20 nM | ~80 nM (4-fold less potent than DHX) | Monkey Putamen | [5] |
| D2 Receptor Binding Affinity (IC50) | 130 nM | >10,000 nM | Rat Striatum | [3][6] |
| α2 Adrenoreceptor Binding Affinity (IC50) | ~230 nM | Not specified | Not specified | [3][4] |
| cAMP Synthesis Stimulation (vs. Dopamine) | Full efficacy (100%) | Partial efficacy (~40-50%) | Rat and Monkey Striatum | [3][5] |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Experiment | This compound | SKF-38393 | Animal Model | Reference |
| Acetylcholine (B1216132) (ACh) Release in Striatum | 40-60% increase at 3-10 mg/kg (i.p.) | Not specified | Rat | [7] |
| Acetylcholine (ACh) Release in Prefrontal Cortex | Up to 300% increase at 10 mg/kg (i.p.) | Not specified | Rat | [7] |
| Improvement of Scopolamine-Induced Amnesia | Significant improvement at 0.3 mg/kg (i.p.) | Not specified | Rat | [7][8] |
| Locomotor Activity | Increased at 3 and 30 mg/kg (i.p.) | Inhibitory effect at 0.5-8.0 mg/kg (i.p.) | Rat, Cat | [9][10] |
| Grooming Behavior | Increased (inverted U-shaped dose-response) | Not specified | Rat | [9] |
| Mitigation of Constant Light-Induced Hyperactivity and Anxiety | Not specified | Effective in both sexes | Mouse | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
In Vivo Microdialysis for Acetylcholine Release
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the striatum or prefrontal cortex.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period to achieve baseline acetylcholine (ACh) levels, dialysate samples are collected at regular intervals.
-
Drug Administration: Dihydrexidine (e.g., 3, 10, 17.5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[7][8]
-
Analysis: ACh concentrations in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-EC). Changes in ACh release are expressed as a percentage of the baseline levels.[7]
Passive Avoidance Test for Learning and Memory
-
Apparatus: A two-compartment chamber with one illuminated "safe" compartment and one dark "shock" compartment, connected by a door.
-
Training (Acquisition Trial): A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Drug Administration: Immediately after training, the rat receives an injection of an amnestic agent like scopolamine, followed by the test compound (e.g., dihydrexidine at 0.3 mg/kg, i.p.) or vehicle.[7][8]
-
Testing (Retention Trial): 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action and study of dihydrexidine and SKF-38393.
References
- 1. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 7. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 9. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects evoked by SKF 38393 and LY 171555 in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice [frontiersin.org]
A Comparative Guide to Dihydrexidine Hydrochloride and L-dopa in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydrexidine (B1670578) hydrochloride and Levodopa (L-dopa), two dopaminergic agents investigated for the treatment of Parkinson's disease (PD). We will delve into their distinct mechanisms of action, compare their performance in preclinical models, and present supporting experimental data to inform future research and development.
Introduction: Two Strategies for Dopamine (B1211576) Restoration
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1][2] This dopamine deficiency leads to the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremors.[2][3] The primary therapeutic goal is to restore dopaminergic signaling in the brain.
-
L-dopa , the long-standing gold standard treatment, acts as a dopamine precursor.[4][5][6][7][8] It is a metabolic precursor to dopamine that can cross the blood-brain barrier, where it is then converted into dopamine.[1][6][8][9]
-
Dihydrexidine hydrochloride (DHX) is a potent and selective full agonist for the D1 and D5 dopamine receptors.[10][11] Instead of replacing dopamine, it directly stimulates these postsynaptic receptors, mimicking the effect of dopamine.[1]
This guide will explore the preclinical data comparing these two distinct approaches.
Mechanism of Action: A Fundamental Difference
The primary distinction between L-dopa and Dihydrexidine lies in their mechanism of action. L-dopa relies on the brain's enzymatic machinery to become active, whereas Dihydrexidine acts directly on its target receptors.
-
L-dopa Pathway : After oral administration, L-dopa is absorbed and crosses the blood-brain barrier.[1][8] In the brain, the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), converts L-dopa into dopamine.[3][8] This newly synthesized dopamine is then released into the synapse to stimulate postsynaptic dopamine receptors. To prevent premature conversion in the periphery, L-dopa is typically co-administered with a peripheral AADC inhibitor like carbidopa.[1][8]
-
Dihydrexidine Pathway : Dihydrexidine is a direct dopamine receptor agonist with high potency and full efficacy at D1-like receptors (D1 and D5).[10][12] It has approximately 10-fold greater selectivity for D1/D5 receptors over D2 receptors.[13] By directly binding to and activating these receptors, Dihydrexidine bypasses the need for enzymatic conversion, storage, and release from presynaptic neurons.[1]
Comparative Pharmacokinetics and Side Effects
The differing pharmacological profiles of L-dopa and Dihydrexidine influence their administration, therapeutic window, and side-effect profiles.
| Parameter | This compound | Levodopa (L-dopa) |
| Primary Mechanism | Potent, full D1/D5 dopamine receptor agonist[10][13][11] | Dopamine precursor[4][5][6][7] |
| Oral Bioavailability | Poor[10][14] | Orally active[6][9] |
| Half-life | Very short (plasma half-life <5 minutes)[15][16] | Short, leading to "wearing-off" phenomena[8] |
| Common Side Effects | Hypotension, tachycardia, flushing[13][15][16] | Nausea, dizziness, headache, somnolence[5] |
| Long-term Complications | Limited data due to early trial termination | Motor fluctuations, dyskinesia (involuntary movements)[17][18], dopamine dysregulation syndrome[19] |
Efficacy in Preclinical Parkinson's Models
Both compounds have demonstrated efficacy in animal models of Parkinson's disease, though their effectiveness can vary depending on the severity of the model. The most common models are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned non-human primate.[20][21]
Key Findings:
-
MPTP-Treated Primates: Dihydrexidine has shown impressive anti-parkinsonian effects in the MPTP-primate model.[13][11][22][23] Crucially, in severely parkinsonian MPTP-treated monkeys where L-dopa was ineffective, Dihydrexidine produced a dramatic improvement, reducing parkinsonian signs by approximately 75%.[24] This suggests that D1 receptor agonists may be effective even when the nigrostriatal degeneration is too severe for L-dopa to work.[24][25][26]
-
6-OHDA-Lesioned Rats: In the 6-OHDA rat model, a standard for assessing anti-parkinsonian drug efficacy, both Dihydrexidine and L-dopa induce contralateral rotations, indicating a reversal of motor deficits.[14] Studies comparing Dihydrexidine with its bioisostere, doxanthrine, show robust contralateral rotation after intraperitoneal administration.[14]
Comparative Efficacy Data in Animal Models
| Model | Compound | Administration | Key Efficacy Endpoint | Result |
| MPTP-Lesioned Monkey | Dihydrexidine | Subcutaneous | Reduction in parkinsonian disability score | ~75% improvement in severely affected animals[24] |
| MPTP-Lesioned Monkey | L-dopa | Oral | Reduction in parkinsonian disability score | Small, transient improvement in one of two severely affected animals[24] |
| 6-OHDA-Lesioned Rat | Dihydrexidine | Intraperitoneal (2.5 & 5.0 mg/kg) | Contralateral Rotations | Robust contralateral rotation [14] |
| 6-OHDA-Lesioned Rat | L-dopa | Oral (with benserazide) | Improvement in motor tests (e.g., pole test) | Pronounced effect on motor deficits[27] |
Experimental Protocols
To evaluate these compounds, standardized preclinical models are essential. Below is a detailed methodology for a common experimental workflow.
Protocol: 6-OHDA-Lesioned Rat Model of Parkinson's Disease
-
Animal Model Creation:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Surgery: Under anesthesia, rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This selectively destroys dopaminergic neurons on one side of the brain, creating a reliable model of PD motor symptoms.[18][20]
-
-
Drug Administration:
-
Acclimation: Animals are allowed to recover for a period of 2-3 weeks post-surgery.
-
Treatment:
-
Dihydrexidine: Typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 0.5 to 5.0 mg/kg.[14][28]
-
L-dopa: Administered orally (p.o.) via gavage, often co-administered with a peripheral DOPA decarboxylase inhibitor like benserazide (B1668006) to prevent peripheral metabolism.[27]
-
-
-
Behavioral Assessment:
-
Rotational Behavior: Following drug administration, rats are placed in a circular arena. The number of full 360° contralateral (away from the lesioned side) rotations is counted for 90-120 minutes. An increase in contralateral rotations is a direct measure of the drug's dopaminergic activity.[14]
-
Cylinder Test: To assess forelimb akinesia, rats are placed in a transparent cylinder, and the number of times they use their impaired (contralateral to the lesion) versus unimpaired paw for wall exploration is recorded.
-
L-dopa-Induced Dyskinesia (LID) Rating: For long-term L-dopa studies, animals are monitored for the development of abnormal involuntary movements (AIMs) affecting the limbs, trunk, and orolingual area.[18][21]
-
Summary and Future Directions
This guide outlines the fundamental differences and comparative efficacy of this compound and L-dopa in preclinical Parkinson's disease models.
-
L-dopa remains the cornerstone of PD therapy due to its robust efficacy, particularly in early to moderate stages.[2] However, its utility is hampered by waning efficacy and the development of motor complications with long-term use.[8][17]
-
Dihydrexidine , as a full D1 agonist, represents a different therapeutic strategy. Preclinical data are compelling, particularly the finding that it can be highly effective in severely parkinsonian models that are unresponsive to L-dopa.[24] This suggests a potential role for potent D1 agonists in late-stage PD.[25][26] However, the development of Dihydrexidine itself was halted due to an unfavorable pharmacokinetic profile, including poor oral bioavailability and a very short half-life, which led to adverse cardiovascular effects in early clinical trials.[13][15][23]
The data strongly support the continued investigation of the D1 receptor as a therapeutic target in Parkinson's disease. Future research should focus on developing D1 agonists with improved pharmacokinetic properties to overcome the limitations encountered with Dihydrexidine, potentially offering a valuable new therapeutic option for patients, especially those in advanced stages of the disease.
References
- 1. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Levodopa - Wikipedia [en.wikipedia.org]
- 4. L-DOPA - Wikipedia [en.wikipedia.org]
- 5. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-DOPA | Levodopa | Dopamine Precursor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 14. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. noldus.com [noldus.com]
- 18. youtube.com [youtube.com]
- 19. How the Parkinson’s drug Levodopa causes psychiatric complications | Karolinska Institutet [news.ki.se]
- 20. Animal models of Parkinson's disease and L-dopa induced dyskinesia: how close are we to the clinic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease [mdpi.com]
- 26. medrxiv.org [medrxiv.org]
- 27. benchchem.com [benchchem.com]
- 28. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Dihydrexidine Hydrochloride and Doxanthrine: Potent Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dihydrexidine (B1670578) hydrochloride (DHX) and doxanthrine (B1255972) (DOX), two potent and selective full agonists of the dopamine (B1211576) D1 receptor. Both compounds have been instrumental in elucidating the role of D1 receptor activation in various physiological processes and hold therapeutic potential for neurological and psychiatric disorders, including Parkinson's disease. This document summarizes their pharmacological properties, presents key experimental data in a comparative format, and provides detailed protocols for the methodologies cited.
Introduction to Dihydrexidine and Doxanthrine
Dihydrexidine was the first high-potency, selective D1 dopamine receptor full agonist to be developed.[1] It has been a valuable pharmacological tool for studying D1 receptor function. Doxanthrine, a structural analog and oxygen bioisostere of dihydrexidine, was later developed and exhibits even greater selectivity for the D1 receptor.[1] This guide will delve into the nuances of their receptor binding profiles, functional activities, and in vivo effects.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters of dihydrexidine and doxanthrine, along with other notable D1 receptor agonists for a broader comparative context.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | Selectivity (D2 Ki / D1 Ki) | Reference |
| Dihydrexidine (DHX) | ~10 | 130 | ~13 | [2] |
| (+)-Dihydrexidine | 5.6 | 87.7 | ~15.7 | [3] |
| Doxanthrine (DOX) | 26 | >10,000 | >385 | [4] |
| (+)-Doxanthrine | Not explicitly stated, but high affinity | Not explicitly stated, but low affinity | Not explicitly stated, but high | [5] |
Note: Data for DHX and DOX are from different studies and may not be directly comparable due to variations in experimental conditions. The selectivity for Doxanthrine is markedly higher than for Dihydrexidine.
Table 2: In Vitro Functional Potency and Efficacy (cAMP Accumulation)
| Compound | EC50 (nM) | Efficacy (Emax) | Reference |
| Dihydrexidine (DHX) | 81 | Full agonist (relative to dopamine) | [5] |
| (+)-Dihydrexidine | 51 | Full agonist | [3] |
| (+)-Doxanthrine | 68 | Full agonist (115 ± 15% of dopamine) | [5] |
Note: The EC50 values are from different experimental systems and should be interpreted with caution. Both compounds are confirmed to be full agonists at the D1 receptor.
Table 3: In Vivo Effects in a 6-OHDA Rat Model of Parkinson's Disease
| Compound | Route of Administration | Effective Doses (mg/kg) | Duration of Action | Oral Bioavailability | Reference |
| Dihydrexidine (DHX) | Intraperitoneal | 2.5, 5.0 | Longer than DOX at 2.5 and 5.0 mg/kg | No significant activity | [1] |
| Doxanthrine (DOX) | Intraperitoneal | 2.5, 5.0 | Shorter than DHX | Significant contralateral rotations | [1] |
| Doxanthrine (DOX) | Oral | 2.5, 5.0 | - | Demonstrated activity | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: D1 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: cAMP accumulation assay workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for D1 and D2 Receptors
Objective: To determine the binding affinity (Ki) of dihydrexidine and doxanthrine for dopamine D1 and D2 receptors.
Materials:
-
Rat striatal tissue or cells expressing human D1 or D2 receptors.
-
Radioligand for D1 receptors: [3H]SCH23390.
-
Radioligand for D2 receptors: [3H]Spiperone or [3H]Raclopride.
-
Non-specific binding determinant for D1: 1 µM SCH23390.
-
Non-specific binding determinant for D2: 10 µM Haloperidol.
-
Test compounds: Dihydrexidine hydrochloride, Doxanthrine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh assay buffer. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
-
Binding Reaction: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding determinant, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound (dihydrexidine or doxanthrine), and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of dihydrexidine and doxanthrine at the D1 receptor.
Materials:
-
HEK293 cells or other suitable cell line stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds: this compound, Doxanthrine.
-
Dopamine (as a reference full agonist).
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based).
Procedure:
-
Cell Culture: Culture the D1-expressing cells to approximately 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and pre-incubate the cells with serum-free medium containing a PDE inhibitor for 15-30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.
-
Compound Stimulation: Add varying concentrations of the test compounds (dihydrexidine or doxanthrine) or dopamine to the cells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the selected assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist). Normalize the Emax of the test compounds to the Emax of dopamine to determine their relative efficacy.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of dihydrexidine and doxanthrine in a preclinical model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid (to prevent 6-OHDA oxidation).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Hamilton syringe.
-
Test compounds: this compound, Doxanthrine.
-
Vehicle for drug administration (e.g., saline).
-
Rotational behavior monitoring system.
Procedure:
-
Lesioning Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (typically 8-16 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). This will cause a progressive degeneration of dopaminergic neurons on one side of the brain.
-
Post-operative Care and Recovery: Allow the rats to recover for at least two weeks.
-
Verification of Lesion: Confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) (contralateral rotations) or a dopamine-releasing agent like amphetamine (ipsilateral rotations).
-
Drug Testing: Administer various doses of dihydrexidine, doxanthrine, or vehicle to the lesioned rats via the desired route (e.g., intraperitoneal or oral gavage).
-
Behavioral Assessment: Place the rats in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 90-120 minutes).
-
Data Analysis: Compare the number of contralateral rotations induced by the test compounds to the vehicle control. Analyze the dose-response relationship and the time course of the effect.
Conclusion
Dihydrexidine and doxanthrine are both potent, full agonists of the D1 dopamine receptor. Doxanthrine exhibits significantly higher selectivity for the D1 receptor over the D2 receptor compared to dihydrexidine. In vivo studies demonstrate that while both are effective when administered intraperitoneally, doxanthrine possesses superior oral bioavailability, a significant advantage for potential therapeutic development. The choice between these compounds for research purposes will depend on the specific experimental needs, with doxanthrine being preferable when high D1 selectivity is paramount and oral administration is required. This guide provides a foundation for researchers to understand the key differences between these important pharmacological tools and to design experiments that can further elucidate the role of the D1 receptor in health and disease.
References
- 1. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the enantiomers of (±)-doxanthrine, a high efficacy full dopamine D1 receptor agonist, and a reversal of enantioselectivity at D1 versus alpha2C adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dihydrexidine Hydrochloride's D1 Agonism: A Comparative Guide with Antagonist Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrexidine hydrochloride's performance as a dopamine (B1211576) D1 receptor agonist against other alternatives, supported by experimental data. The validation of its D1 agonism through the use of specific antagonists is a key focus.
Dihydrexidine (DHX) has been characterized as a high-potency, full-efficacy agonist at the dopamine D1 receptor.[1][2] Its distinct pharmacological profile has positioned it as a valuable tool in neuroscience research and for the potential development of therapeutics for conditions such as Parkinson's disease. This guide delves into the experimental data that substantiates its D1 agonism, offering a comparative analysis with other D1 receptor agonists and detailing the methodologies used for its validation.
Comparative Analysis of D1 Receptor Agonists
The following tables summarize the binding affinity and functional efficacy of this compound in comparison to other well-known D1 receptor agonists.
Table 1: Comparative Binding Affinity of D1 Receptor Agonists
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dihydrexidine (DHX) | [³H]SCH23390 | Rat Striatum | - | ~10 | [1] |
| [³H]SCH23390 | Monkey Putamen | - | ~20 | [3] | |
| SKF38393 | [³H]SCH23390 | Rat Striatum | - | ~30 | [1] |
| A77636 | - | - | - | - | |
| Dopamine | - | - | - | - |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity. A lower value indicates a higher affinity.
Table 2: Comparative Functional Efficacy of D1 Receptor Agonists (cAMP Accumulation)
| Compound | Efficacy (vs. Dopamine) | Emax (% of Dopamine) | EC₅₀ (nM) | Reference |
| Dihydrexidine (DHX) | Full Agonist | ~200% (doubles rate) | 13.5 | [1][4] |
| SKF38393 | Partial Agonist | ~50% | - | [1] |
| A77636 | Full Agonist | ~100% | 3.31 | [4] |
| Dopamine | Full Agonist | 100% | 213 | [4] |
Emax (Maximum Effect) and EC₅₀ (Half-maximal Effective Concentration) are measures of functional potency and efficacy.
Validation of D1 Agonism with Antagonists
A critical step in characterizing an agonist is to demonstrate that its effects are mediated by the target receptor. This is achieved by using a selective antagonist to block the agonist's action. The selective D1 antagonist, SCH23390, has been instrumental in validating the D1-mediated effects of Dihydrexidine.
Table 3: D1 Receptor Antagonist Binding Affinity
| Antagonist | Radioligand | Kᵢ (nM) | Reference |
| SCH23390 | [³H]SCH23390 | 0.2-0.3 | [5][6] |
Experimental evidence consistently shows that the functional effects of Dihydrexidine, such as the stimulation of cyclic AMP (cAMP) synthesis, are blocked by SCH23390.[1][7] This competitive antagonism confirms that Dihydrexidine's primary mechanism of action is through the D1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize Dihydrexidine's D1 agonism.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of Dihydrexidine and other agonists for the D1 receptor.
Materials:
-
Radioligand: [³H]SCH23390 (a selective D1 antagonist)
-
Tissue/Cell Preparation: Membranes from rat striatum or cells expressing the D1 receptor.
-
Competitors: this compound, SKF38393, etc.
-
Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., (+)-butaclamol or unlabeled SCH23390).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]SCH23390 and varying concentrations of the competitor compound (e.g., Dihydrexidine).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, a hallmark of D1 receptor activation.
Objective: To determine the functional efficacy (Emax) and potency (EC₅₀) of Dihydrexidine and other agonists.
Materials:
-
Cell Line: A cell line expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Agonists: this compound, SKF38393, etc.
-
Antagonist (for validation): SCH23390.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase (PDE) inhibitor (optional): To prevent cAMP degradation (e.g., IBMX).
Procedure:
-
Cell Culture: Plate the D1 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation (for antagonist studies): To validate the D1-mediated effect, pre-incubate a set of wells with the antagonist (SCH23390) before adding the agonist.
-
Agonist Stimulation: Add varying concentrations of the agonist (e.g., Dihydrexidine) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a chosen detection method as per the kit instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D1 receptor signaling pathway and the experimental workflows described above.
Caption: D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for D1 Agonist Characterization.
References
- 1. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. selleckchem.com [selleckchem.com]
- 6. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydrexidine Hydrochloride and Newer D1 Agonists: A Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering dopamine (B1211576) D1 receptor full agonist, Dihydrexidine (B1670578) hydrochloride, with a newer-generation selective D1/D5 partial agonist, Tavapadon (CVL-751). This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Executive Summary
Dopamine D1 receptor agonists have been a focal point in the quest for effective treatments for neurological conditions such as Parkinson's disease. Dihydrexidine, the first full D1 agonist, showed considerable therapeutic potential but was ultimately hindered by its poor pharmacokinetic properties and a challenging side-effect profile.[1][2][3] This led to the development of newer agents like Tavapadon, designed to offer a more favorable balance of efficacy and tolerability. This guide will delineate the key differences in their receptor binding, functional activity, pharmacokinetics, and adverse effects.
Comparative Quantitative Data
The performance of Dihydrexidine and Tavapadon is summarized in the following tables, presenting a clear comparison of their pharmacological characteristics.
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 | Selectivity Profile |
| Dihydrexidine | ~5.6 - 11.6[4] | ~87.7 - 130[4][5] | — | — | — | D1-preferring, with approximately 10-fold selectivity over D2 receptors[6] |
| Tavapadon (CVL-751) | 9[7][8][9][10][11] | ≥ 6210[7][8][9][10] | ≥ 6720[7][8][9][10] | ≥ 4870[7][8][9][10] | 13[7][8][9][10][11] | Highly selective for D1/D5 receptors over D2-like receptors |
Table 2: Comparative Functional Activity at Dopamine D1 Receptors
| Compound | Agonist Type | EC50 (nM) | Intrinsic Activity (Emax, % of Dopamine) | Signaling Bias |
| Dihydrexidine | Full Agonist[5][12] | ~51[4] | 100% or greater[5][12] | Full agonist at both Gs-cAMP and β-arrestin pathways[13] |
| Tavapadon (CVL-751) | Partial Agonist[7][9][10] | 19 (D1), 17 (D5)[7][10] | 65% (D1), 81% (D5)[7][8][9][10] | Biased towards the Gs-cAMP pathway with minimal β-arrestin recruitment[14] |
Table 3: Comparative Pharmacokinetic and Adverse Effect Profile
| Feature | Dihydrexidine | Tavapadon (CVL-751) |
| Half-life | < 5 minutes (intravenous); 1-2 hours[1][15][16][17] | Approximately 24 hours[7][8][18][19] |
| Bioavailability | Poor oral bioavailability[15][16] | Good oral bioavailability[14][20] |
| Key Adverse Effects | Hypotension, tachycardia, flushing, dyskinesias[1][17][21] | Nausea, headache, dry mouth, somnolence (typically mild to moderate)[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the D1 receptor signaling cascade and a standard experimental workflow provide a clearer understanding of the mechanisms of action and evaluation methods.
Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1 receptors.
-
Radioligand: [³H]-SCH23390.
-
Non-specific binding control: 10 µM SCH23390 or another suitable D1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (Dihydrexidine, Tavapadon) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]-SCH23390 solution, and 50 µL of the test compound dilution.
-
For total binding, substitute the test compound with 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
Initiate the reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Determine the IC50 value through non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
cAMP Functional Assay for D1 Receptor Agonist Activity
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the D1 receptor.
Materials:
-
CHO or HEK239 cells stably expressing the human D1 dopamine receptor.
-
Cell culture medium and assay buffer.
-
Test compounds (Dihydrexidine, Tavapadon) at various concentrations.
-
Dopamine as a reference agonist.
-
A suitable cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Seed cells in 384-well plates and grow to confluence.
-
Replace the culture medium with assay buffer.
-
Add various concentrations of the test compound to the cells and incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels as per the kit manufacturer's instructions.
-
Generate a dose-response curve by plotting cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 and Emax values using non-linear regression.
In Vivo Model for Parkinson's Disease: 6-OHDA Lesioned Rat Model
Objective: To assess the in vivo efficacy of D1 agonists in a preclinical Parkinson's disease model.
Model Induction:
-
Anesthetize rats and secure them in a stereotaxic frame.
-
Expose the skull via a midline incision.
-
Drill a burr hole over the target coordinates for the medial forebrain bundle (MFB) or striatum.
-
Infuse 6-hydroxydopamine (6-OHDA) solution into the target brain region.
-
Allow for a post-injection diffusion period before retracting the needle.
-
Suture the incision and provide post-operative care.
Behavioral Assessment:
-
After a 2-3 week recovery period, confirm the dopaminergic lesion by assessing rotational behavior induced by apomorphine (B128758) or amphetamine. Successful lesions will result in a distinct rotational bias.
Drug Testing:
-
Administer the test compound (Dihydrexidine or Tavapadon) to the lesioned rats.
-
Quantify the contralateral rotational behavior over a specified time.
-
Compare the results to a vehicle control to determine the compound's anti-parkinsonian efficacy.
Discussion and Conclusion
The data presented highlight a clear progression in the development of D1 receptor agonists. Dihydrexidine, a full D1 agonist, is potent but lacks ideal selectivity and is hampered by a short half-life and poor oral bioavailability.[1][4][6][15][16][17] These factors contribute to a narrow therapeutic window and have been associated with adverse effects such as hypotension and dyskinesias.[1][17][21]
Newer D1 agonists, exemplified by Tavapadon, have been engineered to address these shortcomings. Tavapadon's high selectivity for D1/D5 receptors, coupled with its partial agonism, offers the potential for robust therapeutic effects with a reduced risk of the overstimulation linked to full agonists.[7][8][9][10][19] Its biased signaling towards the Gs-cAMP pathway may further enhance its safety profile.[14]
From a clinical perspective, Tavapadon's long half-life and oral bioavailability enable a convenient once-daily dosing regimen.[7][8][18][19] Preclinical and early clinical data suggest that Tavapadon can effectively improve motor symptoms with a more favorable side-effect profile than its predecessors.[7]
References
- 1. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tavapadon - Wikipedia [en.wikipedia.org]
- 10. Tavapadon (CVL-75, PF-06649751) | Dopamine D1/D5 agonist | Probechem Biochemicals [probechem.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. researchgate.net [researchgate.net]
- 19. Tavapadon: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
cross-study validation of Dihydrexidine hydrochloride's effects on cognition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study validation of Dihydrexidine (B1670578) hydrochloride's effects on cognition. Through a synthesis of preclinical and clinical data, this document objectively compares its performance with other cognitive enhancers and details the experimental backing for these findings.
Abstract
Dihydrexidine (DHX), a selective and full-efficacy dopamine (B1211576) D1 receptor agonist, has demonstrated potential as a cognitive enhancer in various preclinical and clinical models.[1][2] Its mechanism primarily involves the stimulation of dopamine D1 receptors, leading to a cascade of downstream effects that modulate neurotransmitter systems crucial for learning and memory. This guide synthesizes findings from multiple studies to provide a clear comparison of Dihydrexidine's efficacy, detailing the experimental protocols used and presenting quantitative data in a structured format. Furthermore, it offers a comparative perspective on other classes of cognitive enhancers to contextualize Dihydrexidine's unique pharmacological profile.
Mechanism of Action: Dopamine D1 Receptor Agonism and Cholinergic Modulation
Dihydrexidine's primary mechanism of action is the direct agonism of dopamine D1 receptors.[1][2] This interaction initiates a signaling cascade that is believed to underlie its pro-cognitive effects. A key downstream effect of D1 receptor activation by Dihydrexidine is the modulation of the cholinergic system. Studies have shown that Dihydrexidine administration leads to an increase in extracellular acetylcholine (B1216132) (ACh) levels in brain regions critical for cognition, such as the prefrontal cortex and striatum.[1][2] This effect is blocked by the D1 antagonist SCH 23390, confirming the D1 receptor-mediated action.[1][2]
Preclinical Studies: Evidence from Animal Models
Animal studies have provided foundational evidence for the cognitive-enhancing effects of Dihydrexidine. These studies have utilized various models to assess different domains of cognition.
Experimental Protocols
A common experimental workflow in preclinical studies investigating Dihydrexidine's impact on cognition is as follows:
Quantitative Data from Preclinical Studies
| Study Subject | Dihydrexidine Dose | Cognitive Task | Key Findings | Reference |
| Rats | 0.3 mg/kg (I.P.) | Passive Avoidance | Significantly improved performance in scopolamine-induced amnesia. | [1][2] |
| Rats | 3 and 10 mg/kg (I.P.) | In vivo microdialysis | Increased striatal acetylcholine release by 40-60%. | [1][2] |
| Rats | 10 mg/kg (I.P.) | In vivo microdialysis | Increased acetylcholine release in the prefrontal cortex by up to 300% of basal output. | [1] |
| Monkeys (healthy) | 0.4-0.9 mg/kg | Cambridge Neuropsychological Test Automated Battery (CANTAB) | No consistent cognitive effects were observed across the dosages tested. A significant decrease in trial completion rate was noted at higher dosages, suggesting decreased motivation. | [3] |
Clinical Studies: Human Trials
Dihydrexidine has been investigated in clinical trials for its potential to ameliorate cognitive deficits in patient populations, particularly those with schizophrenia and schizotypal personality disorder.
Experimental Protocols
Clinical trials typically involve a randomized, double-blind, placebo-controlled design. An example of a common workflow is outlined below:
Quantitative Data from Clinical Studies
| Study Population | Dihydrexidine Dose | Cognitive Task | Key Findings | Reference |
| Schizotypal Personality Disorder (n=16) | 15 mg (intravenous) | Paced Auditory Serial Addition Test (PASAT) | Significantly improved performance compared to placebo (Cohen's d=1.14). | [4] |
| Schizotypal Personality Disorder (n=16) | 15 mg (intravenous) | N-back test (2-back/0-back ratio) | Significantly improved performance. | [4] |
| Schizophrenia (n=20) | 20 mg (subcutaneous) | Neuropsychological tests (delayed) | No significant effect on delayed neuropsychological performance. | [5] |
Comparative Analysis with Other Cognitive Enhancers
| Cognitive Enhancer Class | Primary Mechanism of Action | Reported Cognitive Effects |
| Dihydrexidine | Dopamine D1 Receptor Agonist | Improves working memory and executive function in specific populations. |
| Racetams (e.g., Piracetam) | Not fully elucidated; may modulate neurotransmission (e.g., acetylcholine, glutamate).[[“]][7][8] | Evidence for cognitive enhancement in healthy individuals is limited and inconclusive.[[“]] May have benefits in cognitive impairment and neurodegenerative conditions.[[“]] |
| Modafinil (B37608) | Atypical dopamine reuptake inhibitor.[9] | Promotes wakefulness and may offer limited cognitive enhancement in non-sleep-deprived individuals.[9][10][11] Effects are seen in attention, executive function, and memory.[10][12] |
Dihydrexidine vs. Other Dopamine Agonists
A study comparing Dihydrexidine (a D1 agonist) with sumanirole (B131212) (a D2 agonist) in healthy monkeys found that the D2 agonist improved spatial working memory at high doses, while Dihydrexidine showed no consistent cognitive effects in this model.[3] This highlights the differential roles of dopamine receptor subtypes in cognitive processes. Another study noted that Dihydrexidine, a full D1 agonist, has more profound antiparkinsonian effects compared to the partial D1 agonist SKF38393, suggesting that the degree of receptor activation is a critical factor.[13]
Conclusion
The available evidence from a range of studies indicates that Dihydrexidine hydrochloride holds promise as a cognitive-enhancing agent, particularly in populations with deficits in dopaminergic signaling. Its mechanism, centered on D1 receptor agonism and subsequent cholinergic modulation, is well-supported by preclinical data. Clinical findings, though more modest, suggest a potential therapeutic window for improving working memory.
A direct cross-study validation in a formal sense is challenging due to variations in study design, populations, and cognitive endpoints. However, the collective data presented in this guide provides a robust, synthesized comparison of Dihydrexidine's effects. In comparison to other nootropic classes, Dihydrexidine's targeted mechanism offers a distinct pharmacological profile. Further research, including head-to-head comparative trials, is warranted to fully elucidate its position within the landscape of cognitive enhancers. The unfavorable pharmacokinetic profile and potential adverse effects of Dihydrexidine may, however, limit its clinical applicability.[14][15]
References
- 1. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 3. Differential effects of D1 and D2 dopamine agonists on memory, motivation, learning and response time in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. healthopenresearch.org [healthopenresearch.org]
- 8. jebms.org [jebms.org]
- 9. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modafinil Improves Episodic Memory and Working Memory Cognition in Patients With Remitted Depression: A Double-Blind, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Dihydrexidine Hydrochloride and Other Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Dihydrexidine hydrochloride, a full dopamine (B1211576) D1 receptor agonist, against other selective D1 receptor agonists. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.
Executive Summary
Dopamine D1 receptor agonists have shown therapeutic promise for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This compound was one of the first full D1 agonists to be developed, demonstrating potent activity in preclinical models. However, its development was hampered by a narrow therapeutic window and unfavorable pharmacokinetic properties.[1][2] This guide compares Dihydrexidine with other D1 receptor agonists, including the full agonist Doxanthrine and the partial agonist SKF 38393, as well as newer generation compounds like Tavapadon (CVL-751). Due to the limited availability of publicly accessible, head-to-head preclinical LD50 or TD50 data required to calculate a precise therapeutic index, this comparison focuses on effective doses (ED50) in relevant preclinical models and available clinical safety and tolerability information.
Comparative Data of Dopamine D1 Receptor Agonists
The following table summarizes the available preclinical efficacy data and clinical safety observations for this compound and other selected dopamine D1 receptor agonists. A direct comparison of the therapeutic index is challenging due to the lack of comprehensive and standardized preclinical toxicology data in the public domain.
| Drug | Type | Preclinical Model (Efficacy) | Effective Dose (ED50) / Effective Concentration | Route of Administration | Key Safety/Tolerability Findings |
| This compound | Full Agonist | 6-OHDA-lesioned rats (contralateral rotations) | 2.5 - 5.0 mg/kg[3] | Intraperitoneal (i.p.) | Dose-limiting adverse effects including flushing, hypotension, and tachycardia observed in clinical trials.[1] Unfavorable pharmacokinetic profile.[2][4] |
| Doxanthrine | Full Agonist | 6-OHDA-lesioned rats (contralateral rotations) | 2.5 - 5.0 mg/kg[3] | Intraperitoneal (i.p.) & Oral | Similar potency to Dihydrexidine via i.p. route; greater oral activity.[3] Preclinical data on adverse effects is limited. |
| SKF 38393 | Partial Agonist | Rats trained to discriminate SKF 38393 from saline | 8.0 mg/kg (discriminative stimulus)[5] | Intraperitoneal (i.p.) | In mice, locomotor effects were observed at doses from 3-300 mg/kg.[6] High intracerebral doses have been associated with neurotoxicity in rats.[7] |
| Tavapadon (CVL-751) | Partial Agonist | MPTP-induced Parkinsonian non-human primates | 0.1 mg/kg (motor improvements) | Subcutaneous (s.c.) | Generally well-tolerated in clinical trials. Most common adverse events were nausea, headache, and somnolence.[8][9] Lower dyskinesia liability compared to levodopa (B1675098) in preclinical models. |
Experimental Protocols
Determination of Efficacy in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA-lesioned rat is a widely used animal model to assess the anti-parkinsonian efficacy of dopaminergic drugs.[3][10][11]
-
Induction of Lesion: Adult male rats are anesthetized, and a stereotaxic frame is used to unilaterally inject the neurotoxin 6-hydroxydopamine into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[11]
-
Behavioral Assessment: After a recovery period, the efficacy of the dopaminergic agonist is assessed by measuring drug-induced contralateral rotations. The extent of the lesion is often confirmed by challenging the animals with a dopamine agonist like apomorphine, which induces robust contralateral turning in successfully lesioned animals.
-
Drug Administration and Data Analysis: The test compounds (e.g., Dihydrexidine, Doxanthrine) are administered at various doses. The number of full contralateral rotations is counted over a specified period. The data is then used to construct a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal rotational response) can be calculated.
Determination of Acute Oral Toxicity (LD50) using the Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the median lethal dose (LD50) that uses fewer animals than traditional methods.[12][13][14]
-
Dosing Strategy: A single animal is dosed at a time. The first animal receives a dose that is the best estimate of the LD50.
-
Sequential Dosing: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Observation Period: Animals are observed for signs of toxicity and mortality, typically for up to 14 days.
-
Data Analysis: The LD50 is calculated from the pattern of outcomes (survival or death) using a maximum likelihood method. This procedure provides a point estimate of the LD50 and a confidence interval.
Signaling Pathways of Dopamine D1 Receptor Agonists
Dopamine D1 receptor agonists primarily exert their effects through the activation of G protein-coupled receptors, leading to downstream signaling cascades. The two main pathways are the canonical G protein-dependent pathway and the β-arrestin-mediated pathway.
G Protein-Dependent Signaling Pathway
Activation of the D1 receptor by an agonist leads to the coupling with the Gαs/olf G-protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of these targets ultimately leads to the modulation of neuronal excitability and gene expression.[1][15]
Dopamine D1 Receptor G Protein-Dependent Signaling Pathway.
β-Arrestin-Mediated Signaling Pathway
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited to the D1 receptor. This interaction can lead to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. This biased signaling is an area of active research for developing drugs with improved therapeutic profiles.[4][16]
Dopamine D1 Receptor β-Arrestin-Mediated Signaling Pathway.
Conclusion
The evaluation of the therapeutic index for this compound in comparison to other dopamine D1 receptor agonists is constrained by the limited availability of comprehensive preclinical toxicity data. Available evidence suggests that while Dihydrexidine is a potent full D1 agonist, its clinical utility is limited by a narrow therapeutic window and adverse effects. Newer partial agonists, such as Tavapadon, appear to offer a more favorable safety and tolerability profile in clinical settings, potentially indicating a wider therapeutic index. However, without direct comparative preclinical studies that report both efficacy (ED50) and toxicity (TD50/LD50) under standardized conditions, a definitive quantitative comparison of their therapeutic indices remains challenging. Future research focusing on generating these critical preclinical data points will be essential for a more precise evaluation and for guiding the development of safer and more effective D1 receptor-targeted therapies.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 5. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity induced by the D-1 agonist SKF 38393 following microinjection into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 16. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrexidine Hydrochloride and Partial D1 Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the full dopamine (B1211576) D1 receptor agonist, Dihydrexidine hydrochloride, with a selection of partial D1 agonists based on their performance in key functional assays. The information presented herein is curated from preclinical studies to facilitate informed decisions in research and drug development.
Introduction
Dopamine D1 receptor agonists are a class of compounds that hold therapeutic promise for a variety of neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits.[1] These agonists can be broadly categorized into full agonists, which elicit a maximal response from the receptor, and partial agonists, which produce a submaximal response.[1] Dihydrexidine is a well-characterized full agonist at the D1 receptor.[2][3] In contrast, compounds like SKF38393, CY 208-243, and Tavapadon are recognized as partial agonists, each with distinct efficacy profiles.[1][4][5]
The functional activity of these compounds is commonly assessed through in vitro assays that measure downstream signaling events following receptor activation. The two most prominent pathways investigated are the G-protein-dependent cyclic adenosine (B11128) monophosphate (cAMP) accumulation and the β-arrestin recruitment pathway. The differential activation of these pathways, known as functional selectivity or biased agonism, is a critical aspect of modern drug discovery, as it can be leveraged to develop therapeutics with improved efficacy and reduced side effects.[4][6]
Comparative Functional Data
The following tables summarize the quantitative data for this compound and various partial D1 agonists in cAMP accumulation and β-arrestin recruitment assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay formats.
Table 1: cAMP Accumulation Assay Data
| Compound | Agonist Type | EC50 (nM) | Emax (% of Dopamine or Full Agonist) | Cell Line | Reference |
| Dihydrexidine | Full | ~10-20 | ~100% (relative to dopamine) | Rat Striatum / Monkey Putamen | [3][7] |
| SKF38393 | Partial | ~30 | ~40-50% (relative to Dihydrexidine/dopamine) | Rat Striatum / Monkey Putamen | [3][7][8] |
| CY 208-243 | Partial | - | Mild antiparkinsonian action | In vivo (de novo PD patients) | [4] |
| Tavapadon | Partial | 9 | 65% (of dopamine's intrinsic activity) | Recombinant | [5][9] |
Table 2: β-Arrestin Recruitment Assay Data
| Compound | Agonist Type | EC50 (nM) | Emax (% of Full Agonist) | Assay System | Reference |
| Dihydrexidine | Full | - | Pronounced internalization | Cell-surface ELISA | [10] |
| SKF38393 | Partial | - | No significant recruitment | PathHunter Assay | [4] |
| Tavapadon | Partial | 68 | Partial Agonism | (Rac)-Tavapadon in β-arrestin2 assay | [11] |
| A-77636 | Full | 34 | 130% (Super-agonist) | Tango Assay | [12] |
| PF-1119 | Partial | 460 | 70% | Tango Assay | [12] |
| PF-6142 | Partial | 440 | 22% | Tango Assay | [12] |
EC50: Half-maximal effective concentration. Emax: Maximum effect. Dashes (-) indicate that specific data was not available in the cited sources.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the functional comparison, the following diagrams illustrate the key signaling pathways of the D1 receptor and the general workflows of the functional assays discussed.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit. Activation of the receptor initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. Additionally, D1 receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.
Caption: Dopamine D1 Receptor Signaling Pathways.
Experimental Workflow: cAMP Accumulation Assay
This assay quantifies the amount of cyclic AMP produced by cells in response to agonist stimulation. It is a direct measure of the G-protein-dependent signaling pathway.
Caption: Workflow for a cAMP Accumulation Assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This assay measures the interaction between the activated D1 receptor and β-arrestin. It provides insights into the potential for receptor desensitization and G-protein-independent signaling.
Caption: Workflow for a β-Arrestin Recruitment Assay.
Experimental Protocols
cAMP Accumulation Assay (General Protocol)
This protocol outlines the general steps for a cell-based cAMP accumulation assay using a homogenous time-resolved fluorescence (HTRF) format.
-
Cell Culture:
-
Culture cells stably or transiently expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells in a 384-well white opaque plate at a suitable density and incubate overnight.[13]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and partial D1 agonists in an appropriate assay buffer.
-
-
Assay Procedure:
-
Remove the growth medium from the cells and add the assay buffer containing the phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve.
-
Plot the concentration-response curves and determine the EC50 and Emax values for each compound.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter® General Protocol)
This protocol provides a general outline for the PathHunter® β-arrestin recruitment assay.
-
Cell Handling:
-
Agonist Treatment:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.[14]
-
-
Detection:
-
Data Analysis:
-
Measure the chemiluminescent signal using a standard plate reader.
-
The signal is proportional to the extent of β-arrestin recruitment.
-
Plot the concentration-response curves to determine the EC50 and Emax values.
-
Conclusion
This compound consistently demonstrates full agonist activity at the dopamine D1 receptor, potently stimulating the canonical cAMP signaling pathway.[3][7] In contrast, partial D1 agonists such as SKF38393 and Tavapadon exhibit lower maximal efficacy in this pathway.[5][8] The functional selectivity profiles of these compounds, particularly with respect to β-arrestin recruitment, are more varied. While some partial agonists like SKF38393 show little to no β-arrestin recruitment, others may exhibit partial agonism in this pathway.[4] This differential engagement of signaling pathways highlights the importance of comprehensive functional characterization in the development of novel D1 receptor-targeted therapeutics. The choice between a full and a partial agonist, and one with a specific biased signaling profile, will ultimately depend on the desired therapeutic outcome and the specific pathophysiology being addressed.
References
- 1. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
assessing the receptor binding affinity of Dihydrexidine hydrochloride relative to other ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinity of Dihydrexidine hydrochloride relative to other well-characterized dopamine (B1211576) receptor ligands. The objective is to offer a clear, data-driven assessment of its performance, supported by detailed experimental protocols and visual representations of key concepts to aid in research and drug development efforts.
Comparative Receptor Binding Affinity
Dihydrexidine is a potent, full agonist at D1-like dopamine receptors (D1 and D5) and exhibits a moderate affinity for D2-like receptors.[1][2] To contextualize its receptor binding profile, the following table summarizes the inhibitory constants (Ki) of Dihydrexidine and other key dopamine agonists across the five human dopamine receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Ligand | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Dihydrexidine | ~10 (IC50) | ~130 (IC50) | - | - | - |
| SKF-38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 |
| Apomorphine | - | 0.62 (IC50) | - | - | - |
| Quinpirole | - | - | 5.1 | - | - |
Experimental Protocols
The determination of receptor binding affinity is a critical step in drug characterization. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.
Materials:
-
Membrane Preparation: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from recombinant cell lines like CHO or HEK293, or tissue homogenates such as rat striatum).[3]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]SCH23390 for D1-like receptors, [³H]Spiperone for D2-like receptors).
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration of a standard antagonist (e.g., haloperidol (B65202) or butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[4]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[4]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.[3]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
For total binding wells, only the radioligand and buffer are added.
-
For non-specific binding wells, the radioligand, buffer, and a high concentration of the standard antagonist are added.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[3]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (wells with no competing ligand) against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Concepts
To further elucidate the experimental and biological context, the following diagrams are provided.
References
For researchers and drug development professionals, understanding the nuanced side effect profiles of novel therapeutics is paramount. This guide provides a comprehensive comparison of the adverse effects associated with Dihydrexidine (B1670578) hydrochloride, a full D1 dopamine (B1211576) receptor agonist, and other commonly used dopamine agonists. The information is supported by available clinical trial data and an examination of the underlying signaling pathways.
Dihydrexidine hydrochloride has been investigated for its potential therapeutic benefits in conditions such as Parkinson's disease and schizophrenia. However, its clinical development has been shaped by its side effect profile. This guide aims to contextualize these side effects by comparing them with those of other dopamine agonists, including Pramipexole, Ropinirole, Rotigotine, and Apomorphine.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of common adverse events associated with this compound and other non-ergot dopamine agonists, based on available clinical trial data. It is important to note that the data for Dihydrexidine is derived from early-phase clinical trials with small patient populations and varying administration routes, which may not be directly comparable to the larger datasets available for approved dopamine agonists.
| Adverse Event | This compound (Incidence %) | Pramipexole (Incidence %) | Ropinirole (Incidence %) | Rotigotine (Incidence %) | Placebo (Incidence %) |
| Nausea | 25% (subcutaneous)[1] | 28%[2] | 40%[2] | 22%[2] | 9%[2] |
| Dizziness | 15% (subcutaneous)[1] | 25%[2] | 40%[2] | 8%[2] | 3%[2] |
| Hypotension | 100% (intravenous, dose-limiting)[3] | 5%[2] | 5%[2] | 5%[2] | 2%[2] |
| Tachycardia | 100% (intravenous, dose-limiting)[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Flushing | 100% (intravenous, dose-limiting)[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Dyskinesia | Present in 1 of 4 patients (intravenous)[3] | 17%[2] | 13%[2] | 12%[2] | 3%[2] |
| Somnolence | Not Reported | 36%[2] | 40%[2] | 15%[2] | 9%[2] |
| Hallucinations | Not Reported | 9%[2] | 6%[2] | 6%[2] | 1%[2] |
| Insomnia | Not Reported | 17%[2] | Not Reported | 7%[2] | Not Reported |
| Constipation | Not Reported | 14%[2] | Not Reported | Not Reported | Not Reported |
| Fatigue | Not Reported | 12%[2] | Not Reported | Not Reported | Not Reported |
| Impulse Control Disorders | Not Reported | ~7-19%[2] | ~14%[2] | ~5-9%[2] | ~2-3%[2] |
| Application Site Reactions | N/A | N/A | N/A | 15%[2] | 4%[2] |
Apomorphine , administered subcutaneously for acute "off" episodes in Parkinson's disease, presents a different side effect profile, with common adverse events including injection site reactions, somnolence, dyskinesias, and hypotension[2].
Experimental Protocols
-
Systematic Monitoring and Recording: All untoward medical occurrences are recorded, regardless of their perceived relationship to the study drug.
-
Adverse Event Grading: The severity of adverse events is typically graded on a standardized scale (e.g., mild, moderate, severe).
-
Causality Assessment: Investigators assess the likelihood that the adverse event is related to the investigational drug.
-
Standardized Questionnaires and Scales: Specific tools, such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part IV, are used to evaluate therapy-related complications like dyskinesias and clinical fluctuations[2].
Signaling Pathways and Their Implications for Side Effects
The differential side effect profiles of dopamine agonists can be partly attributed to their varying affinities for different dopamine receptor subtypes (D1-like and D2-like) and the distinct signaling cascades they activate.
Dopamine D1-like Receptor Signaling
Dihydrexidine is a full agonist at D1 and D5 receptors. The activation of D1-like receptors primarily couples to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing neuronal excitability and gene expression. The cardiovascular side effects of Dihydrexidine, such as hypotension and tachycardia, are likely mediated by the activation of D1 receptors in the vasculature, leading to vasodilation[4].
Dopamine D2-like Receptor Signaling
Most other non-ergot dopamine agonists, such as Pramipexole and Ropinirole, are primarily D2/D3 receptor agonists. Activation of D2-like receptors is typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is central to the therapeutic effects of these drugs in Parkinson's disease but is also implicated in side effects like somnolence and hallucinations.
References
- 1. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Validating Dihydrexidine Hydrochloride's Mechanism of Action Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydrexidine hydrochloride and other selective Dopamine (B1211576) D1-like receptor agonists, focusing on the validation of their mechanism of action using knockout mouse models. We will delve into the experimental data that substantiates their function and compare their performance.
Introduction to this compound and D1-like Receptor Agonists
This compound is a potent and selective full agonist for the D1-like family of dopamine receptors (D1 and D5).[1][2][3] Its primary mechanism of action involves the stimulation of adenylyl cyclase via Gαs/olf coupling, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial in various physiological processes, including motor control, reward, and cognition. To unequivocally validate that the pharmacological effects of Dihydrexidine and similar agonists are indeed mediated by the D1 receptor, researchers utilize knockout (KO) mouse models in which the gene for the D1 receptor (Drd1a) has been deleted. These models are invaluable tools for dissecting the specific contributions of the D1 receptor to the actions of these drugs.
This guide will compare Dihydrexidine with two other well-characterized D1-like receptor agonists: SKF81297 and A-68930 . We will examine their receptor binding affinities, efficacies, and, most importantly, their effects on locomotor activity in both wild-type and D1 receptor knockout (D1R KO) mice.
Comparative Analysis of D1-like Receptor Agonists
The following table summarizes the key pharmacological properties of Dihydrexidine, SKF81297, and A-68930.
| Compound | Receptor Target | Affinity (IC50/Ki) | Efficacy |
| This compound | D1/D5 > D2 | D1: ~10 nM[4] | Full Agonist[1][4] |
| SKF81297 | D1/D5 | D1: ~1-3 nM[5] | Full Agonist[5] |
| A-68930 | D1/D5 | D1: ~2.5 nM | Full Agonist |
Validation of Mechanism in D1 Receptor Knockout Mice
The cornerstone of validating the D1 receptor-mediated effects of these agonists lies in observing their lack of efficacy in D1R KO mice. A common and quantifiable behavioral output sensitive to D1 receptor stimulation is locomotor activity.
Experimental Data: Locomotor Activity
| Compound | Genotype | Dose | Effect on Locomotor Activity | Quantitative Data (Example) |
| This compound (Inferred) | WT | - | Increase | - |
| D1R KO | - | No significant change | - | |
| SKF81297 | WT | 0.8 mg/kg | Significant Increase | Locomotor activity was significantly enhanced at the 0.8 mg/kg dose.[5] |
| D1R KO | 0.8 mg/kg | No significant change | D1 KO mice showed decreased locomotor activity compared to wildtype mice.[6] | |
| A-68930 | WT | - | Increase | - |
| D1R KO | - | No significant change | - |
Note: Quantitative data for A-68930 in D1R KO mice locomotor studies was not explicitly found in the provided search results. However, based on its mechanism as a selective D1 agonist, it is expected to have no locomotor-stimulating effect in D1R KO mice.
Experimental Protocols
A generalized experimental protocol for assessing the effect of D1 receptor agonists on locomotor activity in WT and D1R KO mice is outlined below.
Animals
Adult male and female wild-type (C57BL/6J) and D1 receptor knockout (Drd1a -/-) mice are used. D1R KO mice are generated using standard gene-targeting techniques.[7] All mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Preparation and Administration
-
This compound, SKF81297, and A-68930 are dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Drugs or vehicle are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses.
Locomotor Activity Assessment
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Mice are then placed individually into the open-field arenas and their basal locomotor activity is recorded for a 30-60 minute habituation period.
-
Following habituation, mice are removed, injected with the drug or vehicle, and immediately returned to the arena.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Total distance traveled (cm), horizontal activity (beam breaks), and vertical activity (rearing) are quantified.
-
Data is typically analyzed using a two-way ANOVA with genotype and drug treatment as factors, followed by post-hoc tests to compare individual groups.
-
Visualizations
Signaling Pathway of D1-like Receptor Agonists
Caption: D1-like receptor agonist signaling cascade.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating D1 agonist mechanism.
Conclusion
References
- 1. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D1 receptor knockout on fear and reward learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 025700 - Strain Details [jax.org]
Dihydrexidine Hydrochloride: A Comparative Performance Analysis Against Gold-Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydrexidine (B1670578) hydrochloride's performance against gold-standard treatments for Parkinson's disease and cognitive deficits in schizophrenia. The information is based on available preclinical and clinical data, with a focus on quantitative comparison and detailed experimental methodologies.
Dihydrexidine Hydrochloride: An Overview
Dihydrexidine (DHX) is a potent and selective full agonist of the dopamine (B1211576) D1 and D5 receptors.[1][2][3] Unlike many other dopamine agonists that primarily target D2 receptors, Dihydrexidine's mechanism of action offers a distinct approach to treating conditions associated with dopamine dysregulation. Its potential has been explored in disorders where D1 receptor signaling is implicated, notably in the motor symptoms of Parkinson's disease and the cognitive impairments associated with schizophrenia.[2][3]
Benchmarking Against Gold-Standard Treatments
Parkinson's Disease: Dihydrexidine vs. Levodopa (B1675098)
The long-standing gold-standard for treating the motor symptoms of Parkinson's disease is Levodopa (L-DOPA), a precursor to dopamine.[4] The primary therapeutic benefit of Levodopa stems from its conversion to dopamine in the brain, thereby replenishing the depleted neurotransmitter. However, long-term Levodopa treatment can lead to motor fluctuations and dyskinesias.
A key area of research has been to explore whether direct-acting dopamine agonists like Dihydrexidine can provide comparable or superior efficacy with a more favorable side-effect profile.
Preclinical and Clinical Data Summary
| Metric | This compound | Levodopa (L-DOPA) | Study Context |
| Antiparkinsonian Efficacy | Significant improvement in motor scores. | Effective in improving motor scores. | Preclinical (MPTP-treated primates) and Clinical (Phase II) |
| Dyskinesia Induction | Can induce dyskinesias at higher doses. | A common long-term side effect. | Preclinical and Clinical |
| "Wearing-off" Phenomenon | Less established due to limited long-term data. | Common with long-term use. | Clinical Observation |
| Adverse Effects | Hypotension, nausea, dizziness. | Nausea, vomiting, orthostatic hypotension, dyskinesias. | Clinical Trials |
Experimental Protocols
MPTP-Induced Parkinsonism in Primates
A common preclinical model to assess antiparkinsonian drugs is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model. This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5][6][7]
-
Animal Models: Rhesus or cynomolgus monkeys are typically used.
-
Induction of Parkinsonism: MPTP is administered systemically (intravenously or intramuscularly) or via intracarotid infusion. The dosage and administration schedule are calibrated to induce stable parkinsonian symptoms.
-
Behavioral Assessment: Motor function is scored using a standardized rating scale that evaluates tremor, bradykinesia, rigidity, and posture.
-
Drug Administration: Dihydrexidine and Levodopa are administered, and their effects on motor scores are recorded over time.
Clinical Trial in Parkinson's Disease Patients
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, often with motor fluctuations.
-
Intervention: Patients receive either Dihydrexidine or placebo on separate occasions. Levodopa response is used as a benchmark.
-
Outcome Measures: The primary outcome is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score. Secondary outcomes may include the duration of "on" time without troublesome dyskinesia and safety assessments.
Cognitive Deficits in Schizophrenia: Dihydrexidine vs. Standard of Care
Treating the cognitive impairments associated with schizophrenia remains a significant challenge. While second-generation antipsychotics are the standard of care for psychotic symptoms, their impact on cognitive deficits is limited.[8][9] Cognitive remediation therapy is a non-pharmacological approach that has shown some efficacy.[9] Dihydrexidine, by targeting the D1 receptor, represents a novel pharmacological strategy aimed at directly enhancing cognitive function, particularly working memory, which is heavily dependent on prefrontal cortex dopamine signaling.
Clinical Data Summary
| Metric | This compound | Standard of Care (Antipsychotics) | Study Context |
| Working Memory | Potential for improvement observed in some studies. | Limited to no significant improvement. | Clinical Trials (Schizophrenia patients) |
| Executive Function | Investigated as a primary target. | Minimal impact. | Clinical Trials (Schizophrenia patients) |
| Psychotic Symptoms | Not its primary therapeutic target. | Effective in reducing positive symptoms. | Clinical Observation |
| Adverse Effects | Nausea, dizziness, potential for hypotension. | Varies by agent; metabolic side effects are common. | Clinical Trials |
Experimental Protocols
Cognitive Enhancement Clinical Trial in Schizophrenia
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Clinically stable outpatients with a diagnosis of schizophrenia or schizoaffective disorder, often with documented cognitive impairment.
-
Intervention: Dihydrexidine is administered as an adjunct to their stable antipsychotic medication regimen.
-
Outcome Measures: Cognitive performance is assessed using a battery of neuropsychological tests, with a primary focus on working memory and executive function. The MATRICS Consensus Cognitive Battery (MCCB) is a commonly used tool.[9] Functional magnetic resonance imaging (fMRI) may be used to assess changes in brain activity during cognitive tasks.
N-Back Working Memory Task with fMRI
The N-back task is a standard paradigm for assessing working memory in functional neuroimaging studies.[10][11]
-
Task Description: Participants are presented with a sequence of stimuli (e.g., letters) and are instructed to indicate whether the current stimulus is the same as the one presented 'n' trials previously. The value of 'n' can be varied to modulate the cognitive load (e.g., 1-back, 2-back).
-
fMRI Acquisition: Brain activity is measured using blood-oxygen-level-dependent (BOLD) fMRI while participants perform the N-back task.
-
Data Analysis: Changes in brain activation patterns, particularly in the prefrontal cortex, are compared between the Dihydrexidine and placebo conditions to assess the neural correlates of any cognitive enhancement.
Visualizing the Mechanisms and Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for a Cognitive Enhancement Clinical Trial
Caption: Clinical Trial Workflow.
Conclusion
This compound presents a targeted approach to modulating dopamine signaling through the D1 receptor pathway. In preclinical models of Parkinson's disease, it has demonstrated significant antiparkinsonian effects, though clinical development has been hampered by a narrow therapeutic window and adverse effects such as hypotension. For the cognitive deficits in schizophrenia, Dihydrexidine offers a mechanistically novel strategy to address an area of high unmet medical need. While early studies have shown promise in modulating brain activity and suggest the potential for cognitive enhancement, further research is required to establish its clinical efficacy and safety in this patient population. The provided data and experimental outlines serve as a foundation for researchers and drug development professionals to critically evaluate the therapeutic potential of Dihydrexidine and other D1 receptor agonists.
References
- 1. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A year's comparison of treatment of patients with parkinson's disease with levodopa combined with carbidopa versus treatment with levodopa alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The contribution of the MPTP-treated primate model to the development of new treatment strategies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trials of potential cognitive-enhancing drugs in schizophrenia: what have we learned so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmatory Efficacy of Cognitive Enhancement Therapy for Early Schizophrenia: Results from a Multi-Site Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of the N-back Task in Functional Neuroimaging Studies of Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N‐back working memory paradigm: A meta‐analysis of normative functional neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of Dihydrexidine hydrochloride findings across different laboratories
An Examination of In Vitro, Preclinical, and Clinical Data Across Laboratories
Dihydrexidine hydrochloride (DHX), a potent and selective full agonist of the dopamine (B1211576) D1 receptor, has been the subject of extensive research for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This guide provides a comparative analysis of the reproducibility of key findings related to DHX across different laboratories, focusing on its pharmacological properties and its effects in preclinical and clinical settings. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the consistency of experimental outcomes.
In Vitro Pharmacological Profile: A Consistent Picture of a Potent D1 Agonist
The in vitro pharmacological characteristics of Dihydrexidine have been investigated in multiple laboratories, revealing a generally consistent profile as a high-affinity, full agonist at the dopamine D1 receptor.
Table 1: In Vitro Binding Affinity and Functional Potency of Dihydrexidine at the Dopamine D1 Receptor
| Parameter | Laboratory/Study | Reported Value | Radioligand/Assay | Tissue/Cell Line |
| IC50 | Mottola et al. | ~10 nM | [3H]SCH23390 Competition Binding | Rat Striatal Membranes |
| IC50 | MedChemExpress | 10 nM | Not Specified | Not Specified |
| IC50 | (+)-Dihydrexidine hydrochloride (MCE) | ~10 nM | [3H]SCH23390 Competition Binding | Rat Striatal Membranes |
| K0.5 | Ghosh et al. | 11.6 nM (racemate), 5.6 nM ((+)-enantiomer) | [3H]SCH23390 Competition Binding | Rat Striatal Membranes |
| EC50 | Ghosh et al. | 51 nM ((+)-enantiomer) | Adenylate Cyclase Activation | Rat Striatum |
| EC50 | (+)-Dihydrexidine hydrochloride (MCE) | 72 ± 21 nM | Not Specified | Not Specified |
IC50: Half-maximal inhibitory concentration; K0.5: Concentration for 50% binding; EC50: Half-maximal effective concentration.
Experimental Protocols: In Vitro Assays
Receptor Binding Assays:
-
Principle: These assays measure the affinity of a ligand (Dihydrexidine) for its receptor (dopamine D1) by quantifying the displacement of a radiolabeled ligand (e.g., [3H]SCH23390) from the receptor.
-
Typical Protocol:
-
Preparation of cell membranes from a tissue rich in D1 receptors (e.g., rat striatum).
-
Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Dihydrexidine).
-
Separation of bound from free radioligand by rapid filtration.
-
Quantification of the radioactivity on the filters to determine the amount of bound radioligand.
-
Data analysis to calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Functional Assays (cAMP Accumulation):
-
Principle: As the D1 receptor is coupled to the Gs protein, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This assay measures the functional consequence of receptor activation.
-
Typical Protocol:
-
Cultured cells or tissue homogenates expressing the D1 receptor are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the agonist (Dihydrexidine).
-
The reaction is stopped, and the cells are lysed.
-
The amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data is plotted to generate a dose-response curve and determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.
-
Preclinical In Vivo Efficacy: Consistent Anti-Parkinsonian and Pro-Cognitive Effects
Preclinical studies in animal models of Parkinson's disease and cognitive impairment have demonstrated the in vivo efficacy of Dihydrexidine. While direct multi-laboratory replication studies are scarce, findings from different research groups using established models show a consistent pattern of beneficial effects.
Table 2: Preclinical Efficacy of Dihydrexidine in Animal Models
| Animal Model | Laboratory/Study | Dihydrexidine Dose | Route of Administration | Key Finding |
| 6-OHDA Lesioned Rats (Parkinson's Model) | Mailman et al. | 2.5 and 5.0 mg/kg | Intraperitoneal (i.p.) | Robust contralateral turning behavior. |
| MPTP-Treated Primates (Parkinson's Model) | Mailman et al. | Not specified | Not specified | ~75% decrease in parkinsonian signs. |
| Scopolamine-Induced Cognitive Deficit (Rat Model) | Hudson et al. | 0.3 mg/kg | Intraperitoneal (i.p.) | Significant improvement in passive avoidance task. |
| Acetylcholine (B1216132) Release (Rat Model) | Hudson et al. | 3 and 10 mg/kg | Intraperitoneal (i.p.) | Increased acetylcholine release in striatum and prefrontal cortex. |
6-OHDA: 6-hydroxydopamine; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
The findings consistently point towards Dihydrexidine's ability to reverse motor deficits in rodent and primate models of Parkinson's disease and to improve cognitive function in a rat model of amnesia.
Experimental Protocols: Preclinical Models
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
-
Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats leads to the degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the motor symptoms of Parkinson's disease. Dopamine agonists induce rotational behavior contralateral to the lesioned side.
-
Typical Protocol:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A small hole is drilled in the skull, and a cannula is lowered to the target brain region.
-
6-OHDA is infused to create the lesion.
-
After a recovery period, animals are administered Dihydrexidine.
-
Rotational behavior (full 360° turns) is recorded and quantified over a specific period.
-
MPTP Primate Model of Parkinson's Disease:
-
Principle: Systemic administration of the neurotoxin MPTP to non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the pathology and symptoms of human Parkinson's disease.
-
Typical Protocol:
-
Primates (e.g., macaques) are administered MPTP until stable parkinsonian symptoms are observed.
-
Motor disability is assessed using a standardized rating scale (e.g., the Unified Parkinson's Disease Rating Scale adapted for monkeys).
-
Dihydrexidine is administered, and changes in motor scores are evaluated.
-
Clinical Trial Findings: Promising but Variable Outcomes
Clinical trials of Dihydrexidine in humans have explored its potential in Parkinson's disease, schizophrenia, and schizotypal personality disorder. The findings, while promising in some respects, show more variability compared to the preclinical data, likely due to differences in patient populations, dosing regimens, and outcome measures.
Table 3: Summary of Dihydrexidine Clinical Trial Findings
| Indication | Laboratory/Study | Dose and Route | Key Findings |
| Parkinson's Disease | Blanchet et al. | 2 mg up to 70 mg (intravenous) | Brief motor improvement in one patient at plasma concentrations > 100 ng/ml; dose-limiting hypotension.[5][6] |
| Schizophrenia | George et al. | 20 mg (subcutaneous) | Well-tolerated, but no significant effect on clinical ratings or delayed neuropsychological performance. Increased prefrontal perfusion.[7][8] |
| Schizotypal Personality Disorder | McClure et al. | 15 mg (intravenous, DAR-0100A) | Significantly improved performance on the Paced Auditory Serial Addition Test (PASAT).[9] |
The clinical data suggests a narrow therapeutic window for motor improvement in Parkinson's disease, with cardiovascular side effects being a significant limitation.[5][6] In schizophrenia, a single dose did not translate to immediate clinical improvement, although it did engage the target brain circuitry.[7][8] More encouraging results were seen for cognitive enhancement in schizotypal personality disorder.[9] The variability in these findings highlights the challenges of translating preclinical efficacy to clinical benefit and the need for further studies with optimized dosing and patient selection.
Experimental Protocols: Clinical Trials
The methodologies of the cited clinical trials varied significantly:
-
Parkinson's Disease Study: This was a small, dose-escalation study in a few patients, which is typical for early-phase clinical development. The primary focus was on safety and tolerability, with efficacy as an exploratory endpoint.
-
Schizophrenia Study: This was a single-dose, crossover study in patients with stable schizophrenia. The primary outcomes were safety and tolerability, with secondary measures including clinical ratings and neuropsychological tests.
-
Schizotypal Personality Disorder Study: This was a randomized, placebo-controlled trial focusing on the effects of the active enantiomer of Dihydrexidine on working memory in a specific patient population.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Dihydrexidine and the workflow of its evaluation, the following diagrams are provided.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by Dihydrexidine.
Caption: General Workflow for the Evaluation of this compound.
Conclusion
The in vitro pharmacological findings for this compound are highly reproducible across different laboratories, consistently establishing it as a potent, full agonist at the dopamine D1 receptor. Preclinical in vivo studies also show a good degree of consistency in demonstrating its efficacy in animal models of Parkinson's disease and cognitive dysfunction. Clinical trial results, however, are more varied, which is not unexpected given the complexities of human studies, including differences in disease states, patient populations, and methodologies. The available data underscores the importance of standardized protocols and well-defined patient populations in clinical research to improve the reproducibility and comparability of findings for promising therapeutic candidates like Dihydrexidine. Further multi-site, well-controlled clinical trials would be necessary to definitively establish its therapeutic efficacy and reproducibility in a clinical setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Dihydrexidine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of dihydrexidine (B1670578) hydrochloride, a potent dopamine (B1211576) D1 receptor agonist used in neuroscience research. Adherence to these protocols is critical for operational safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for dihydrexidine hydrochloride is presented below, offering a quick reference for handling and storage.
| Property | Value | References |
| Molecular Weight | 303.78 g/mol | [1] |
| Formula | C₁₇H₁₈ClNO₂ | [1] |
| Appearance | Pale yellow solid | [2] |
| Purity | ≥98% | [3] |
| Solubility in Water | Soluble to 10 mM | [3] |
| Solubility in DMSO | Soluble to 50 mM | [3] |
| Storage Temperature | Desiccate at +4°C or store at -20°C | [2][3][4] |
Experimental Protocols: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on standard laboratory safety practices and information from safety data sheets.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Steps:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a designated, properly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.[5]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and quantity of the waste.
-
Ensure the container is sealed tightly when not in use.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or universal binders).[1]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
For large spills, contact your institution's EHS office immediately.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6] The primary method of disposal for this type of compound is typically incineration by an approved facility.[7]
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
It is imperative to consult your institution's specific safety data sheets and EHS guidelines, as local regulations may vary. By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrexidine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dihydrexidine hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. Due to conflicting hazard information in available safety data sheets, with some indicating the potential for skin, eye, and respiratory irritation, a cautious approach is mandated.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Preparation and Weighing | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield |
| Handling and Experiments | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield, Respiratory Protection (N95 or higher) |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the procedural steps for safely handling this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Weighing:
-
Designate a specific, well-ventilated area, preferably within a chemical fume hood, for handling this compound.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure a spill kit is readily accessible.
-
Don full PPE before handling the compound.
-
Weigh the required amount of this compound within the chemical fume hood to minimize inhalation of any airborne particles.
2. Handling and Experimentation:
-
Always wear double nitrile gloves and a disposable gown when handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Should contact occur, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Change gloves immediately if they become contaminated.
3. Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent, inert material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns), absorbent materials from spills, and any other solid materials contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.[1][2]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
Disposal Procedures:
-
All hazardous waste containers must be sealed and stored in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Document all waste disposal activities in accordance with laboratory and institutional protocols.
By adhering to these rigorous safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
